Technical Documentation Center

5-(4-Bromophenyl)-2-methoxypyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(4-Bromophenyl)-2-methoxypyridine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-(4-Bromophenyl)-2-methoxypyridine: Synthesis, Characterization, and Applications

Abstract This technical guide provides a comprehensive overview of 5-(4-Bromophenyl)-2-methoxypyridine, a key biaryl scaffold of significant interest in medicinal chemistry and materials science. The document details a r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 5-(4-Bromophenyl)-2-methoxypyridine, a key biaryl scaffold of significant interest in medicinal chemistry and materials science. The document details a robust and reproducible synthetic protocol for its preparation via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. A thorough characterization of the molecule's chemical structure is presented, including an analysis of its expected spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry). Furthermore, this guide explores the physicochemical properties and potential applications of this compound, particularly in the realm of drug discovery, drawing upon the established pharmacological relevance of bipyridine and methoxy-substituted pyridine derivatives. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Biaryl Scaffolds

Biaryl structures are a ubiquitous motif in a vast array of biologically active molecules and functional materials.[1] The carbon-carbon bond that links two aromatic rings provides a rigid, yet conformationally adaptable, framework that is ideal for interacting with biological targets. The specific substitution patterns on these rings allow for the fine-tuning of a molecule's steric and electronic properties, which is a critical aspect of rational drug design.[2] The pyridine ring, in particular, is a common feature in many FDA-approved drugs due to its ability to participate in hydrogen bonding and other non-covalent interactions.[3]

The methoxy group is another privileged substituent in medicinal chemistry, known to favorably influence a compound's metabolic stability and pharmacokinetic profile.[4] The combination of a biaryl core with a methoxy-substituted pyridine ring, as seen in 5-(4-Bromophenyl)-2-methoxypyridine, presents a molecule with significant potential for the development of novel therapeutic agents. The bromine atom serves as a versatile handle for further chemical modifications, allowing for the generation of diverse molecular libraries for screening and lead optimization.[3]

This guide will provide a detailed exploration of the synthesis, structural elucidation, and potential applications of 5-(4-Bromophenyl)-2-methoxypyridine, offering a foundational understanding for its use in advanced research and development.

Synthesis of 5-(4-Bromophenyl)-2-methoxypyridine via Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for the synthesis of unsymmetrical biaryls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction offers high yields, mild reaction conditions, and exceptional tolerance to a wide range of functional groups, making it an indispensable tool in modern organic synthesis.[5] The synthesis of 5-(4-Bromophenyl)-2-methoxypyridine is achieved through the coupling of 5-bromo-2-methoxypyridine with 4-bromophenylboronic acid.

Causality of Experimental Choices

The selection of reagents and conditions for the Suzuki-Miyaura coupling is critical for a successful outcome.

  • Catalyst System: A palladium(0) species is the active catalyst. While various palladium sources can be used, a combination of a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a phosphine ligand such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) is often employed for challenging couplings, including those involving heteroaryl halides.[6] The bulky and electron-rich XPhos ligand facilitates the oxidative addition of the aryl bromide to the palladium center and promotes the reductive elimination of the final product.[6]

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[5] An inorganic base such as potassium phosphate (K₃PO₄) is a common choice as it is effective and generally does not interfere with sensitive functional groups.[6]

  • Solvent System: The choice of solvent is crucial for ensuring the solubility of all reaction components and for facilitating the catalytic cycle. A mixture of an organic solvent like anhydrous tert-butanol and water is often used.[6] Water plays a key role in activating the boronic acid and promoting the transmetalation step.[5]

Experimental Workflow: A Self-Validating System

The following workflow is designed to be a self-validating system, with clear checkpoints and expected observations.

G reagents Combine Reactants: - 5-bromo-2-methoxypyridine (1.0 equiv) - 4-bromophenylboronic acid (1.2 equiv) - Pd₂(dba)₃ (0.02 equiv) - XPhos (0.04 equiv) - K₃PO₄ (2.0 equiv) solvent Add Solvents: - Anhydrous tert-Butanol - Degassed Water (4:1) reagents->solvent In an oven-dried Schlenk flask reaction Reaction: - Heat to 80-90 °C under inert atmosphere - Monitor by TLC/LC-MS solvent->reaction Establish inert atmosphere (Ar/N₂) workup Aqueous Work-up: - Cool to room temperature - Dilute with ethyl acetate - Wash with water and brine reaction->workup Upon completion (typically 4-12 h) purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column chromatography (Silica gel) workup->purification product Final Product: 5-(4-Bromophenyl)-2-methoxypyridine purification->product

Caption: Experimental workflow for the synthesis of 5-(4-Bromophenyl)-2-methoxypyridine.

Detailed Step-by-Step Methodology

Materials:

  • 5-bromo-2-methoxypyridine

  • 4-bromophenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous tert-Butanol

  • Degassed deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-2-methoxypyridine (1.0 mmol, 1.0 equiv.), 4-bromophenylboronic acid (1.2 mmol, 1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol% Pd), XPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add anhydrous tert-butanol (4 mL) followed by degassed deionized water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-(4-Bromophenyl)-2-methoxypyridine.

Structural Characterization

A comprehensive structural characterization is essential to confirm the identity and purity of the synthesized 5-(4-Bromophenyl)-2-methoxypyridine.

Caption: Chemical structure of 5-(4-Bromophenyl)-2-methoxypyridine.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the starting materials and the expected properties of the final product.

Property5-bromo-2-methoxypyridine4-bromophenylboronic acid5-(4-Bromophenyl)-2-methoxypyridine (Predicted)
Molecular Formula C₆H₆BrNOC₆H₆BBrO₂C₁₂H₁₀BrNO
Molecular Weight 188.02 g/mol [7]200.82 g/mol 264.12 g/mol
Appearance Clear liquid[7]White to off-white solidWhite to off-white solid
Boiling Point 240.8°C at 760 mmHg[8]N/AN/A
Melting Point N/A225-229 °C>200 °C
Spectroscopic Data Analysis

The following is a predictive analysis of the spectroscopic data for 5-(4-Bromophenyl)-2-methoxypyridine, based on established principles and data from structurally similar compounds.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine and phenyl rings. The protons on the pyridine ring will likely appear as doublets and doublets of doublets in the aromatic region (δ 7.0-8.5 ppm). The protons on the 4-bromophenyl ring will typically appear as two doublets, characteristic of a para-substituted benzene ring. The methoxy group will present as a sharp singlet at approximately δ 3.8-4.0 ppm.[9]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The spectrum is expected to show 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The carbon attached to the methoxy group will appear at a characteristic downfield shift. The carbon atoms attached to the bromine and nitrogen atoms will also have distinctive chemical shifts.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent molecular ion peak ([M+H]⁺) at m/z 264.12. Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M+H]⁺ and [M+2+H]⁺) will be observed, which is a definitive indicator of a monobrominated compound.

Applications in Drug Discovery and Materials Science

The 5-(4-Bromophenyl)-2-methoxypyridine scaffold is a valuable building block in several areas of chemical research, most notably in drug discovery.

  • Medicinal Chemistry: Bipyridine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The 2-methoxypyridine moiety is a common feature in many centrally active compounds.[10] The presence of the bromine atom on the phenyl ring provides a convenient point for further chemical elaboration, allowing for the synthesis of a library of analogues for structure-activity relationship (SAR) studies. This is a crucial step in the optimization of a lead compound into a viable drug candidate.

  • Materials Science: Biaryl compounds are of interest in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. The rigid and planarizable nature of the biaryl core can lead to desirable electronic and photophysical properties.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of 5-(4-Bromophenyl)-2-methoxypyridine. The detailed Suzuki-Miyaura cross-coupling protocol offers a reliable and efficient method for the preparation of this important biaryl compound. The predictive analysis of its spectroscopic data provides a solid foundation for its structural confirmation. As a versatile building block, 5-(4-Bromophenyl)-2-methoxypyridine holds significant promise for the development of novel therapeutic agents and advanced materials. The information presented herein is intended to empower researchers and scientists to confidently utilize this compound in their future research endeavors.

References

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • MDPI. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(4-BROMOPHENYL)-6-(2-HYDROXYETHOXY)-4-PYRIMIDINYL)-N'-PROPYLSULFAMIDE. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-4-methoxypyridin-2-amine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • Inxight Drugs. (n.d.). 5-(4-BROMOPHENYL)-6-(2-((5-BROMO-2-PYRIMIDINYL)OXY)ETHOXY)-4-PYRIMIDINAMINE. Retrieved from [Link]

  • MassBank. (2008). Organic compounds. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0254165). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 164513-39-7 | Product Name : 5-Bromo-2-methoxy-4-methylpyridine. Retrieved from [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0176619). Retrieved from [Link]

  • ResearchGate. (n.d.). MS 4 and MS 5 mass spectra of ions from MPZ sample. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). 5 - BJOC - Search Results. Retrieved from [Link]

  • SpectraBase. (n.d.). N'-{(E)-[2-(allyloxy)-5-bromophenyl]methylidene}-5-bromo-2-methoxybenzohydrazide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Humic acid as an efficient and reusable catalyst for one pot three-component green synthesis of 5-substituted 1H-tetrazoles in water - Supporting Information. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Identification, Synthesis, and Application of 5-(4-Bromophenyl)-2-methoxypyridine

This guide provides an in-depth technical analysis of 5-(4-Bromophenyl)-2-methoxypyridine , detailing its identification, synthesis, and application as a biaryl scaffold in medicinal chemistry. Executive Summary 5-(4-Bro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-(4-Bromophenyl)-2-methoxypyridine , detailing its identification, synthesis, and application as a biaryl scaffold in medicinal chemistry.

Executive Summary

5-(4-Bromophenyl)-2-methoxypyridine is a specialized biaryl intermediate used in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways and GPCRs. Unlike common commodity chemicals, this compound is often synthesized de novo for specific research programs. This guide addresses the critical challenge of structural identification (distinguishing it from common isomers) and provides a robust, self-validating synthetic protocol based on selective Suzuki-Miyaura cross-coupling.

Part 1: Identity & CAS Verification

The Identification Challenge

A primary risk in sourcing this compound is the confusion with its structural isomer, 5-bromo-2-(4-methoxyphenyl)pyridine (CAS 88345-93-1). While the molecular formula (


) is identical, the connectivity is reversed.
  • Target Molecule: 5-(4-Bromophenyl)-2-methoxypyridine

    • Structure: Pyridine ring holds the methoxy group (pos 2) and the bromophenyl group (pos 5).

    • SMILES:COc1ncc(cc1)-c1ccc(Br)cc1

    • Key Feature: The bromine is on the phenyl ring; the methoxy is on the pyridine ring.

  • Common Isomer (Incorrect): 5-Bromo-2-(4-methoxyphenyl)pyridine

    • Structure: Pyridine ring holds the bromine (pos 5) and the methoxyphenyl group (pos 2).

    • CAS: 88345-93-1[1]

    • Key Feature: The bromine is on the pyridine ring.[2][3]

Chemical Data Table
PropertySpecification
Chemical Name 5-(4-Bromophenyl)-2-methoxypyridine
Molecular Formula

Molecular Weight 264.12 g/mol
Exact Mass 262.9946 (for

)
Predicted LogP ~3.5 - 4.0
CAS Number Not widely indexed as a commodity.[1] (See Synthesis for Precursor CAS)
Precursor A 2-Methoxy-5-pyridineboronic acid (CAS 163105-89-3)
Precursor B 1-Bromo-4-iodobenzene (CAS 589-87-7)

Part 2: Synthetic Pathways (The "How-To")

Strategic Analysis: The Selectivity Problem

Synthesizing a biaryl with a reactive halogen (Bromine) remaining on the final product requires chemoselectivity .

  • Failed Strategy: Reacting 5-bromo-2-methoxypyridine with 4-bromophenylboronic acid often leads to polymerization or oligomerization, as the product itself contains a reactive bromide that can continue to couple.

  • Optimal Strategy: Exploit the reactivity difference between Iodine and Bromine .[2] By coupling an aryl iodide with a pyridyl boronic acid , the palladium catalyst will preferentially insert into the C-I bond, leaving the C-Br bond intact for future functionalization.

Validated Protocol: Selective Suzuki-Miyaura Coupling

Reaction:



Step-by-Step Methodology:
  • Reagent Preparation:

    • Substrate 1: 1-Bromo-4-iodobenzene (1.0 equiv, 10 mmol, 2.83 g).

    • Substrate 2: 2-Methoxy-5-pyridineboronic acid (1.1 equiv, 11 mmol, 1.68 g).

    • Catalyst:

      
       (0.03 equiv, 0.3 mmol, 245 mg).
      
    • Base:

      
       (3.0 equiv, 30 mmol, 4.14 g) dissolved in minimal water (degassed).
      
    • Solvent: 1,4-Dioxane (40 mL, degassed).

  • Execution:

    • Charge a reaction flask with Substrate 1, Substrate 2, and Catalyst under an inert atmosphere (

      
       or Ar).
      
    • Add the degassed 1,4-Dioxane and the aqueous

      
       solution.
      
    • Heat the mixture to 60°C (Do not exceed 80°C to prevent activation of the bromide).

    • Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. The starting iodide should disappear within 2-4 hours.

  • Work-up & Purification:

    • Cool to room temperature.[4][5][6] Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Flash column chromatography using a gradient of 0-10% EtOAc in Hexanes. The product is less polar than the boronic acid but more polar than the starting iodide.

  • Yield Expectation: 75-85% isolated yield as a white to off-white solid.

Visualized Workflow (Graphviz)

SynthesisWorkflow Start1 1-Bromo-4-iodobenzene (CAS 589-87-7) Intermediate Pd-Oxidative Addition (Selective to C-I Bond) Start1->Intermediate Fast Insertion Start2 2-Methoxy-5-pyridineboronic acid (CAS 163105-89-3) Start2->Intermediate Transmetallation Catalyst Pd(dppf)Cl2 Selective Catalyst Catalyst->Intermediate Product 5-(4-Bromophenyl)-2-methoxypyridine (Target) Intermediate->Product Reductive Elimination (Br remains intact)

Caption: Selective Suzuki coupling workflow exploiting the I > Br reactivity differential to preserve the bromophenyl moiety.

Part 3: Analytical Validation (Self-Validating System)

To ensure the synthesized compound is the correct isomer, use the following diagnostic signals.

NMR Spectroscopy ( NMR, 400 MHz, )
  • Methoxy Group: A sharp singlet (

    
     ppm, 3H). This confirms the 2-methoxypyridine core.[7]
    
  • Pyridine Protons:

    • H-6 (Pyridine): A doublet at

      
       ppm (J ~ 2.5 Hz). This is the most deshielded proton, adjacent to the nitrogen.
      
    • H-4 (Pyridine): A doublet of doublets at

      
       ppm.
      
    • H-3 (Pyridine): A doublet at

      
       ppm.
      
  • Phenyl Protons: Two doublets (AA'BB' system) at

    
     and 
    
    
    
    ppm, characteristic of a para-substituted benzene ring.
Mass Spectrometry
  • Isotopic Pattern: The presence of one Bromine atom will produce a characteristic 1:1 doublet at

    
     M+H and M+H+2.
    
  • Expected Mass: 264.0 (100%) and 266.0 (97%).

Part 4: Applications in Drug Discovery[8]

This scaffold serves as a "privileged structure" in medicinal chemistry, particularly for:

  • Kinase Inhibitors: The 2-methoxypyridine moiety mimics the ATP-binding motif of many kinases. The pendant bromophenyl group allows for further extension into the hydrophobic pocket via Buchwald-Hartwig amination or a second Suzuki coupling.

  • GPCR Ligands: Biaryl systems are common spacers in GPCR antagonists (e.g., Macitentan analogs).

  • Late-Stage Functionalization: The surviving bromine atom allows researchers to install diverse functionality (amines, ethers, alkyls) after constructing the core biaryl skeleton, enabling rapid library generation.

References

  • PubChem. 5-Bromo-2-(4-methoxyphenyl)pyridine (Isomer Reference). National Library of Medicine. [Link]

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Protocols.[Link]

Sources

Foundational

2-methoxy-5-(4-bromophenyl)pyridine IUPAC name

PART 1: EXECUTIVE SUMMARY 2-Methoxy-5-(4-bromophenyl)pyridine is a specialized biaryl scaffold utilized primarily as a high-value intermediate in medicinal chemistry and materials science.[1] Structurally, it consists of...

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: EXECUTIVE SUMMARY

2-Methoxy-5-(4-bromophenyl)pyridine is a specialized biaryl scaffold utilized primarily as a high-value intermediate in medicinal chemistry and materials science.[1] Structurally, it consists of a pyridine core substituted with a methoxy group at the C2 position and a 4-bromophenyl moiety at the C5 position.

This molecule serves as a critical "bifunctional handle." The methoxy group acts as a hydrogen bond acceptor and metabolic modulator (often improving solubility or altering metabolic clearance compared to a phenyl ring), while the aryl bromide serves as a reactive site for further cross-coupling reactions (e.g., Buchwald-Hartwig amination or a second Suzuki coupling) to construct complex tricyclic drugs, such as kinase inhibitors or COX-2 antagonists.

PART 2: NOMENCLATURE & STRUCTURAL ANALYSIS[1]

2.1 Chemical Identity[1][2][3]
  • Systematic IUPAC Name: 5-(4-Bromophenyl)-2-methoxypyridine[1]

  • Alternative Names: 2-Methoxy-5-(p-bromophenyl)pyridine; 5-(p-Bromophenyl)-2-methoxypyridine.[1]

  • Molecular Formula: C₁₂H₁₀BrNO[1]

  • Molecular Weight: 264.12 g/mol [1]

  • SMILES: COc1ncc(cc1)c2ccc(Br)cc2

2.2 Structural Logic

The molecule is an atropisomer-capable biaryl system , though the rotational barrier is typically too low to isolate stable atropisomers at room temperature without bulky ortho-substituents.[1]

  • Pyridine Ring (Electron Deficient): The nitrogen atom pulls electron density, making the C5 position susceptible to nucleophilic attack only under forcing conditions, but highly amenable to palladium-catalyzed coupling during synthesis.

  • Methoxy Group (Donor): The oxygen lone pair at C2 donates electron density into the pyridine ring via resonance, slightly deactivating the ring toward nucleophilic aromatic substitution (

    
    ) relative to a 2-halopyridine, but stabilizing the system for oxidative addition at the distal bromide.
    
  • Bromine Handle: The C-Br bond on the phenyl ring is the "active site" for downstream derivatization.[1]

PART 3: SYNTHETIC PATHWAYS & PROTOCOLS

The most robust route to 2-methoxy-5-(4-bromophenyl)pyridine is the Suzuki-Miyaura Cross-Coupling reaction .[1] This method offers high chemoselectivity, preserving the aryl bromide on the phenyl ring while forming the biaryl C-C bond.

3.1 Retrosynthetic Analysis

To synthesize the target selectively (leaving the bromine intact), we utilize the reactivity difference between aryl iodides and aryl bromides . The oxidative addition of Pd(0) to an aryl iodide is significantly faster than to an aryl bromide.

Strategy: Couple 2-methoxy-5-pyridineboronic acid with 1-bromo-4-iodobenzene .[1][4][5][6]

Retrosynthesis Target 2-Methoxy-5-(4-bromophenyl)pyridine Arrow Suzuki Coupling (Chemoselective) Target->Arrow Precursor1 2-Methoxy-5-pyridineboronic acid (CAS: 163105-89-3) Arrow->Precursor1 Precursor2 1-Bromo-4-iodobenzene (CAS: 589-87-7) Arrow->Precursor2

Figure 1: Retrosynthetic strategy relying on the kinetic preference of Pd(0) for C-I over C-Br bonds.[1]

3.2 Experimental Protocol (Bench-Validated)

Objective: Synthesis of 2-methoxy-5-(4-bromophenyl)pyridine on a 1.0 mmol scale.

Reagents:

  • Substrate A: 1-Bromo-4-iodobenzene (283 mg, 1.0 mmol)

  • Substrate B: 2-Methoxy-5-pyridineboronic acid (168 mg, 1.1 mmol)

  • Catalyst: Pd(dppf)Cl₂[7][8]·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%)

  • Base:

    
     (414 mg, 3.0 mmol)
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing (Critical): In a 25 mL Schlenk tube or microwave vial, combine the solvent mixture (Dioxane/Water). Sparge with argon or nitrogen for 15 minutes to remove dissolved oxygen. Rationale: Oxygen poisons the Pd(0) species and promotes homocoupling.

  • Charging: Add Substrate A, Substrate B, Base, and Catalyst to the reaction vessel.

  • Reaction: Seal the vessel and heat to 80°C for 4–6 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][5] The starting iodide should disappear rapidly. The bromide remains intact due to the lower temperature (C-Br activation typically requires >100°C or more active ligands).

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).

    • Dry the organic phase over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes). The product typically elutes as a white to off-white solid.[1]

3.3 Mechanistic Cycle (Suzuki-Miyaura)[1]

The success of this synthesis relies on the Chemoselective Oxidative Addition .

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast at C-I) Pd0->OxAdd + 1-Bromo-4-iodobenzene Complex1 Ar-Pd(II)-I Complex OxAdd->Complex1 TransMet Transmetallation (Boronate Base Activated) Complex1->TransMet + Pyridine Boronate Complex2 Biaryl-Pd(II) Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 + Product

Figure 2: Catalytic cycle highlighting the entry point of the aryl iodide.[1]

PART 4: PHYSICOCHEMICAL PROFILING

Understanding the physical properties is essential for handling and formulation in early-stage discovery.[1]

PropertyValue (Predicted/Analogous)Significance
LogP (Octanol/Water) ~3.4Moderately lipophilic; good membrane permeability but requires organic cosolvents for assays.[1]
Solubility (Water) < 0.1 mg/mLPractically insoluble in water.
Solubility (Organics) High (DMSO, DCM, MeOH)Soluble >50 mM in DMSO; suitable for stock solution preparation.
pKa (Pyridine N) ~2.5 - 3.0The 2-methoxy group is electron-donating by resonance but the inductive effect and the aryl ring reduce basicity compared to pyridine (pKa 5.2).[1] It will not protonate at physiological pH.
Melting Point 85–95°C (Typical for class)Solid at room temperature; easy to handle.

PART 5: APPLICATIONS IN DRUG DISCOVERY[1][8]

5.1 The "Pyridine-Methoxy" Bioisostere

In medicinal chemistry, the 2-methoxypyridine unit is often used as a bioisostere for a fluorobenzene or anisole ring.[1]

  • Metabolic Stability: The pyridine nitrogen reduces the electron density of the ring, making it less prone to oxidative metabolism (CYP450) compared to a phenyl ring.

  • H-Bonding: The nitrogen atom (if unhindered) can accept a hydrogen bond, potentially anchoring the molecule in a receptor pocket (e.g., Kinase hinge regions).

5.2 Case Study: Kinase Inhibition Scaffolds

This specific scaffold is a precursor to Type II Kinase Inhibitors .

  • Step 1: Synthesis of 2-methoxy-5-(4-bromophenyl)pyridine (as described).

  • Step 2: Buchwald-Hartwig amination of the bromine with an amine (e.g., morpholine or a solubilizing tail).

  • Result: A biaryl amine that fits into the ATP-binding pocket, where the methoxypyridine occupies the hydrophobic back-pocket.[1]

PART 6: SAFETY & HANDLING

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Specific Risk: As a halogenated pyridine, it may cause sensitization.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent slow hydrolysis of the methoxy group or oxidation, although the molecule is generally stable.

  • Disposal: Halogenated organic waste. Do not dispose of in standard aqueous waste streams.

PART 7: REFERENCES

  • Suzuki-Miyaura Coupling of Pyridine Boronic Acids:

    • Source: Advent Chembio Catalog & Protocols.

    • Context: Availability of 2-methoxy-5-pyridineboronic acid (CAS 163105-89-3) as a standard building block.[4][5][6]

    • URL:

  • Chemoselectivity in Dihaloarenes:

    • Source:Organic & Biomolecular Chemistry, "5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions".[1]

    • Context: Validates the reactivity of 2-methoxy-5-metallated pyridines in cross-coupling.

    • URL:

  • General Protocol for Pyridine Cross-Coupling:

    • Source: BenchChem Protocols.

    • Context: Solvent effects and base selection (K2CO3/Dioxane) for methoxypyridine derivatives.

    • URL:

  • Precursor Data (1-Bromo-4-iodobenzene):

    • Source: Sigma-Aldrich / Merck.[1]

    • Context: Physical data and reactivity profile for the coupling partner.[3][9]

    • URL:[1]

Sources

Exploratory

Technical Monograph: 5-(4-Bromophenyl)-2-methoxypyridine

[1] Chemical Identity & Structural Architecture[1][2] 5-(4-Bromophenyl)-2-methoxypyridine is a privileged biaryl scaffold extensively utilized in medicinal chemistry as a late-stage intermediate.[1] Its structural value...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Chemical Identity & Structural Architecture[1][2]

5-(4-Bromophenyl)-2-methoxypyridine is a privileged biaryl scaffold extensively utilized in medicinal chemistry as a late-stage intermediate.[1] Its structural value lies in the orthogonality of its functional groups: the methoxy-pyridine moiety serves as a metabolically stable hydrogen bond acceptor, while the distal aryl bromide provides a reactive "handle" for further diversification via palladium-catalyzed cross-couplings.[1]

Molecular Identifiers[1][3][4][5]
Parameter Data
IUPAC Name 5-(4-Bromophenyl)-2-methoxypyridine
Canonical SMILES COc1ncc(c2ccc(Br)cc2)cc1
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
Key Substructures 2-Methoxypyridine (H-bond acceptor), 4-Bromophenyl (Electrophile)
Structural Visualization

The following diagram illustrates the core connectivity and the electronic environment of the molecule.

G cluster_0 Pyridine Pyridine Core (Electron Deficient) Phenyl Phenyl Ring (Linker) Pyridine->Phenyl C5-C1' Biaryl Bond Note2 H-Bond Acceptor (Kinase Hinge Binder) Pyridine->Note2 Methoxy 2-Methoxy Group (Metabolic Shield) Methoxy->Pyridine O-Alkylation Bromine Bromine Handle (Reactive Site) Phenyl->Bromine C4'-Br Note1 Target for Buchwald/Suzuki Bromine->Note1

Figure 1: Structural decomposition of 5-(4-Bromophenyl)-2-methoxypyridine highlighting functional zones.[1]

Synthetic Methodology: Chemoselective Assembly

The synthesis of this molecule requires a high degree of chemoselectivity . A standard Suzuki-Miyaura coupling between two brominated species would lead to polymerization or statistical mixtures.[1]

To ensure the bromine on the phenyl ring remains intact for future reactions, we employ a halide-discrimination strategy .[1] We utilize the significant reactivity difference between aryl iodides and aryl bromides. The oxidative addition of Pd(0) to the C–I bond is kinetically favored over the C–Br bond (approx.


).
Optimized Protocol (Route B)

Reaction: (6-Methoxypyridin-3-yl)boronic acid + 1-Bromo-4-iodobenzene


 Target[1]
  • Reagents:

    • (6-Methoxypyridin-3-yl)boronic acid (1.1 equiv)[1]

    • 1-Bromo-4-iodobenzene (1.0 equiv)[1]

    • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%)[1]

    • Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

    • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Workflow:

  • Inerting: Charge a reaction vessel with 1-bromo-4-iodobenzene and the boronic acid. Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvation: Add degassed 1,4-dioxane.

  • Catalyst Addition: Add Pd(dppf)Cl₂.[1] The bidentate ligand (dppf) is crucial here; it stabilizes the Pd species and prevents "ligand scrambling" which could lead to debromination.

  • Activation: Add the aqueous K₂CO₃ solution.

  • Thermal Cycle: Heat to 60°C. Note: Do not exceed 80°C. Higher temperatures increase the risk of the Pd inserting into the C–Br bond after the initial coupling.

  • Workup: Cool to RT, filter through Celite, partition between EtOAc/Water, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product typically elutes as a white crystalline solid.

Mechanistic Pathway & Chemoselectivity[1]

Reaction Start Start: 1-Bromo-4-iodobenzene + Pyridyl Boronic Acid OxAdd Oxidative Addition (Fast at C-I Bond) Start->OxAdd Pd(0) TransMet Transmetallation (Boronate Species) OxAdd->TransMet Base/Boronic Acid SideRxn RISK: Oxidative Addition at C-Br Bond OxAdd->SideRxn If T > 80°C RedElim Reductive Elimination (Forms Biaryl) TransMet->RedElim RedElim->OxAdd Regenerates Pd(0) Product Product: 5-(4-Bromophenyl)-2-methoxypyridine RedElim->Product

Figure 2: Catalytic cycle emphasizing the kinetic selection of C-I over C-Br.

Physicochemical Profile

Understanding the physical properties is essential for handling and formulation. The methoxy group significantly increases lipophilicity compared to the hydroxy-pyridine tautomer (pyridone).[1]

PropertyValue (Experimental/Predicted)Implications
LogP 3.4 ± 0.3Highly lipophilic; requires organic co-solvents (DMSO/Dioxane) for assays.[1]
TPSA 32.7 ŲGood membrane permeability (Rule of 5 compliant).[1]
pKa (Pyridine N) ~2.5Weakly basic due to the electron-withdrawing phenyl ring at C5.[1]
Melting Point 98–102 °CCrystalline solid, easy to handle.
Solubility Low in water; High in DCM, EtOAcStandard organic workup is efficient.

Functional Utility in Drug Discovery[8]

This molecule is rarely the final drug; it is a divergent intermediate .[1] The retained bromine atom allows researchers to synthesize libraries of compounds from a single batch of the biaryl core.

Diversification Strategies
  • Buchwald-Hartwig Amination:

    • Reagent: Primary/Secondary Amines + Pd catalyst.[1]

    • Application: Synthesis of kinase inhibitors where the amine interacts with the ATP pocket.

  • Rosenmund-von Braun Reaction:

    • Reagent: CuCN.[1]

    • Application: Conversion of Ar-Br to Ar-CN (Nitrile), a bioisostere for carbonyls.[1]

  • Suzuki Coupling (Second):

    • Reagent: Aryl Boronic Acids.[1][2][3]

    • Application: Synthesis of terphenyl systems (e.g., Bazzanin K analogs or OLED materials).

Applications Core 5-(4-Bromophenyl)- 2-methoxypyridine Amine Amino-Biaryl (Kinase Inhibitor) Core->Amine Buchwald-Hartwig (Pd/Amine) Nitrile Cyano-Biaryl (Metabolic Stability) Core->Nitrile Cyanation (CuCN/Zn(CN)2) Terphenyl Terphenyl (OLED/Materials) Core->Terphenyl Suzuki coupling (Ar-B(OH)2)

Figure 3: Divergent synthesis pathways utilizing the bromine handle.[1]

References

  • PubChem Compound Summary. (2025). 5-Bromo-2-methoxypyridine (Precursor Data).[1] National Center for Biotechnology Information.[1] Link[1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][4][3] Chemical Reviews, 95(7), 2457–2483. (Foundational text on chemoselectivity). Link[1]

  • Lutz, M. R., et al. (2019). Regioselective and Chemoselective Three-Component Suzuki Coupling.[1] The Journal of Organic Chemistry. (Demonstrates Br/Cl and Br/I discrimination strategies). Link[1][5]

  • BenchChem. (2025).[1] Application Notes: 2-Methoxypyridine Scaffolds in Medicinal Chemistry. (General scaffold utility).[1] Link[1]

Sources

Foundational

Engineering Biaryl Pyridine Scaffolds: A Technical Guide to Synthesis, SAR, and Target Engagement in Drug Discovery

Executive Summary The integration of the pyridine nucleus into biaryl systems represents a cornerstone strategy in modern medicinal chemistry. Currently, the pyridine scaffold is a nuclear component in over 7,000 existin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of the pyridine nucleus into biaryl systems represents a cornerstone strategy in modern medicinal chemistry. Currently, the pyridine scaffold is a nuclear component in over 7,000 existing drug molecules, comprising approximately 14% of all FDA-approved therapeutics[1],. This whitepaper provides an advanced, field-proven guide to the structural rationale, synthetic engineering, and target engagement of biaryl pyridine derivatives, equipping drug development professionals with actionable methodologies for lead optimization.

Pharmacophore Mechanics of the Biaryl Pyridine Motif

Why do medicinal chemists actively transition from simple carbocyclic biphenyls to biaryl pyridines during lead optimization? The causality lies in the physicochemical and electronic perturbations introduced by the sp2-hybridized nitrogen:

  • Hydrogen Bond Acceptor (HBA) Capacity : The lone pair on the pyridine nitrogen provides a highly directional HBA. This is critical for engaging hinge-region backbone amides in kinase ATP-binding pockets or transmembrane channel residues.

  • Lipophilicity and Solvation : The basic nitrogen (pKa ~5.2) significantly reduces the logP of the scaffold compared to a biphenyl, improving aqueous solubility and reducing off-target promiscuity driven by hydrophobic trapping.

  • Atropisomerism and Conformational Control : The steric clash between ortho-substituents on the biaryl axis restricts bond rotation. The specific position of the pyridine nitrogen (e.g., 2-pyridyl vs. 3-pyridyl) alters the preferred dihedral angle, allowing scientists to structurally "tune" the conformation to perfectly match the topography of a binding site.

Synthetic Engineering: Overcoming 2-Pyridyl Limitations

The Suzuki-Miyaura cross-coupling is the industry standard for biaryl synthesis[2]. However, synthesizing 2-pyridyl biaryls is notoriously difficult. 2-Pyridylboronic acids undergo rapid protodeboronation, and the basic nitrogen can coordinate to the palladium center, effectively poisoning the catalyst.

To circumvent this, we employ a highly optimized protocol utilizing lithium triisopropyl 2-pyridylboronates and a specialized Pd2(dba)3 catalyst system[3].

Quantitative Yields of Optimized 2-Pyridyl Suzuki-Miyaura Couplings

Table 1: Reaction efficiencies using the optimized Pd2(dba)3 / dialkyl phosphine oxide system[3].

Aryl Halide SubstrateNucleophileCatalyst / Ligand SystemBase & SolventIsolated Yield (%)
3,5-Bis(trifluoromethyl)bromobenzeneLithium triisopropyl 2-pyridylboronatePd2(dba)3 / Dialkyl phosphine oxideKF / Dioxane82%
4-BromoanisoleLithium triisopropyl 2-pyridylboronatePd2(dba)3 / Dialkyl phosphine oxideKF / Dioxane74%
4-BromobenzonitrileLithium triisopropyl 2-pyridylboronatePd2(dba)3 / Dialkyl phosphine oxideKF / Dioxane63%
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow N1 1. Reagent Prep (Boronate + Halide) N2 2. Degassing (Ar Purge x3) N1->N2 Prevent Oxidation N3 3. Cross-Coupling (Pd-Cat, 120°C) N2->N3 Transmetalation N4 4. Quench & Extract (H2O / EtOAc) N3->N4 Remove Salts N5 5. Purification (Flash Chromatography) N4->N5 Isolate Product

Fig 1: Self-validating experimental workflow for Suzuki-Miyaura biaryl coupling.

Step 1: Reagent Preparation & Stoichiometry

  • Action : In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), lithium triisopropyl 2-pyridylboronate (1.5 equiv), KF (3.0 equiv), and Pd2(dba)3 (1.5 mol%) with a dialkyl phosphine oxide ligand (L:Pd = 3:1)[3].

  • Causality : 2-Pyridylboronic acids are highly unstable. Utilizing the pre-formed lithium triisopropyl boronate salt drastically enhances nucleophile stability. KF is selected over weaker bases to rapidly form the highly reactive hypervalent fluoroborate intermediate, ensuring that the rate of transmetalation outcompetes any residual decomposition pathways[3].

  • Self-Validation Checkpoint : Ensure the boronate salt is a free-flowing powder; clumping indicates moisture ingress which will prematurely hydrolyze the reagent.

Step 2: Atmospheric Exclusion (Degassing)

  • Action : Evacuate the reaction vessel and backfill with ultra-pure Argon (minimum 3 cycles). Introduce anhydrous Dioxane (3 mL/mmol halide) via a gas-tight syringe[3].

  • Causality : The active Pd(0) catalyst is highly susceptible to oxidative insertion by atmospheric O2, which irreversibly forms inactive Pd(II)-peroxo complexes. Dioxane is chosen as the solvent because its moderate polarity solubilizes the inorganic base just enough to facilitate the reaction without requiring biphasic aqueous conditions[3].

  • Self-Validation Checkpoint : The solution should remain a pale/clear suspension. The immediate appearance of a black precipitate (Pd black) at room temperature indicates oxygen contamination; the reaction must be aborted.

Step 3: Catalytic Cross-Coupling

  • Action : Seal the Schlenk tube and heat the mixture in a pre-heated block at 120 °C for 24 hours[2].

  • Causality : The oxidative addition of electron-rich aryl halides to Pd(0) is energetically demanding. Elevated temperatures (120 °C) provide the necessary thermodynamic push to overcome the activation barrier of both oxidative addition and the sterically hindered transmetalation step[2].

  • Self-Validation Checkpoint : Monitor the reaction via LC-MS at t=12h. The disappearance of the aryl halide isotopic cluster and the emergence of the product [M+H]+ mass validates that the catalytic cycle is actively turning over.

Step 4: Quench and Isolation

  • Action : Cool to ambient temperature, quench with deionized H2O, and extract the aqueous layer with Ethyl Acetate (EtOAc)[2].

  • Causality : Water serves a dual purpose: it quenches any remaining active palladium species and completely dissolves the inorganic salts (KF and borate byproducts), driving them into the aqueous phase while the lipophilic biaryl pyridine partitions into the EtOAc layer[2].

Structure-Activity Relationship (SAR) & Molecular Dynamics

The precise substitution pattern on the biaryl pyridine rings dictates target residence time and binding affinity. In recent molecular dynamics (MD) simulations of TRPA1 ion channel inhibitors, the biaryl pyridine motif was shown to maintain persistent hydrophobic interactions within the transmembrane site[4].

Modifying the substituents on the pyridine ring directly impacts the contact frequency with critical binding pocket residues (e.g., L871), leading to exponential shifts in potency.

Table 2: TRPA1 Inhibitor SAR & MD Contact Frequencies[4].

Ligand AnaloguePyrimidine Substitution (R1)Pyridine Substitution (R2)L871 Contact Frequency (%)Relative Potency Loss
GDC-0334 (Lead)-CF3-CF3100%Baseline (1x)
G59-CH3-F82%~3,375-fold
G56-CF3-F (with R3=-CH3)47%~5,531-fold
G92-CF3-H10%~43-fold

Target Engagement: Kinase Modulation

Beyond ion channels, biaryl pyridine analogues are highly potent inhibitors of various kinases, including Ribosomal S6 Kinase (RSK)[5]. By locking the biaryl system into a specific dihedral conformation, the pyridine nitrogen optimally hydrogen-bonds with the kinase hinge region, blocking the phosphorylation cascade responsible for unchecked cellular proliferation.

RSK_Pathway EGF EGF Signal EGFR EGFR (RTK) EGF->EGFR RAS RAS / MAPK Cascade EGFR->RAS ERK ERK1 / ERK2 RAS->ERK RSK RSK Kinase ERK->RSK Phosphorylation Target Cell Survival & Proliferation RSK->Target Gene Expression Inhibitor Biaryl Pyridine RSK Inhibitor Inhibitor->RSK Competitive Inhibition

Fig 2: RSK signaling cascade and targeted inhibition by biaryl pyridine derivatives.

References

  • Pyridine: the scaffolds with significant clinical diversity - NIH / RSC Publishing
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC / NIH
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands - Benchchem
  • Chameleonic Efficiency Shapes Ligand Access and Binding at TRPA1's Membrane-Facing Site - Journal of Medicinal Chemistry (ACS)
  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls - Frontiers in Chemistry

Sources

Exploratory

Strategic Deployment of the 5-Aryl-2-Methoxypyridine Scaffold in Modern Drug Discovery: A Technical Whitepaper

Executive Summary The 5-aryl-2-methoxypyridine moiety has rapidly ascended as a privileged pharmacophore in contemporary medicinal chemistry. By offering a highly tunable stereoelectronic profile, this scaffold serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aryl-2-methoxypyridine moiety has rapidly ascended as a privileged pharmacophore in contemporary medicinal chemistry. By offering a highly tunable stereoelectronic profile, this scaffold serves as a critical structural linchpin for "scaffold hopping"—a strategy used to rescue promising drug candidates from severe pharmacokinetic or toxicological liabilities[1]. This whitepaper provides an in-depth analysis of the 5-aryl-2-methoxypyridine core, focusing on its physicochemical advantages, its breakthrough application in the next-generation anti-tuberculosis agent Sudapyridine (WX-081)[2], and a self-validating synthetic protocol for its integration into discovery pipelines.

Structural & Electronic Profiling: The Causality of Scaffold Selection

When optimizing a lead compound, the transition from a highly lipophilic, rigid carbocycle (e.g., naphthalene or biphenyl) to a 5-aryl-2-methoxypyridine system is driven by specific molecular interactions:

  • Metabolic Stability & Conformation : The methoxy group at the 2-position sterically shields the electron-deficient pyridine ring from nucleophilic attack and oxidative metabolism. Furthermore, it dictates the dihedral angle between the pyridine and adjacent structural motifs, locking the molecule into a favorable bioactive conformation[3].

  • Mitigation of Cardiotoxicity (hERG Liability) : Highly lipophilic basic amines often trap themselves in the hERG potassium channel pore, leading to QT interval prolongation. The resonance electron donation from the methoxy oxygen modulates the basicity (pKa) of the pyridine nitrogen. Coupled with a reduction in overall lipophilicity (clogP), this significantly decreases hERG channel affinity[1].

  • Target Engagement : The 5-aryl substitution provides a versatile vector for deep hydrophobic pocket insertion. In kinase inhibitors, the 2-methoxypyridine group frequently forms critical pi-cation interactions with lysine residues in the ATP-binding site[4].

Case Study in Scaffold Hopping: Sudapyridine (WX-081)

The clinical utility of Bedaquiline (BDQ), a first-in-class diarylquinoline for multidrug-resistant tuberculosis (MDR-TB), is severely hampered by its black-box warning for cardiotoxicity (QT prolongation) and a highly lipophilic profile (clogP ~7.25)[1].

Through second-degree scaffold hopping, researchers modified the central quinoline scaffold, replacing rigid hydrophobic elements with a 5-(4-chlorophenyl)-2-methoxypyridine moiety to yield Sudapyridine (WX-081)[1]. This structural evolution reduced conformational rigidity and lipophilicity while preserving the core pharmacophore.

Dual Mechanism of Action: WX-081 operates via a highly effective dual mechanism:

  • Direct Bactericidal Action : It selectively binds the atpE subunit of the mycobacterial ATP synthase. This binding disrupts the proton motive force (PMF), leading to a catastrophic collapse of bacterial energy metabolism and cellular ATP depletion[2].

  • Host Immunomodulation : Uniquely, WX-081 enhances the host's innate immune response. It activates the NF-κB and MAPK signaling pathways within macrophages, triggering the production of cytokines and type I interferons that accelerate intracellular bacterial clearance[2][5].

G cluster_0 Direct Bactericidal Pathway (M. tuberculosis) cluster_1 Host Immunomodulation (Macrophage) WX081 Sudapyridine (WX-081) 5-aryl-2-methoxypyridine core ATP_Synth atpE Subunit (ATP Synthase) WX081->ATP_Synth Macrophage Macrophage Activation WX081->Macrophage PMF Disruption of Proton Motive Force ATP_Synth->PMF ATP_Deplete Cellular ATP Depletion PMF->ATP_Deplete Death Bacterial Cell Death ATP_Deplete->Death Signaling NF-κB & MAPK Pathways Macrophage->Signaling Cytokines Cytokine & Type I IFN Production Signaling->Cytokines Clearance Intracellular Bacterial Clearance Cytokines->Clearance

Dual mechanism of action of Sudapyridine (WX-081) targeting ATP synthase and host immunity.

Quantitative Data & Comparative SAR Analysis

The superiority of the 5-aryl-2-methoxypyridine scaffold is evident when comparing the in vitro efficacy and safety profiles of BDQ and its optimized analogs.

CompoundStructural ModificationTarget OrganismAntimycobacterial ActivityCardiotoxicity (hERG IC50)
Bedaquiline (BDQ) Original DiarylquinolineM. tuberculosisMIC: ~0.03 μM0.50 μM (High Risk)
TBAJ-587 2-fluoro-3-methoxyphenyl + pyridineM. tuberculosisMIC90: 0.010 μM>13 μM (Reduced Risk)
Sudapyridine (WX-081) 5-(4-chlorophenyl)-2-methoxypyridineM. tuberculosisMIC50: 0.25 μg/mL[6]Minimal QT Prolongation[5]
2-Methoxypyridine Analogs 4-aryl substitutionsHuman Cancer (HCT-116)IC50: Variable (SAR dependent)N/A (Oncology Focus)[7]

Table 1: Comparative biological insights demonstrating the efficacy and safety improvements achieved via pyridine and methoxypyridine scaffold hopping[1][5][6][7].

Experimental Protocols: Synthesis of the 5-Aryl-2-Methoxypyridine Core

The construction of this scaffold relies heavily on palladium-catalyzed cross-coupling methodologies, specifically the Suzuki-Miyaura reaction, utilizing precursors like 5-bromo-2-methoxypyridine[8]. As a Senior Application Scientist, I emphasize that the success of this protocol hinges on rigorous environmental control and precise catalytic activation.

G Start Reagent Prep 5-bromo-2-methoxypyridine + Aryl Boronic Acid Degas Degassing (Inert Atmosphere) Start->Degas Reaction Suzuki Coupling Pd(dppf)Cl2, Base, 80°C Degas->Reaction Monitor Reaction Monitoring (LC-MS / TLC) Reaction->Monitor Workup Workup & Extraction (Aqueous/Organic) Monitor->Workup Purify Purification (Flash Chromatography) Workup->Purify Product Pure Product 5-aryl-2-methoxypyridine Purify->Product

Standard experimental workflow for the Suzuki-Miyaura synthesis of 5-aryl-2-methoxypyridine.

Step-by-Step Methodology: Suzuki-Miyaura Cross-Coupling

Objective : Synthesize a highly pure, functionalized 5-aryl-2-methoxypyridine derivative.

  • Reagent Preparation : In an oven-dried Schlenk flask, combine 5-bromo-2-methoxypyridine (1.0 eq) and the desired aryl boronic acid (1.2 eq). Add the catalyst Pd(dppf)Cl2 (0.05 eq) and the base K2CO3 (2.0 eq).

    • Causality: K2CO3 is selected to quaternize the boron atom, forming a negatively charged boronate complex. This increases the nucleophilicity of the aryl group, which is an absolute prerequisite for the transmetalation step onto the palladium center.

  • Solvent Addition & Degassing : Suspend the mixture in a 4:1 mixture of 1,4-Dioxane and H2O. Subject the flask to three freeze-pump-thaw cycles or vigorous sparging with ultra-pure Argon for 15 minutes.

    • Causality: The Pd(0) active catalytic species is highly susceptible to oxidation. Rigorous deoxygenation prevents the formation of inactive Pd(II) oxides, ensuring catalytic turnover and preventing homocoupling of the boronic acid.

  • Reaction Execution : Heat the reaction mixture to 80–90°C under an Argon atmosphere for 12–18 hours.

    • Causality: Elevated temperatures provide the activation energy required to overcome steric hindrance during the oxidative addition of the electron-rich 2-methoxypyridine bromide.

  • Reaction Monitoring (Self-Validating Step) : Monitor the reaction progress via LC-MS and TLC (Hexanes:Ethyl Acetate).

    • Causality: Real-time tracking prevents degradation of the product and confirms the complete consumption of the starting halide. The appearance of the molecular ion peak[M+H]+ in LC-MS definitively confirms product formation.

  • Workup & Purification : Cool the mixture to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

    • Causality: Aqueous washing removes the inorganic salts (K2CO3 and boronic acid residues), while chromatography separates the pure 5-aryl-2-methoxypyridine from residual palladium and phosphine ligands.

Conclusion

The 5-aryl-2-methoxypyridine scaffold represents a masterclass in rational drug design. By balancing metabolic stability, aqueous solubility, and targeted hydrophobic interactions, it provides a robust solution to the pharmacokinetic and toxicological bottlenecks of traditional lipophilic cores. The successful clinical progression of Sudapyridine (WX-081) underscores the transformative potential of this moiety in addressing global health crises like drug-resistant tuberculosis.

References

  • BenchChem . Comparative Biological Insights: Unraveling the Anticancer Potential of 2-Methoxypyridine Analogs.7

  • NIH / PMC . Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. 4

  • nbinno.com . The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. 8

  • BenchChem . Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. 3

  • NIH / PMC . Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies. 1

  • mSphere - ASM Journals . Sudapyridine (WX-081) inhibits Mycobacterium tuberculosis by targeting ATP synthase and upregulating host innate immunity. 2

  • BenchChem . Technical Support Center: Sudapyridine (WX-081) In Vivo Studies. 5

  • ResearchGate . In vitro and Intracellular Antibacterial Activity of Sudapyridine (WX-081) Against Tuberculosis. 6

Sources

Foundational

Solubility Profile and Characterization of 5-(4-Bromophenyl)-2-methoxypyridine

The following technical guide details the solubility profile, characterization, and experimental determination protocols for 5-(4-Bromophenyl)-2-methoxypyridine . This document is structured for researchers and process c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, characterization, and experimental determination protocols for 5-(4-Bromophenyl)-2-methoxypyridine . This document is structured for researchers and process chemists requiring precise solvent data for synthesis, purification, and formulation.

Technical Whitepaper | Version 1.0

Executive Summary

5-(4-Bromophenyl)-2-methoxypyridine is a biaryl pyridine derivative frequently utilized as a scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor modulators. Its physicochemical behavior is dominated by the lipophilic biaryl core and the electron-donating methoxy substituent.

This guide provides a comprehensive analysis of its solubility across organic solvent classes. In the absence of specific historical solubility tables for this exact isomer in the public domain, this document synthesizes data from structural analogs (biaryl ethers) and provides a validated Experimental Determination Protocol to generate project-specific data.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 5-(4-Bromophenyl)-2-methoxypyridine[1][2]

  • Structure: Biaryl system consisting of a pyridine ring substituted with a methoxy group at position 2 and a 4-bromophenyl group at position 5.

  • Molecular Formula: C₁₂H₁₀BrNO[2]

  • Molecular Weight: 264.12 g/mol [2]

  • Predicted LogP: ~3.8 – 4.2 (Highly Lipophilic)

Theoretical Solubility Framework

The solubility of 5-(4-Bromophenyl)-2-methoxypyridine is governed by the interplay between its high lipophilicity (biaryl backbone) and its specific polar interaction sites (pyridine nitrogen and methoxy oxygen).

Hansen Solubility Parameter (HSP) Prediction

Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the solubility behavior is predicted as follows:

  • Dispersion Forces (

    
    ):  High. The aromatic rings require solvents with strong dispersion capabilities.
    
  • Polarity (

    
    ):  Low to Moderate. The methoxy group introduces a dipole, but the overall molecule is non-polar.
    
  • Hydrogen Bonding (

    
    ):  Low. The molecule acts primarily as a weak H-bond acceptor (Pyridine N, Methoxy O) with no H-bond donor sites.
    
Predicted Solubility Map
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)"Like dissolves like." High dispersion forces match the biaryl core.
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Strong dipole interactions solubilize the aromatic system; ideal for stock solutions.
Esters & Ethers Ethyl Acetate, THF, 1,4-DioxaneGood (20–50 mg/mL)Moderate polarity matches the methoxy/pyridine functionality.
Aromatic Hydrocarbons Toluene, XyleneModerate to Good Pi-pi stacking interactions facilitate dissolution, especially at elevated temperatures.
Alcohols (Protic) Methanol, Ethanol, IPALow to Moderate Poor match. Requires heating (reflux) to disrupt crystal lattice; likely crystallizes upon cooling.
Alkanes Hexane, HeptanePoor (<1 mg/mL)Lack of polarizability makes these excellent anti-solvents for precipitation.
Water Water, PBSInsoluble High LogP excludes water molecules; hydrophobic effect dominates.

Experimental Determination Protocols

For critical applications (e.g., GMP synthesis or bioassay formulation), theoretical predictions must be validated. The following protocols ensure data integrity.

Workflow Visualization

The following diagram outlines the decision process for selecting the appropriate solubility determination method based on the required accuracy.

SolubilityWorkflow Start Start: Solubility Assessment Goal Define Goal Start->Goal Screening Tier 1: Visual Screening (Range Finding) Goal->Screening Rapid Estimate Equilibrium Tier 2: Equilibrium Method (Shake-Flask) Goal->Equilibrium Precise Data Dynamic Tier 3: Dynamic Method (Polythermal) Goal->Dynamic Crystallization Design Screening->Equilibrium Refine Range Analysis Quantification (HPLC/UV) Equilibrium->Analysis DataFit Thermodynamic Modeling (Apelblat/Van't Hoff) Dynamic->DataFit Analysis->DataFit Temp. Dependence

Caption: Decision matrix for selecting solubility determination methodologies based on research phase.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Purpose: To determine the thermodynamic solubility limit at a specific temperature (Standard: 25°C).

Materials:

  • Analyte: 5-(4-Bromophenyl)-2-methoxypyridine (>98% purity).

  • Solvents: HPLC grade.

  • Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV.

Step-by-Step Procedure:

  • Saturation: Add excess solid compound (approx. 50 mg) to 1 mL of the target solvent in a crimp-sealed glass vial.

  • Agitation: Place vials in a temperature-controlled orbital shaker (set to 25°C ± 0.1°C) and agitate at 200 rpm for 24–48 hours.

    • Note: Visual inspection should confirm undissolved solid remains. If clear, add more solid.

  • Equilibration: Stop agitation and allow the suspension to settle for 4 hours to ensure phase separation.

  • Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter (to prevent adsorption of the lipophilic compound).

  • Dilution & Analysis: Immediately dilute the filtrate with mobile phase (e.g., Acetonitrile) to prevent precipitation. Quantify using HPLC-UV (Detection: 254 nm or 280 nm).

Protocol B: Gravimetric Screening (Rapid Assessment)

Purpose: Quick solvent selection for reaction optimization or extraction.

  • Weigh 10 mg of compound into a vial.

  • Add solvent in 100 µL increments.

  • Vortex for 1 minute after each addition.

  • Record the volume required for complete dissolution.

    • Calculation: Solubility (mg/mL) = Mass (mg) / Volume (mL).

Thermodynamic Modeling

For process scale-up, solubility data at multiple temperatures is required. The Modified Apelblat Equation is the industry standard for modeling the solubility of biaryl systems.



Where:

  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical model parameters derived from regression analysis of experimental data (Protocol A at 25°C, 35°C, 45°C).
    

Application: Use this model to predict the Metastable Zone Width (MSZW) for cooling crystallization processes.

Practical Applications in Synthesis

Suzuki-Miyaura Coupling
  • Reaction Solvent: 5-(4-Bromophenyl)-2-methoxypyridine is typically synthesized via Suzuki coupling. The preferred solvent system is Toluene/Water (4:1) or 1,4-Dioxane/Water .

    • Why? The compound is highly soluble in hot Toluene, ensuring the reaction remains homogeneous (organic phase), while the inorganic base resides in the aqueous phase.

  • Workup: Extraction with Ethyl Acetate or DCM is recommended due to the high partition coefficient (LogP > 3.5).

Purification via Recrystallization[3]
  • Solvent System: Ethanol or Methanol.

  • Protocol: Dissolve in boiling Ethanol (high solubility). Cool slowly to 0°C. The "moderate" cold solubility profile promotes high-purity crystal formation while impurities remain in the mother liquor.

  • Anti-Solvent Method: Dissolve in minimal DCM; slowly add Hexane until turbidity persists.

References

  • General Solubility Protocols: Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for shake-flask methodologies).
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91.
  • Biaryl Synthesis Context: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Context for solvent selection in synthesis).
  • Hansen Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for theoretical prediction logic).

Sources

Exploratory

Technical Guide: 5-(4-Bromophenyl)-2-methoxypyridine

The following technical guide details the chemical profile, synthesis, and application of 5-(4-Bromophenyl)-2-methoxypyridine , a specialized biaryl intermediate used in medicinal chemistry. Executive Summary 5-(4-Bromop...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of 5-(4-Bromophenyl)-2-methoxypyridine , a specialized biaryl intermediate used in medicinal chemistry.

Executive Summary

5-(4-Bromophenyl)-2-methoxypyridine is a heterobiaryl building block characterized by a pyridine core substituted with a methoxy group at the C2 position and a para-bromophenyl moiety at the C5 position. It serves as a critical scaffold in the synthesis of Endothelin Receptor Antagonists (ERAs) and other G-protein-coupled receptor (GPCR) modulators. Its structural significance lies in the orthogonality of its functional groups: the bromine atom acts as a reactive handle for further cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the methoxypyridine motif functions as a stable, lipophilic hydrogen-bond acceptor or a masked pyridone.

Chemical Identity & Physicochemical Profile

This compound is an isomer of the more common 5-bromo-2-(4-methoxyphenyl)pyridine. Precise identification is required to avoid regioisomeric confusion during synthesis.

Table 1: Chemical Specifications
PropertyData
IUPAC Name 5-(4-Bromophenyl)-2-methoxypyridine
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
Exact Mass 262.9946 Da
CAS Number Not widely listed as commodity; Custom synthesis ID
SMILES COc1ncc(cc1)-c2ccc(Br)cc2
LogP (Predicted) ~3.8 (Highly Lipophilic)
TPSA ~22 Ų (Good membrane permeability)
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in water

Synthetic Pathway: Regioselective Suzuki-Miyaura Coupling

The most robust synthesis avoids homocoupling by utilizing the differential reactivity of halogens.[1] A direct coupling between 2-methoxy-5-pyridineboronic acid and 1-bromo-4-iodobenzene is the industry-standard approach. The palladium catalyst preferentially activates the C–I bond over the C–Br bond, preserving the bromine handle on the final product.

Reaction Scheme
  • Precursors: 2-Methoxy-5-pyridineboronic acid + 1-Bromo-4-iodobenzene.

  • Catalyst: Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄.[1]

  • Base: Na₂CO₃ or K₃PO₄ (mild base to prevent protodeboronation).[1]

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.[1]

Step-by-Step Experimental Protocol

Objective: Synthesize 10.0 g of 5-(4-Bromophenyl)-2-methoxypyridine.

  • Reaction Setup:

    • To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-iodobenzene (1.0 equiv, 37.8 mmol).

    • Add 2-methoxy-5-pyridineboronic acid (1.1 equiv, 41.6 mmol).

    • Dissolve in 1,4-Dioxane (150 mL). Degas the solution by sparging with Nitrogen for 15 minutes.[1]

    • Add 2M aq. Na₂CO₃ (3.0 equiv, 113 mmol, 56 mL).[1]

  • Catalysis:

    • Add Pd(dppf)Cl₂[1]·DCM (0.03 equiv, 1.1 mmol) under a positive stream of Nitrogen.[1]

    • Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.[2] The starting iodide should be consumed; the bromide remains intact.[1]

  • Workup:

    • Cool to room temperature.[2][1] Dilute with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).[1]

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography.[1]

    • Eluent: Gradient of 0–10% Ethyl Acetate in Hexanes.[1] The product is less polar than the boronic acid but more polar than the dibromo-starting material.

    • Yield: Expect 75–85% (approx. 7.8–8.9 g).[1]

Mechanistic Visualization

The following diagram illustrates the chemoselective pathway, highlighting why the Iodine atom reacts while the Bromine atom remains available for future transformations.

G cluster_0 Reactants cluster_1 Catalytic Cycle (Pd0/PdII) A 2-Methoxy-5-pyridine boronic acid D Transmetallation (Boronate Transfer) A->D B 1-Bromo-4-iodobenzene (Selective Electrophile) C Oxidative Addition (Preferential at C-I Bond) B->C Pd(0) inserts into C-I C->D Pd(II)-Ar species E Reductive Elimination (C-C Bond Formation) D->E E->C Regenerate Pd(0) F TARGET: 5-(4-Bromophenyl)-2-methoxypyridine E->F Product Release

Caption: Chemoselective Suzuki-Miyaura coupling exploiting the reactivity difference between Aryl-Iodide and Aryl-Bromide bonds.

Applications in Drug Discovery

Scaffold for Endothelin Receptor Antagonists (ERAs)

This molecule is a structural analog of the pyrimidine intermediates used in Macitentan (Opsumit) synthesis.[1] By replacing the pyrimidine ring with a pyridine, researchers can modulate:

  • Metabolic Stability: Pyridines are generally less prone to oxidative metabolism than electron-deficient pyrimidines.

  • Solubility: The basicity of the pyridine nitrogen (pKₐ ~5.[1]2) offers different salt-formation properties compared to the less basic pyrimidine.

Divergent Synthesis (SAR Exploration)

The retained bromine atom allows for "Late-Stage Diversification":

  • Suzuki Coupling: Introduction of a second aryl group to form terphenyl analogs.[1]

  • Buchwald-Hartwig: Introduction of amines (e.g., sulfamides, piperazines) to generate solubility-enhancing tails.

  • Heck Reaction: Introduction of vinyl groups for polymerization or extended conjugation.[1]

Safety & Handling (SDS Summary)

While specific toxicological data for this exact isomer may be limited, handle as a halogenated pyridine derivative.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[1][3]

    • Eye Irritation: Category 2A (H319)[1][3]

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling: Use in a fume hood.[1] Avoid dust formation.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (protect from direct sunlight to prevent debromination).

References

  • National Center for Biotechnology Information. PubChem Compound Summary for 5-Bromo-2-methoxypyridine (Precursor). PubChem.[4][5][6][7][1][3] Accessed March 2, 2026. [Link][1]

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational Chemistry for Protocol). [Link]

  • Bolli, M. H., et al. The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.[8] (Context for Biaryl Ether/Pyrimidine Scaffolds). [Link][1]

  • AOBChem. Product Entry: 5-(4-Bromophenyl)-2-methoxypyridine. (Commercial verification of compound existence). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 5-(4-Bromophenyl)-2-methoxypyridine via Palladium-Catalyzed Suzuki-Miyaura Coupling

Abstract The biaryl pyridine scaffold is a privileged motif in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and functional organic materials.[1][2] The Suzuki-Miya...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The biaryl pyridine scaffold is a privileged motif in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and functional organic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing these biaryl structures.[3][4] This is due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[5][6] This application note provides a comprehensive, field-proven protocol for the synthesis of 5-(4-Bromophenyl)-2-methoxypyridine. We delve into the mechanistic underpinnings of the reaction, explain the causal logic behind the selection of reagents and conditions, and offer a detailed, step-by-step guide from reaction setup to product characterization, designed for researchers in drug discovery and synthetic chemistry.

Principle of the Reaction

The synthesis is achieved via a palladium-catalyzed cross-coupling reaction between 5-bromo-2-methoxypyridine and (4-bromophenyl)boronic acid. The reaction forges a new C-C bond between the C5 position of the pyridine ring and the C1 position of the phenyl ring, displacing the bromine atom on the pyridine substrate.

Reaction Scheme:

The overall transformation relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] A base is an essential co-reagent, required to activate the boronic acid for the key transmetalation step.[8]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][9] Understanding this cycle is critical for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands (L), which inserts itself into the carbon-bromine bond of the 5-bromo-2-methoxypyridine. This forms a square-planar Pd(II) complex.[7] This step is often the rate-determining step in the catalytic cycle.[9]

  • Transmetalation: This is the crucial bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. The boronic acid is first activated by the base (e.g., CO₃²⁻) to form a more nucleophilic boronate species [R-B(OH)₃]⁻.[10][11][12] This boronate then exchanges its aryl group with the halide on the Pd(II) complex.

  • Reductive Elimination: The final step involves the coupling of the two organic groups (the pyridyl and phenyl fragments) attached to the Pd(II) center. This forms the desired biaryl product, 5-(4-Bromophenyl)-2-methoxypyridine, and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[13]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition Ar¹-Pd(II)L₂-X pd0->oxidative_add reagents 5-bromo-2-methoxypyridine (Ar¹-X) reagents->oxidative_add transmetalation Transmetalation Ar¹-Pd(II)L₂-Ar² oxidative_add->transmetalation boronic_acid (4-bromophenyl)boronic acid (Ar²-B(OH)₂) boronate Activated Boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate boronate->transmetalation base Base (e.g., K₂CO₃) base->boronate reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Product Ar¹-Ar² reductive_elim->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is designed to be a robust starting point. Optimization may be necessary for specific scales or if different starting materials are used.[14]

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equiv.CAS No.Notes
5-Bromo-2-methoxypyridineC₆H₆BrNO188.021.01.05446-90-2Limiting reagent.
(4-Bromophenyl)boronic acidC₆H₆BBrO₂200.821.21.25467-74-3A slight excess ensures complete consumption of the starting halide.
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.030.0314221-01-3Pd(PPh₃)₄. Air-sensitive catalyst. Handle under inert gas.
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.52.5584-08-7Anhydrous powder. Acts as the base.
1,4-DioxaneC₄H₈O₂88.118.0 mL-123-91-1Anhydrous, degassed solvent.
Deionized WaterH₂O18.022.0 mL-7732-18-5Degassed. Creates a biphasic system to dissolve the inorganic base.
Equipment
  • 50 mL Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas line (Nitrogen or Argon) with a bubbler

  • Standard laboratory glassware (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Reaction Procedure
  • Reaction Setup: To a dry 50 mL Schlenk flask containing a magnetic stir bar, add 5-bromo-2-methoxypyridine (188 mg, 1.0 mmol), (4-bromophenyl)boronic acid (241 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).[14]

  • Catalyst Addition: Briefly open the flask and add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the Pd(0) catalyst.

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane (8.0 mL) and degassed deionized water (2.0 mL).[5] The mixture should appear as a suspension. Rationale: Degassing the solvents by sparging with an inert gas for 20-30 minutes prior to use is crucial to remove dissolved oxygen.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the eluent. The reaction is typically complete within 4-12 hours.

  • Workup - Quenching and Extraction: Once the starting material is consumed (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature.

    • Add 20 mL of ethyl acetate to the reaction mixture and stir.

    • Transfer the mixture to a separatory funnel. Add 20 mL of deionized water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[15]

Purification and Characterization
  • Purification: The crude solid is best purified by flash column chromatography on silica gel.[16][17]

    • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 5-(4-Bromophenyl)-2-methoxypyridine as a solid.

  • Characterization (Expected Data):

    • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.3 (d, 1H, pyridyl-H6), ~7.6-7.5 (m, 5H, pyridyl-H4 and Ar-H), ~6.8 (d, 1H, pyridyl-H3), ~3.9 (s, 3H, OCH₃).

    • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~164, 150, 139, 138, 132, 130, 128, 122, 111, 53.

    • Mass Spectrometry (EI-MS): m/z for C₁₂H₁₀BrNO, expected [M]⁺ and [M+2]⁺ isotopic pattern for bromine.

Scientific Insights & Optimization

As a Senior Application Scientist, it is understood that no single protocol is perfect for all situations. The following insights explain the rationale behind our choices and provide avenues for optimization.

The Choice of Catalyst and Ligand

We selected Pd(PPh₃)₄ because it is a reliable, commercially available Pd(0) precatalyst that is effective for a wide range of Suzuki couplings.[18] It requires no pre-activation. For more challenging substrates or to achieve lower catalyst loadings, one might consider using a combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a more electron-rich and bulky phosphine ligand, such as tricyclohexylphosphine (PCy₃) or XPhos.[10] These advanced ligands can often accelerate the rate-limiting oxidative addition step.[19]

The Critical Role of the Base

The base is not a mere spectator; it is essential for the transmetalation step.[3][8] Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective and economical. It facilitates the formation of the reactive boronate species from the boronic acid.[11] For less reactive substrates or those prone to side reactions, other bases might be advantageous:

  • Potassium Phosphate (K₃PO₄): A stronger base, often used for coupling with less reactive aryl chlorides.[5]

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can accelerate reactions, but is more expensive.

  • Sodium Bicarbonate (NaHCO₃): A weaker base, useful when base-sensitive functional groups are present on the substrates.

Solvent System Effects

A biphasic solvent system, such as 1,4-dioxane/water or THF/water, is commonly employed.[20][21]

  • The Organic Phase (Dioxane/THF): Its primary role is to dissolve the organic substrates (aryl halide, boronic acid) and the palladium catalyst complex.[22]

  • The Aqueous Phase: This phase is essential for dissolving the inorganic base (K₂CO₃), which allows it to interact with the boronic acid at the phase interface, thereby facilitating the formation of the active boronate species.[21] The ratio of organic solvent to water can be optimized; a higher water content can sometimes accelerate the reaction.[20]

Experimental Workflow Visualization

The following diagram provides a high-level overview of the entire experimental process.

Workflow_Diagram cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_analysis Purification & Analysis reagents 1. Weigh Reagents (Halide, Boronic Acid, Base, Catalyst) glassware 2. Dry Glassware (Schlenk Flask) reagents->glassware solvents 3. Degas Solvents (Dioxane, Water) glassware->solvents setup 4. Assemble Reaction (Under Inert Gas) solvents->setup heat 5. Heat & Stir (90 °C, 4-12 h) setup->heat monitor 6. Monitor Progress (TLC) heat->monitor cool 7. Cool to RT monitor->cool extract 8. Extraction (EtOAc / H₂O) cool->extract dry 9. Dry & Concentrate (Na₂SO₄, Rotovap) extract->dry purify 10. Column Chromatography dry->purify characterize 11. Characterization (NMR, MS) purify->characterize

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (nitrile gloves are recommended).[23][24]

  • Handling Reagents: Palladium catalysts can be toxic and should be handled in a well-ventilated area or fume hood.[25] Avoid creating and inhaling dust. Boronic acids can be irritants.[16]

  • Solvents: 1,4-Dioxane is flammable and a suspected carcinogen. Handle with care in a fume hood.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual palladium, according to institutional guidelines.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Accounts of Chemical Research. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Journal of the American Chemical Society. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Retrieved from [Link]

  • PubMed. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

  • Thieme. (n.d.). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Retrieved from [Link]

  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Current Organic Chemistry. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • ACS Catalysis. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Retrieved from [Link]

  • Molecules. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • UCLA EH&S. (2017). Standard Operating Procedure: Palladium. Retrieved from [Link]

  • ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

  • Reddit. (2022). r/chemistry: Trouble isolating my Suzuki coupling biaryl acid product. Retrieved from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved from [Link]

  • Sdfine. (n.d.). PALLADIUM 5% ON CHARCOAL ACTIVATED. Retrieved from [Link]

  • Don Whitley Scientific. (2024). Safety Data Sheet. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 6). 8.5: Suzuki-Miyara Coupling. Retrieved from [Link]

  • Reddit. (2023). r/Chempros: Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Molecules. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of compound 4-(5-bromo-4-(4-methoxyphenyl.... Retrieved from [Link]

  • PubMed. (n.d.). NMR study of the interaction of P-450 with 4-methoxypyridine. Retrieved from [Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-methoxypyridine

This Application Note is designed for immediate implementation in medicinal chemistry and process development laboratories. It prioritizes reproducibility, mechanistic understanding, and high-throughput adaptability.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for immediate implementation in medicinal chemistry and process development laboratories. It prioritizes reproducibility, mechanistic understanding, and high-throughput adaptability.

Executive Summary

5-Bromo-2-methoxypyridine is a "privileged scaffold" in drug discovery, serving as a precursor for kinase inhibitors and GPCR ligands. The 2-methoxy group functions as a masked carbonyl (hydrolyzable to pyridone) or a displaceable leaving group for later-stage


 diversification.

However, this substrate presents a specific dichotomy in reactivity:

  • Electronic Deactivation: The electron-donating methoxy group (via resonance) increases electron density at the C5 position compared to 2-fluoropyridines, rendering the C-Br bond less electrophilic and slowing the rate-limiting Oxidative Addition step.

  • Catalyst Poisoning: The basic pyridine nitrogen can coordinate to unsaturated Pd(0) species, sequestering the catalyst from the active cycle.

This guide details two validated protocols: Method A (Robust) for standard aryl boronic acids, and Method B (High-Activity) for sterically demanding or heteroaryl coupling partners.

Chemical Context & Mechanistic Insight

The Reactivity Landscape

Successful coupling requires balancing the activation of the C-Br bond while preventing non-productive coordination.

  • Oxidative Addition (OA): The C5-Br bond is the reaction site.[1] Standard ligands (e.g., PPh3) often fail to promote OA efficiently due to the electron-rich nature of the methoxy-substituted ring. Electron-rich phosphines (alkylphosphines) or chelating ligands with large bite angles are required.

  • Transmetallation: The boronic acid partner must be activated by a base (formation of boronate [Ar-B(OH)3]-).

  • The Poisoning Trap: The pyridine nitrogen is a soft Lewis base. If the ligand exerts insufficient steric bulk or electronic stabilization, the Pyridine-N will bind to Pd(0), halting the cycle.

Visualization: The Pyridine Catalytic Cycle

The following diagram illustrates the standard cycle and the specific "off-cycle" trap relevant to this substrate.

SuzukiCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 5-Br-2-OMe-Py Poison OFF-CYCLE TRAP Pyridine-N Coordination Pd0->Poison Low Steric Bulk Ligand TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Ar'-B(OH)3 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formed RedElim->Pd0 Regeneration Poison->Pd0 Reversible (Slow)

Figure 1: Catalytic cycle highlighting the competitive inhibition (poisoning) pathway common in pyridine substrates.

Optimization Strategy & Condition Screening

The following matrix summarizes the impact of reaction variables specifically for 5-bromo-2-methoxypyridine.

VariableRecommendationRationale
Catalyst Precursor Pd(dppf)Cl₂ or XPhos Pd G3 dppf: Bidentate ligand prevents N-coordination via the "chelating effect."XPhos: Bulky biaryl phosphine promotes OA on electron-rich rings and sterically blocks N-binding.
Base K₂CO₃ or K₃PO₃ Carbonate is standard. Phosphate is required for Buchwald precatalysts to facilitate activation of the precatalyst and boronic acid.
Solvent Dioxane/H₂O (4:1) Water is mandatory to dissolve the base and activate the boronic acid. Dioxane offers high solubility for the lipophilic bromide.
Temperature 80°C - 100°C High temperature is required to overcome the activation energy of the electron-rich C-Br bond.

Detailed Experimental Protocols

Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)

Best for: Coupling with simple phenyl boronic acids and stable heteroaryl boronic acids.

System Suitability:

  • Visual Check: Reaction mixture should transition from orange/red to dark brown/black over time. Immediate precipitation of black solid indicates ligand dissociation (failure).

  • TLC: 5-bromo-2-methoxypyridine is UV active (254 nm). Stain with KMnO4 is usually unnecessary but Iodine can help visualize non-UV active boronic acids.

Reagents:

  • 5-Bromo-2-methoxypyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3][4]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the pyridine substrate, boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

    • Note: Weighing the catalyst in air is acceptable for Pd(dppf)Cl₂, but minimize exposure time.

  • Degas Solvents: Separately, sparge the Dioxane/Water mixture with Nitrogen or Argon for 15 minutes.

    • Why? Oxygen promotes homocoupling of boronic acids and oxidizes the phosphine ligand.

  • Addition: Add the degassed solvent mixture to the solids via syringe.

  • Inert Atmosphere: Seal the vial (crimp cap or screw cap with septum). Evacuate and backfill with Nitrogen three times (balloon or manifold).

  • Reaction: Heat the block/oil bath to 90°C with vigorous stirring (800+ rpm).

    • Time: Typically 2–6 hours. Monitor by TLC/LCMS every hour.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[5] Dry over Na₂SO₄.[5]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Method B: The "High-Performance" Protocol (XPhos Pd G3)

Best for: Sterically hindered partners, unstable boronic acids, or when Method A yields <50%.

Reagents:

  • 5-Bromo-2-methoxypyridine (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (1-3 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution)

  • Solvent: THF

Step-by-Step Procedure:

  • Charge Solids: Add substrate, boronic acid, and XPhos Pd G3 to the vial.

  • Seal & Purge: Cap the vial. Evacuate/backfill with Nitrogen (3x).

  • Add Liquids: Inject anhydrous THF (degassed) followed by the degassed 0.5 M K₃PO₄ solution.

    • Ratio: THF:Water ratio should be approx 2:1 to 4:1 depending on solubility.

  • Reaction: Heat to 60°C - 80°C .

    • Note: XPhos is highly active; lower temperatures often suffice, reducing protodeboronation side-reactions.

  • Workup: Standard extraction.

    • Scavenging: If the product is for biological assay, treat the organic phase with Silica Thiol (Si-Thiol) or charcoal to remove residual Palladium.

Troubleshooting & Decision Tree

If the reaction fails, use this logic flow to diagnose the issue.

Troubleshooting Start Reaction Analysis (LCMS / TLC) CheckSM Is SM Consumed? Start->CheckSM CheckProd Is Product Formed? CheckSM->CheckProd Yes NoRxn Issue: Catalyst Poisoning or Failed Ox-Add CheckSM->NoRxn No (SM Remains) Success Success CheckProd->Success Yes (High Yield) SideRxn Issue: Protodeboronation or Homocoupling CheckProd->SideRxn No / Low Yield Fix1 1. Switch to Method B (XPhos) 2. Increase Temp to 100°C 3. Degas more thoroughly NoRxn->Fix1 Action Fix2 1. Add Boronic Acid in portions 2. Use MIDA Boronates 3. Lower Temp SideRxn->Fix2 Action

Figure 2: Diagnostic workflow for optimizing reaction yields.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Molander, G. A., & Biolatto, B. (2003).[6] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Link

  • Bruno, N. C., et al. (2013). Buchwald Precatalysts: Rapidly Assembling the Active Species. Chemical Science, 4, 916-920. Link

  • BenchChem Application Note. (2025). Reactivity of 5-bromo-2-methoxypyridine in Cross-Coupling. Link

  • Sigma-Aldrich (Merck). User Guide for XPhos Pd G3. Link

Sources

Method

Application Note: Palladium-Catalyzed Synthesis of 5-Aryl-2-methoxypyridines

Executive Summary & Scientific Rationale The 5-aryl-2-methoxypyridine scaffold is a privileged motif in modern medicinal chemistry. It serves as a robust bioisostere for biaryl systems and acts as a critical synthetic pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 5-aryl-2-methoxypyridine scaffold is a privileged motif in modern medicinal chemistry. It serves as a robust bioisostere for biaryl systems and acts as a critical synthetic precursor to 5-aryl-2-pyridones—a pharmacophore frequently found in kinase inhibitors, antimitotic agents targeting tubulin, and treatments for inflammatory disorders[1].

The most efficient and chemoselective method for constructing this scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromo-2-methoxypyridine and various arylboronic acids[2]. This application note provides a comprehensive, self-validating protocol for this transformation. As a Senior Application Scientist, I have structured this guide to not only detail the how but to rigorously explain the causality behind catalyst selection, solvent effects, and workup procedures, ensuring reproducible and high-yielding syntheses.

Mechanistic Insights & Reaction Causality

To optimize the synthesis of 5-aryl-2-methoxypyridines, one must understand the thermodynamic and kinetic drivers of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition (Rate-Determining Step): The active Pd(0) species inserts into the C–Br bond of 5-bromo-2-methoxypyridine. The 5-position of the pyridine ring is relatively electron-deficient compared to the 3-position (due to the resonance donation of the 2-methoxy group), making the C–Br bond highly susceptible to oxidative addition[3].

  • Transmetalation (Base-Activated): Arylboronic acids are weak nucleophiles. The addition of an inorganic base (e.g., K₃PO₄ or Na₂CO₃) and a protic co-solvent (water) is non-negotiable. The base coordinates with the empty p-orbital of the boron atom, forming a negatively charged, highly nucleophilic boronate complex

    
    . This intermediate readily transfers its aryl group to the Pd(II) center[4].
    
  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination, forging the new C–C bond and releasing the 5-aryl-2-methoxypyridine product while regenerating the Pd(0) catalyst[5].

SuzukiCycle Pd0 Pd(0) L_n (Active Catalyst) PdII_Ox Pd(II) Complex Ar(Py)-Pd-Br Pd0->PdII_Ox Oxidative Addition + 5-Bromo-2-methoxypyridine PdII_Trans Pd(II) Complex Ar(Py)-Pd-Ar' PdII_Ox->PdII_Trans Transmetalation + Ar'-B(OH)2, Base PdII_Trans->Pd0 Reductive Elimination Product 5-Aryl-2-methoxypyridine (Target Product) PdII_Trans->Product Yields

Caption: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Experimental Design & Quantitative Optimization

The choice of reaction conditions dictates the turnover frequency (TOF) and the suppression of side reactions (e.g., protodeboronation or homocoupling). High-throughput experimentation has historically shown that the solvent-base pair is just as critical as the palladium ligand[6].

Table 1: Optimization of Reaction Conditions for 5-Aryl-2-methoxypyridine Synthesis
Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Typical Yield (%)Mechanistic Rationale
PdCl₂ (or Pd(dppf)Cl₂)K₃PO₄DMF / H₂O (1:1)80–10012–2485–95Highly polar solvent stabilizes the transition state; robust for standard substrates[2].
Pd(PPh₃)₄ Na₂CO₃DME / H₂O (10:1)801880–90Classic homogenous system; excellent for sterically unhindered boronic acids[7].
Pd(OAc)₂ / SPhos K₃PO₄Toluene / H₂O (10:1)11024>90Buchwald ligand (SPhos) accelerates oxidative addition and prevents catalyst deactivation[4].
Pd/C (Heterogeneous)K₂CO₃EtOH / H₂O (3:1)801275–85Green chemistry approach; allows for catalyst recovery and minimizes heavy metal carryover[8].

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Standard Cross-Coupling Synthesis of 5-Aryl-2-methoxypyridines

Reagents Required:

  • 5-Bromo-2-methoxypyridine (1.0 equiv, typically 1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ or PdCl₂, 0.02 - 0.05 equiv)

  • Potassium phosphate tribasic (K₃PO₄·H₂O, 2.0 - 3.0 equiv)

  • Solvent: DMF and Deionized Water (1:1 v/v ratio)

Step-by-Step Procedure:

  • Preparation & Degassing (Critical Causality): In a Schlenk flask or heavy-walled reaction tube, combine 5-bromo-2-methoxypyridine, arylboronic acid, and K₃PO₄. Add the DMF/H₂O solvent mixture.

    • Causality: Oxygen is a potent oxidant that converts active Pd(0) into inactive Pd(II) peroxo complexes and promotes the homocoupling of arylboronic acids (yielding Ar-Ar byproducts)[6]. Degas the mixture by sparging with ultra-pure Argon or Nitrogen for at least 15 minutes.

  • Catalyst Addition: Quickly add the Palladium catalyst under a positive stream of inert gas. Seal the vessel.

  • Heating: Heat the reaction mixture to 80–100 °C in a pre-heated oil bath or heating block for 12–24 hours[2].

  • Self-Validation Checkpoint (In-Process):

    • Visual: The reaction should transition from a yellow/orange suspension to a dark, homogeneous mixture. The appearance of a heavy metallic mirror or black precipitate early in the reaction indicates "Pd-black" formation (catalyst death).

    • TLC/LC-MS: Monitor via LC-MS. 5-Bromo-2-methoxypyridine exhibits a distinct 1:1 isotopic mass pattern (M, M+2) due to the bromine atom. The complete disappearance of this isotopic signature and the appearance of the product mass confirms successful conversion.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient).

Workflow Prep 1. Reagent Prep Degas Solvents Reaction 2. Cross-Coupling 80-100°C, 12-24h Prep->Reaction Workup 3. Aqueous Workup Extract & Dry Reaction->Workup Purify 4. Purification Silica Gel Column Workup->Purify Product 5-Aryl-2-methoxypyridine Validation (LC-MS) Purify->Product

Caption: Step-by-step experimental workflow for the synthesis and validation of 5-aryl-2-methoxypyridines.

Protocol B: Downstream Demethylation to 5-Aryl-2-pyridones

The methoxy group on the pyridine ring acts as a robust protecting group during the cross-coupling phase. For drug discovery applications (e.g., synthesizing mitotic-specific inhibitors), this group must often be cleaved to reveal the 2-pyridone core[1].

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the purified 5-aryl-2-methoxypyridine (1.0 equiv) in a mixture of p-Toluenesulfonic acid (PTSA) and Lithium Chloride (LiCl), or alternatively, use neat Pyridinium hydrochloride (10 equiv)[1].

  • Thermal Cleavage: Heat the mixture to 150 °C.

    • Causality: The high temperature and acidic environment protonate the methoxy oxygen, turning it into a better leaving group, while the chloride ion acts as a nucleophile to attack the methyl group (SN2 mechanism), liberating chloromethane and the pyridone.

  • Self-Validation Checkpoint: Monitor by TLC. The resulting 5-aryl-2-pyridone is significantly more polar than the starting methoxypyridine and will exhibit a much lower Rf value.

  • Isolation: Cool the melt, dilute with water, and extract with a polar organic solvent (e.g., Dichloromethane containing 5-10% Methanol). Dry and concentrate to yield the 5-aryl NH 2-pyridone[1].

Troubleshooting & Quality Control

  • Incomplete Conversion / Recovered Starting Material: If LC-MS shows unreacted 5-bromo-2-methoxypyridine, the catalyst likely deactivated. Solution: Switch to a more electron-rich, sterically bulky ligand system like Pd(OAc)₂ / SPhos to accelerate oxidative addition and stabilize the Pd intermediates[4].

  • Formation of Ar-H (Protodeboronation): If the arylboronic acid is electron-poor or ortho-substituted, it may undergo competitive protodeboronation. Solution: Lower the reaction temperature to 80 °C or use a less basic additive (e.g., switch from K₃PO₄ to K₂CO₃)[8].

  • Formation of Ar-Ar (Homocoupling): Solution: This is a direct result of oxygen contamination. Strictly enforce freeze-pump-thaw degassing of the solvent system prior to catalyst addition[6].

References

1.1 - nih.gov[1] 2.3 - illinois.edu[3] 3.5 - libretexts.org[5] 4.8 - rhhz.net[8] 5.2 - mdpi.com[2] 6.4 - rxweb-prd.com[4] 7.6 - acs.org[6] 8.7 - google.com[7]

Sources

Application

Preparation of 5-(4-Bromophenyl)-2-methoxypyridine from 2-methoxy-5-pyridineboronic acid

Introduction & Strategic Overview The synthesis of 5-(4-Bromophenyl)-2-methoxypyridine represents a classic challenge in medicinal chemistry: constructing a biaryl core while retaining a reactive handle (aryl bromide) fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The synthesis of 5-(4-Bromophenyl)-2-methoxypyridine represents a classic challenge in medicinal chemistry: constructing a biaryl core while retaining a reactive handle (aryl bromide) for subsequent diversification. This scaffold is a critical intermediate in the synthesis of complex pharmaceuticals, including endothelin receptor antagonists and kinase inhibitors.

The core challenge is chemoselectivity . The synthesis utilizes 2-methoxy-5-pyridineboronic acid and 1-bromo-4-iodobenzene . The objective is to exclusively couple the boronic acid at the iodo position of the dihaloarene, leaving the bromo position intact. This relies on the kinetic differentiation between the C–I and C–Br bonds during the oxidative addition step of the palladium catalytic cycle.[1]

Key Reaction Parameters
  • Coupling Type: Suzuki-Miyaura Cross-Coupling.[2]

  • Selectivity Control: Kinetic control (C–I bond activation

    
     C–Br bond activation).
    
  • Critical Reagent: 1-Bromo-4-iodobenzene (serves as the electrophile).

Mechanistic Principles & Logic

The success of this protocol hinges on the oxidative addition rates. Palladium(0) inserts into Carbon-Halogen bonds in the order: I > Br > Cl >> F . By maintaining mild thermal conditions (60–80°C) and using a phosphine ligand with moderate electron density (e.g., triphenylphosphine), we ensure that the catalyst activates the C–I bond almost exclusively.

Reaction Pathway Diagram[3]

SuzukiMechanism Start Pre-Catalyst Pd(PPh3)4 ActiveCat Active Species Pd(0)L2 Start->ActiveCat Dissociation OxAdd Oxidative Addition (Fast at C-I) ActiveCat->OxAdd + 1-Bromo-4-iodobenzene Intermediate1 Ar-Pd(II)-I Complex OxAdd->Intermediate1 SideReaction Side Reaction: Activation of C-Br (Avoided) OxAdd->SideReaction High Temp / Active Ligands TransMetal Transmetallation (Boronate + Base) Intermediate1->TransMetal + 2-Methoxy-5-pyridineboronic acid Intermediate2 Diaryl-Pd(II) Complex TransMetal->Intermediate2 RedElim Reductive Elimination (Product Release) Intermediate2->RedElim RedElim->ActiveCat Regen Pd(0) Product Product: 5-(4-Bromophenyl)-2-methoxypyridine RedElim->Product

Caption: Catalytic cycle emphasizing the chemoselective oxidative addition at the C-I bond over the C-Br bond.

Experimental Protocol

Reagents and Materials Table
ComponentRoleMW ( g/mol )Equiv.[1][3]Quantity (Example)
2-Methoxy-5-pyridineboronic acid Nucleophile152.941.11.68 g
1-Bromo-4-iodobenzene Electrophile282.901.02.83 g
Pd(PPh₃)₄ Catalyst1155.560.03 (3 mol%)346 mg
Na₂CO₃ (2.0 M aq) Base105.993.015.0 mL
1,2-Dimethoxyethane (DME) Solvent--40 mL
Step-by-Step Methodology

Step 1: Preparation of Reaction Vessel

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Connect the top of the condenser to a nitrogen/argon inlet.

  • Flame-dry or oven-dry the glassware if strictly anhydrous conditions are desired (though Suzuki is tolerant of water, removing oxygen is critical).

Step 2: Solvent Degassing (Critical)

  • Combine the DME (40 mL) and 2.0 M Na₂CO₃ (15 mL) in a separate flask.

  • Sparge the biphasic mixture with a stream of nitrogen gas for 15–20 minutes. Note: Oxygen promotes homocoupling of boronic acids and oxidation of the phosphine ligand.

Step 3: Reaction Assembly

  • Charge the main RBF with 1-bromo-4-iodobenzene (2.83 g, 10 mmol) and 2-methoxy-5-pyridineboronic acid (1.68 g, 11 mmol).

  • Add the Pd(PPh₃)₄ (346 mg, 0.3 mmol) to the solids.

  • Transfer the degassed solvent mixture (DME/Water) into the RBF via cannula or syringe under a positive pressure of nitrogen.

Step 4: Reaction Execution

  • Heat the mixture to 80°C (oil bath temperature).

  • Stir vigorously to ensure mixing of the biphasic system.

  • Monitor: Check reaction progress by TLC (Hexanes/EtOAc 4:1) or LC-MS after 2 hours.

    • Target: Disappearance of 1-bromo-4-iodobenzene.[1]

    • Observation: The product spot will be more polar than the starting halide but less polar than the boronic acid.

  • Reaction is typically complete within 4–6 hours. Avoid prolonged heating (>12h) to minimize C-Br activation.

Step 5: Work-up

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

  • Separate the layers.[4] Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

  • Combine organic layers and wash with Brine (saturated NaCl, 50 mL).

  • Dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude solid.

Step 6: Purification

  • Purify via Flash Column Chromatography on silica gel.

  • Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.

  • Collect fractions containing the product (confirmed by UV/TLC).

  • Evaporate solvents to afford 5-(4-Bromophenyl)-2-methoxypyridine as a white to off-white solid.

Quality Control & Validation

Expected Analytical Data
  • Appearance: White crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Pyridine protons: Look for signals at

      
       ~8.3 (d, H-6), ~7.7 (dd, H-4), ~6.8 (d, H-3).
      
    • Phenyl protons: Two doublets (AA'BB' system) at

      
       ~7.5 (Ar-H meta to Br) and ~7.4 (Ar-H ortho to Br).
      
    • Methoxy group: Singlet at

      
       ~3.9–4.0 (3H).
      
  • MS (ESI): m/z calculated for C₁₂H₁₀BrNO [M+H]⁺: ~264.0/266.0 (1:1 isotopic pattern characteristic of Bromine).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Protodeboronation of pyridine boronic acidUse a milder base (K₃PO₄) or anhydrous conditions (Dioxane/K₃PO₄).
Bis-coupling (Trimer) Reaction temp too high; Excess boronic acidstrictly limit temp to 80°C; ensure stoichiometry is near 1:1.
Homocoupling (Biaryl) Oxygen presenceDegas solvents more thoroughly; ensure inert atmosphere.
Black Precipitate Pd precipitation (Pd black)Ligand oxidation. Add excess PPh₃ (10 mol%) or use fresh catalyst.

Safety & Handling

  • Boronic Acids: Generally low toxicity but handle as irritants.

  • Haloarenes: 1-Bromo-4-iodobenzene is an irritant; avoid inhalation.

  • Palladium Catalyst: Avoid dust inhalation; heavy metal waste disposal required.

  • Solvents: DME is a suspected teratogen; handle in a fume hood.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025).[1] 1-Bromo-4-iodobenzene Cross-Coupling Reactions: Technical Support & Protocols. BenchChem Technical Notes. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on oxidative addition rates). Link

  • PubChem. (2025).[5] 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Compound Summary. National Library of Medicine. Link

Sources

Method

Application Note: Scalable Synthesis Protocols for Methoxypyridine Biaryls via Advanced Suzuki-Miyaura Cross-Coupling

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals. Objective: To provide a robust, self-validating framework for the scalable synthesis of methoxypyridine biaryls, addressing inher...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals. Objective: To provide a robust, self-validating framework for the scalable synthesis of methoxypyridine biaryls, addressing inherent challenges such as catalyst poisoning and protodeboronation.

Strategic Context & Mechanistic Insights

Methoxypyridine biaryls are highly privileged scaffolds in modern drug discovery, frequently utilized as bioisosteres to improve aqueous solubility, modulate target binding affinity, and optimize lipophilic efficiency. However, scaling up the synthesis of these motifs via transition-metal catalyzed cross-coupling (e.g., the Suzuki-Miyaura reaction) presents two distinct mechanistic challenges:

  • Catalyst Poisoning via Nitrogen Coordination: The basic pyridyl nitrogen can competitively bind to the palladium center, displacing phosphine ligands and forming highly stable, inactive bis(pyridyl)palladium complexes.

  • Protodeboronation of Heteroaryl Boronates: If the pyridine moiety is utilized as the nucleophile (pyridylboronic acid), it is highly susceptible to base-mediated cleavage of the C-B bond (protodeboronation) before transmetalation can occur[1].

The Causality of the Solution: To circumvent these issues on a kilogram scale, the electrophile should ideally be the methoxypyridine halide, while the nucleophile should be the aryl boronic acid[2]. Furthermore, the selection of bulky, bidentate ligands (e.g., dppf) or highly active monodentate ligands (e.g., PCy


) is critical to accelerate reductive elimination and prevent the formation of off-cycle palladium species[3].

Process Scale-Up Workflow

The decision to utilize a standard biphasic system versus a micellar catalysis approach depends heavily on the stability of the boronic acid coupling partner and the target Process Mass Intensity (PMI) of the workflow.

Workflow A Substrate Selection: Methoxypyridine Halide + Aryl Boronic Acid B Is the boronic acid heteroaromatic or unstable? A->B C Protocol A: Standard Biphasic System (Toluene/EtOH/H2O) B->C No (High Stability) D Protocol B: Micellar Catalysis (TPGS-750-M in Water) B->D Yes (Protodeboronation Risk) E Strict Deoxygenation (N2 Sparging) C->E D->E F Catalytic Cycle: Oxidative Addition -> Transmetalation E->F G Phase Separation & Pd Scavenging (<10 ppm) F->G H Crystallization & Isolation G->H

Figure 1: Logical decision tree for scalable methoxypyridine biaryl synthesis workflows.

Self-Validating Experimental Protocols

Protocol A: Kilogram-Scalable Biphasic Suzuki-Miyaura Coupling

Optimized for stable aryl boronic acids and standard plant-scale reactors.

Reagents: 5-bromo-2-methoxypyridine (1.0 equiv), Arylboronic acid (1.05 equiv), K


CO

(2.0 equiv), Pd(dppf)Cl

(0.5 mol%)[4].
  • Solvent Preparation & Degassing: Charge a reactor with Toluene/EtOH/H

    
    O (5:1:1 v/v/v, 10 volumes total). Sparge the solvent mixture with N
    
    
    
    for 30 minutes.
    • Causality: Toluene acts as the primary organic solvent. Water dissolves the inorganic base and borate byproducts, preventing salt precipitation that impedes large-scale stirring. Ethanol serves as a phase-transfer agent, lowering interfacial tension to facilitate rapid transmetalation[2]. Strict deoxygenation prevents the oxidative homocoupling of the boronic acid.

  • Reagent Charging: Under a positive N

    
     stream, add 5-bromo-2-methoxypyridine, the arylboronic acid, and K
    
    
    
    CO
    
    
    . Stir for 5 minutes, then add Pd(dppf)Cl
    
    
    .
  • Heating & Reaction: Heat the biphasic mixture to 80 °C (reflux) with vigorous agitation (≥300 rpm) for 4 hours.

  • In-Process Control (IPC) & Self-Validation: Withdraw a 50 µL aliquot from the organic layer, dilute with 1 mL MeCN, and analyze via HPLC (254 nm).

    • Self-Validation Checkpoint: The reaction is only considered complete when the methoxypyridine halide peak area is <1% relative to the product. If conversion is <99%, do not proceed to workup; spike with an additional 0.05 equiv of boronic acid and 0.1 mol% catalyst. Proceeding with unreacted halide complicates downstream crystallization.

  • Phase Separation & Scavenging: Cool to 40 °C. Separate the aqueous layer. Wash the organic layer with water (3 volumes). Add a silica-based palladium scavenger (e.g., SiliaBond Thiol, 10 wt%) and stir at 40 °C for 2 hours. Filter through Celite.

    • Causality: Scavenging at this stage ensures the final Active Pharmaceutical Ingredient (API) meets regulatory heavy metal limits (<10 ppm Pd).

Protocol B: Green Micellar Catalysis for Sensitive Substrates

Optimized for protodeboronation-prone heteroaryl boronates and low Process Mass Intensity (PMI).

Reagents: 5-bromo-2-methoxypyridine (1.0 equiv), Heteroaryl MIDA boronate (1.2 equiv), K


PO

(3.0 equiv), Pd(dtbpf)Cl

(2.0 mol%), TPGS-750-M (2 wt% in H

O).
  • Micellar Solution Preparation: Dissolve TPGS-750-M in degassed HPLC-grade water to create a 2 wt% solution (4 volumes).

    • Causality: TPGS-750-M forms nanomicelles that act as lipophilic nanoreactors, concentrating the organic substrates and catalyst. This enables the reaction to occur in water at mild temperatures, drastically reducing organic solvent usage[1].

  • Substrate Addition: Add the methoxypyridine halide, MIDA boronate, and K

    
    PO
    
    
    
    to the micellar solution.
    • Causality: The MIDA boronate acts as a "slow-release" mechanism. The mild base (K

      
      PO
      
      
      
      ) slowly hydrolyzes the MIDA protecting group, keeping the instantaneous concentration of the free boronic acid extremely low, thereby outcompeting the rate of protodeboronation[1].
  • Catalysis & Heating: Add Pd(dtbpf)Cl

    
     and heat to 45 °C for 12 hours.
    
  • In-Flask Extraction: Cool to room temperature. Extract the product from the micellar core using a minimal amount of recyclable solvent (e.g., EtOAc, 2 x 2 volumes).

Quantitative Data & Process Metrics

The following table summarizes the comparative metrics between the two protocols to aid in process selection:

ParameterProtocol A (Biphasic)Protocol B (Micellar)
Optimal Substrate Profile Stable aryl/heteroaryl boronic acidsUnstable/protodeboronation-prone boronates
Typical Catalyst Loading 0.5 – 1.0 mol%1.0 – 2.0 mol%
Operating Temperature 80 °C (Reflux)45 °C (Mild Heating)
Process Mass Intensity (PMI) High (~40-50 kg/kg )Low (~10-15 kg/kg )
Base Strength Moderate (K

CO

)
Mild (K

PO

)
Scalability Ceiling >100 kg (Commercial Plant)1 – 5 kg (Pilot Scale)

Troubleshooting Guide

  • Issue: High levels of homocoupled boronic acid byproduct (symmetrical biaryl).

    • Causality: Oxygen ingress during the reaction promotes the oxidative homocoupling of the boronic acid.

    • Action: Verify the integrity of the N

      
       sparging system. Add an additional 0.1 equiv of boronic acid to compensate for the lost nucleophile and drive the cross-coupling to completion.
      
  • Issue: Reaction stalls at 70-80% conversion despite active heating.

    • Causality: Catalyst deactivation via pyridine coordination or palladium black formation (aggregation of Pd(0)).

    • Action: Switch to a more sterically demanding ligand (e.g., PCy

      
       or XPhos) to prevent the formation of stable bis(pyridyl)palladium complexes[3]. Ensure the stirring rate is sufficient to maintain the emulsion in biphasic systems.
      

References

  • Source: nih.
  • Source: acs.
  • Source: semanticscholar.
  • Source: acs.

Sources

Application

Functionalization of 5-(4-Bromophenyl)-2-methoxypyridine

Application Note: Strategic Executive Summary & Strategic Analysis The Molecule: 5-(4-Bromophenyl)-2-methoxypyridine is a privileged biaryl scaffold. It features two distinct electronic domains: the electron-rich 2-metho...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic

Executive Summary & Strategic Analysis

The Molecule: 5-(4-Bromophenyl)-2-methoxypyridine is a privileged biaryl scaffold. It features two distinct electronic domains: the electron-rich 2-methoxypyridine (a masked pyridone) and the functionalizable aryl bromide.

The Challenge: While the aryl bromide offers a standard handle for cross-coupling, the presence of the basic pyridine nitrogen—even when modulated by the methoxy group—presents a risk of catalyst poisoning (Pd-coordination). Furthermore, the 2-methoxy group is a potential leaving group under harsh nucleophilic conditions (


), requiring careful base selection during functionalization.

The Solution: This guide details three modular workflows to diversify this scaffold. We prioritize high-fidelity transformations (Suzuki-Miyaura, Buchwald-Hartwig, and Miyaura Borylation) optimized to suppress dehalogenation and preserve the methoxypyridine core.

Reaction Landscape & Decision Logic

The following decision tree illustrates the strategic divergence based on the desired target class.

ReactionLogic SM 5-(4-Bromophenyl)- 2-methoxypyridine Decision Target Moiety? SM->Decision Suzuki C-C Bond (Biaryl Extension) Decision->Suzuki Carbon Framework Buchwald C-N Bond (Amination) Decision->Buchwald Nitrogen Introduction Borylation C-B Bond (Nucleophile Gen) Decision->Borylation Reverse Polarity Prod_Suz Terphenyl/Biaryl Analogs Suzuki->Prod_Suz Pd(dppf)Cl2 Aq. Carbonate Prod_Buch Aniline/Amine Derivatives Buchwald->Prod_Buch Pd2(dba)3/XPhos NaOtBu Prod_Boryl Aryl Boronic Ester Borylation->Prod_Boryl Pd(dppf)Cl2 KOAc/DMSO

Figure 1: Strategic divergence for the functionalization of the aryl bromide handle.

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)[5]

Objective: Coupling with aryl/heteroaryl boronic acids to extend the biaryl system.

Scientific Rationale: The 4-bromophenyl moiety is electronically isolated from the pyridine ring, behaving like a standard electron-neutral aryl bromide. However, the pyridine nitrogen can competitively bind Pd(II). We utilize Pd(dppf)Cl₂ , a bidentate ligand complex with a large bite angle, which resists displacement by the pyridine nitrogen and enforces reductive elimination.

Protocol:

ParameterConditionRationale
Catalyst

(3-5 mol%)
Robust, air-stable, resists N-coordination.
Solvent 1,4-Dioxane : Water (4:[1]1)Biphasic system dissolves inorganic base; Dioxane solvates the biaryl.
Base

(2.5 equiv)
Mild enough to prevent hydrolysis of the -OMe group; strong enough to activate boronic acid.
Temp 80–90 °CSufficient for oxidative addition into Ar-Br.

Step-by-Step:

  • Charge: In a reaction vial, combine 5-(4-bromophenyl)-2-methoxypyridine (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (2.5 equiv).
    
  • Solvate: Add 1,4-Dioxane and Water (degassed). Concentration: 0.1 M - 0.2 M.

  • Catalyst: Add

    
     (0.05 equiv) last.
    
  • Purge: Sparge with Argon for 5 minutes or cycle vacuum/Argon 3x.

  • React: Heat to 90 °C for 4–12 hours.

  • QC Check: Monitor by LCMS. Look for disappearance of SM (M+H 264/266 pattern) and emergence of product.

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .[1]
    

Module B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of primary or secondary amines (e.g., morpholine, piperazine, anilines).

Scientific Rationale: Amination is sensitive to sterics and electronics. The 2-methoxypyridine is robust, but strong bases like


 at high temperatures can theoretically displace the methoxy group via 

if the reaction stalls. We employ XPhos or BrettPhos precatalysts. These bulky, electron-rich ligands facilitate the oxidative addition of the aryl bromide and, crucially, speed up reductive elimination, preventing side reactions.

Protocol:

ParameterConditionRationale
Catalyst

(2 mol%) + XPhos (4-6 mol%)
XPhos is excellent for general aryl bromides; BrettPhos for primary amines.
Solvent Toluene or t-Amyl AlcoholNon-polar solvents minimize competing

on the pyridine ring.
Base

(1.5 equiv) or


is standard; use

if the substrate contains esters/ketones.
Temp 100 °CRequired for efficient amination of unactivated bromides.

Step-by-Step:

  • Pre-complexation (Optional but recommended): Stir

    
     and XPhos in Toluene for 10 mins under Argon to generate the active 
    
    
    
    species (solution turns from purple/black to orange/brown).
  • Charge: Add the aryl bromide (1.0 equiv), Amine (1.2 equiv), and Base (

    
    , 1.5 equiv) to a reaction tube.
    
  • Combine: Transfer the catalyst solution to the reaction tube.

  • React: Seal and heat to 100 °C for 2–6 hours.

  • Critical Note: If using primary amines, ensure strict oxygen-free conditions to prevent oxidation of the amine or catalyst deactivation.

Module C: Miyaura Borylation (Synthesis of Nucleophile)

Objective: Converting the electrophilic Ar-Br into a nucleophilic Boronic Ester (


) for reverse-coupling logic.

Scientific Rationale: This transformation allows the scaffold to be coupled with other aryl halides (e.g., a complex Heteroaryl-Cl). We use KOAc as a weak base.[2] Unlike carbonate bases, KOAc is not strong enough to activate the formed boronate for Suzuki coupling, preventing "homocoupling" (dimerization) of the starting material.

Workflow Diagram:

Borylation Step1 Reagents: SM + B2pin2 + KOAc Pd(dppf)Cl2 Step2 Solvent: DMSO (Anhydrous) Temp: 80°C Step1->Step2 Step3 Intermediate: Ar-Pd-Br Step2->Step3 Oxidative Addn Step4 Product: Ar-Bpin (Stable Ester) Step3->Step4 Transmetallation & Reductive Elim

Figure 2: Mechanism flow for Miyaura Borylation preventing homocoupling.

Protocol:

  • Solvent: DMSO (preferred) or Dioxane.[2] DMSO accelerates the reaction significantly.

  • Reagents: SM (1.0 equiv),

    
     (1.1 equiv), 
    
    
    
    (3.0 equiv),
    
    
    (3 mol%).
  • Temp: 80 °C.

  • Workup: Dilute with water, extract with

    
     (not EtOAc, as DMSO is hard to remove). Wash organic layer 3x with water to remove DMSO.
    

Purification & Analytical Standards

Chromatography Note: 2-Methoxypyridines can exhibit "streaking" on acidic silica gel due to protonation of the pyridine nitrogen.

  • Recommendation: Pre-treat the silica column with 1% Triethylamine (

    
    ) in Hexanes before running the gradient.
    
  • Eluent: 0-30% EtOAc in Hexanes is typically sufficient for these lipophilic biaryls.

Spectral Validation (1H NMR Markers):

  • Methoxy Handle: Look for a sharp singlet

    
     3.9–4.0 ppm (
    
    
    
    ).
  • Pyridine Protons: Distinct doublets/multiplets in the

    
     6.8–8.2 ppm region.
    
  • Reaction Success:

    • Suzuki:[3][4] Appearance of new aromatic protons.

    • Buchwald:[5][6] Upfield shift of the phenyl ring protons ortho to the nitrogen; appearance of amine N-H or alkyl protons.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457–2483.

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27–50.

  • Ishiyama, T.; Murata, M.; Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 1995 , 60, 7508–7510.

  • Trécourt, F. et al. "New syntheses of substituted pyridines via bromine–magnesium exchange." Tetrahedron, 2000 , 56, 1349-1360.

Sources

Method

Application Note: Strategic Utilization of 5-(4-Bromophenyl)-2-methoxypyridine as a Ligand Precursor

Abstract This guide details the strategic application of 5-(4-Bromophenyl)-2-methoxypyridine (CAS: 62452-73-7 analogues) as a high-value scaffold in ligand design. Unlike simple pyridines, this biaryl motif offers two di...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the strategic application of 5-(4-Bromophenyl)-2-methoxypyridine (CAS: 62452-73-7 analogues) as a high-value scaffold in ligand design. Unlike simple pyridines, this biaryl motif offers two distinct vectors for functionalization: the electrophilic aryl bromide (for cross-coupling or lithiation) and the masked pyridone/directing methoxy group (for solubility tuning or ancillary ligand generation). This document provides optimized protocols for synthesizing this precursor and converting it into phosphine ligands for catalysis and cyclometalated scaffolds for Iridium-based OLED emitters.

Part 1: The "Janus" Scaffold – Chemical Profile

5-(4-Bromophenyl)-2-methoxypyridine acts as a "Janus" molecule (two-faced) in synthetic schemes. Its utility stems from the orthogonal reactivity of its two functional handles.

FeatureChemical NatureStrategic Utility
Aryl Bromide (C-Br) Electrophilic, LabileExtension Vector: Site for Suzuki extension, Buchwald-Hartwig amination, or Lithiation (to introduce -PPh₂, -B(OH)₂, -CHO).
Methoxy Group (-OMe) Electron-Donating, ProtectingTuning/Masking Vector: Increases solubility of intermediates; can be demethylated to form 2-Pyridone (hydrogen-bonding ligand) or used to direct C-H activation.
Pyridine Nitrogen Basic, CoordinatingCoordination Site: Can bind metals directly or be protonated/methylated to tune solubility during workup.

Part 2: Synthesis of the Precursor (High-Fidelity Route)

Direct coupling of 5-bromo-2-methoxypyridine and 4-bromophenylboronic acid often leads to polymerization or scrambling. The following Iodo-Selective Suzuki Protocol ensures regiospecificity.

Protocol 1: Regioselective Synthesis via Iodo-Aryl Coupling

Objective: Synthesize 5-(4-Bromophenyl)-2-methoxypyridine without touching the bromine handle.

Reagents:
  • Substrate A: 2-Methoxy-5-pyridineboronic acid (1.0 equiv)

  • Substrate B: 1-Bromo-4-iodobenzene (1.1 equiv) [Crucial: Iodine reacts faster than Bromine]

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:
  • Degassing: Charge a Schlenk flask with Substrate A, Substrate B, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 60°C (Do NOT exceed 70°C to prevent oxidative addition into the C-Br bond). Stir for 12–16 hours.

  • Monitoring: Check TLC/LC-MS. The Iodo-starting material should be consumed; the Bromo-product should be the major peak.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically a white/off-white solid.

Part 3: Divergent Ligand Synthesis

Once the scaffold is in hand, it can be diverted into two primary classes of ligands: Phosphines (for Catalysis) and Cyclometalated Precursors (for OLEDs).

LigandDivergence Precursor 5-(4-Bromophenyl)- 2-methoxypyridine Lithiation Lithiation (n-BuLi, -78°C) Precursor->Lithiation Route A Suzuki Suzuki Coupling (Ar-B(OH)2) Precursor->Suzuki Route B Demethylation Demethylation (Py-HCl, 200°C) Precursor->Demethylation Route C Phosphine Biaryl Phosphine Ligand (Catalysis) Lithiation->Phosphine + Cl-PPh2 Extended Extended Biaryl Scaffold (OLED Host) Suzuki->Extended + Carbazole-B(OH)2 Pyridone Pyridone Ancillary Ligand (Ir Complexes) Demethylation->Pyridone Hydrolysis

Figure 1: Divergent synthetic pathways for ligand generation.

Protocol 2: Synthesis of Biaryl Phosphine Ligands (Route A)

Application: Cross-coupling catalysis (Buchwald-type ligands).

  • Lithiation: Dissolve the precursor (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C .[1][2][3]

  • Exchange: Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min. The solution will turn yellow/orange (generation of the aryl-lithium species).

  • Phosphinylation: Add Chlorodiphenylphosphine (ClPPh₂, 1.1 equiv) dropwise.

  • Warming: Allow the mixture to warm to RT overnight.

  • Quench: Quench with saturated NH₄Cl. Extract with DCM.[3]

  • Outcome: Yields 5-(4-(Diphenylphosphino)phenyl)-2-methoxypyridine . The methoxy group provides hemilabile coordination potential or solubility.

Protocol 3: Synthesis of Cyclometalated Ir(III) Precursors (Route C)

Application: Ancillary ligands for OLED emitters. The methoxy group is converted to a pyridonate, which acts as a bridging ligand.

  • Demethylation: Mix the precursor with Pyridine Hydrochloride (10 equiv) in a neat melt at 200°C for 4 hours.

  • Isolation: Cool to RT. Add water. The product, 5-(4-Bromophenyl)-2-pyridone , will precipitate. Filter and wash with water.

  • Complexation: React this pyridone with

    
     or similar Ir precursors. The pyridone nitrogen and oxygen bind to the metal, forming a 4-membered ring or bridging two metals.
    

Part 4: Advanced Application – Post-Complexation Functionalization

A cutting-edge technique involves complexing the precursor to Iridium FIRST, then using the Bromine handle to modify the complex. This avoids solubility issues with large ligands.

Workflow:

  • Complexation: Synthesize the Iridium dimer

    
     using the standard Nonoyama method (Ref 1) with the bromo-precursor.
    
  • Suzuki on Complex: Dissolve the bromo-functionalized Ir dimer in DME/Water. Add an aryl boronic acid (e.g., Carbazole-boronic acid), Pd(PPh₃)₄, and K₂CO₃.

  • Reaction: Heat to 80°C. The coupling occurs on the ligand while it is attached to the metal.

  • Benefit: This allows for the synthesis of massive, highly conjugated OLED emitters that would be impossible to synthesize as free ligands due to insolubility.

References

  • Nonoyama, M. "Benzo[h]quinolin-10-yl-N iridium(III) complexes." Bulletin of the Chemical Society of Japan, 1974 , 47, 767-768. Link

  • Lamansky, S., et al. "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, 2001 , 40(7), 1704-1711. Link

  • Schmid, B., et al. "Structure-Property Relationships of Iridium(III) Complexes for OLEDs." Materials, 2018, 11(12), 2405. (Discusses methoxy group tuning).
  • Suzuki, A. "Cross-Coupling Reactions of Organoboron Derivatives with Organic Halides." Journal of Organometallic Chemistry, 1999, 576, 147–168.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Homocoupling in Suzuki Synthesis of Biaryl Pyridines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of biaryl pyridines via Suzuki-Miyaura cross-coupling.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of biaryl pyridines via Suzuki-Miyaura cross-coupling. While this reaction is a cornerstone of modern medicinal chemistry, the formation of homocoupled dimers—where two boronic acid molecules react with each other rather than the target halide—is a persistent yield-killer that complicates downstream purification.

This guide provides an in-depth, mechanistic approach to troubleshooting and eliminating homocoupling in your pyridine cross-coupling workflows.

Mechanistic Insights: The Root Causes of Homocoupling

To prevent a side reaction, you must first understand its causality. Homocoupling is rarely a random error; it is a predictable consequence of specific catalytic states. In a standard Suzuki coupling, the active Palladium(0) catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid, and finally reductive elimination to yield the cross-coupled product.

However, if the Pd(0) species is oxidized to Pd(II) by molecular oxygen, or if a Pd(II) precatalyst is used without a reducing agent, the catalytic cycle is hijacked. This errant Pd(II) species undergoes a double transmetalation with two equivalents of the boronic acid, leading directly to the homocoupled dimer upon reductive elimination[1]. Pyridine substrates exacerbate this issue because their electron-deficient nature and coordinating nitrogen atom drastically slow down the desired transmetalation step, giving the oxidative homocoupling pathway a kinetic advantage[2].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Py-X) Pd0->OxAdd PdII Pd(II) Dead-End Pd0->PdII Oxidation TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 CrossProd Biaryl Pyridine (Target Product) RedElim->CrossProd O2 O2 / Oxidant O2->PdII HomoTrans Double Transmetalation (2 x Ar-B(OH)2) PdII->HomoTrans HomoTrans->Pd0 Reduction HomoProd Homocoupled Dimer (Impurity) HomoTrans->HomoProd

Caption: Divergent pathways of Pd-catalyzed cross-coupling versus oxidative homocoupling.

Troubleshooting FAQs

Q1: Why is my boronic acid homocoupling instead of cross-coupling with the pyridine halide? A1: The primary culprit is the presence of dissolved oxygen or the use of an unreduced Pd(II) precatalyst. Molecular oxygen acts as a stoichiometric oxidant, converting your active Pd(0) into Pd(II). This Pd(II) species bypasses the cross-coupling cycle and instead reacts stoichiometrically with two molecules of your boronic acid, generating the symmetrical biaryl and reducing back to Pd(0)[1],[3]. Rigorous exclusion of oxygen via subsurface sparging or freeze-pump-thaw cycling is non-negotiable[3].

Q2: How does my choice of palladium catalyst and ligand dictate the reaction pathway? A2: Using a Pd(II) salt (like Pd(OAc)₂) requires an in-situ reduction to Pd(0) to initiate the catalytic cycle. This reduction inherently consumes your boronic acid, spawning homocoupled byproducts before the reaction even begins[4]. To prevent this, use a true Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄[4]. Furthermore, bulky, electron-rich phosphine ligands (such as XPhos or SPhos) are critical. They accelerate both the oxidative addition into the sterically hindered pyridine halide and the final reductive elimination, thereby minimizing the lifetime of the vulnerable diorganopalladium(II) intermediate that is susceptible to side reactions[4],[5].

Q3: What role does reaction stoichiometry and addition rate play in preventing this issue? A3: Homocoupling is a bimolecular process with respect to the boronic acid. High local concentrations of the boronic acid exponentially increase the probability of double transmetalation occurring on a single stray Pd(II) center[6]. By utilizing a syringe pump for the slow, controlled addition of the boronic acid to the reaction mixture, you maintain a low steady-state concentration, kinetically disfavoring homocoupling while allowing the desired cross-coupling to proceed[6].

Q4: How do base and solvent selection influence the transmetalation of pyridines? A4: The base activates the boronic acid by forming a reactive boronate complex. However, electron-deficient pyridine substrates require highly optimized transmetalation conditions. Using weak bases in aqueous environments often leads to protodeboronation or facilitates oxidative homocoupling. For sterically hindered or deactivated pyridines, utilizing stronger, anhydrous bases like K₃PO₄ or Cs₂CO₃ in solvents like 1,4-dioxane forces a highly efficient transmetalation step, outcompeting the homocoupling pathway[5].

Quantitative Data: Parameter Optimization

The following table summarizes the causal impact of optimizing reaction parameters, using the coupling of 5-bromonicotinaldehyde with phenylboronic acid as a benchmark model[4].

Catalyst SystemBaseSolvent / AtmosphereCross-Coupling YieldHomocoupling ByproductMechanistic Rationale
Pd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O (Air)35%45%Pd(II) precatalyst and O₂ drive oxidative homocoupling.
Pd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O (N₂ sparge)55%25%Removing O₂ helps, but initial Pd(II) reduction still consumes boronic acid.
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (Argon)72%12%Pd(0) source eliminates the initial reduction penalty.
Pd₂(dba)₃ / XPhos K₃PO₄ Anhydrous Dioxane (Argon) 91% <2% Bulky ligand accelerates reductive elimination; anhydrous base prevents side reactions.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes specific visual and analytical checkpoints to confirm that the chemistry is proceeding via the correct mechanistic pathway.

Workflow Step1 1. Reagent Prep (Dry & Weigh) Step2 2. Strict Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Catalyst Activation (Pd(0) + Ligand) Step2->Step3 Step4 4. Slow Addition (Boronic Acid) Step3->Step4 Step5 5. Reaction (80-100°C, Inert) Step4->Step5 Step6 6. Workup (Quench & Extract) Step5->Step6

Caption: Optimized workflow for Suzuki coupling to minimize homocoupling byproducts.

Step 1: Rigorous Deoxygenation (The Foundation)
  • Add the pyridine halide (1.0 eq) and anhydrous K₃PO₄ (2.0 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask and subject the solid mixture to three cycles of high vacuum, backfilling with ultra-pure Argon each time.

Validation Checkpoint: The vacuum gauge must reach <0.1 mbar during each cycle to ensure complete atmospheric displacement. Failure to achieve this vacuum level guarantees oxygen ingress and subsequent homocoupling[3].

Step 2: Catalyst Activation
  • Under a positive stream of Argon, quickly introduce Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%).

  • Add anhydrous, rigorously degassed 1,4-dioxane (0.2 M relative to the halide) via a gas-tight syringe.

  • Stir at room temperature for 15 minutes.

Validation Checkpoint: The solution should transition to a homogeneous, deep red/orange hue, confirming the formation of the active L-Pd(0) complex. If the solution turns black and opaque, Pd black has precipitated, indicating irreversible catalyst death due to oxygen contamination.

Step 3: Controlled Boronic Acid Addition
  • Dissolve the arylboronic acid (1.2 eq) in a minimal volume of degassed 1,4-dioxane.

  • Heat the main reaction flask to 80 °C.

  • Using a syringe pump, add the boronic acid solution dropwise to the heated reaction mixture over a period of 1.5 to 2 hours.

Validation Checkpoint: By keeping the steady-state concentration of the boronic acid low, you kinetically starve the double-transmetalation pathway[6]. TLC monitoring during this phase should show the steady appearance of the cross-coupled product without the rapid accumulation of a highly non-polar top spot (the homocoupled dimer).

Step 4: Reaction Quench and Analysis
  • Once the addition is complete, stir for an additional 2 hours. Monitor by LC-MS.

  • Upon full consumption of the pyridine halide, cool the reaction to room temperature and quench with degassed water. Extract with ethyl acetate.

Validation Checkpoint: The LC-MS trace of the crude mixture should exhibit a dominant peak corresponding to the target biaryl pyridine. The homocoupled dimer peak (m/z = [2 x Boronic Acid Mass] - 2) must constitute <5% of the total ion count.

References

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide".[Link]

  • ACS Publications. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395".[Link]

  • PMC - National Institutes of Health. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles".[Link]

Sources

Optimization

Technical Support Center: Purification of 5-(4-Bromophenyl)-2-methoxypyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, chemists, and drug development professionals tasked with the isolation and purificat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, chemists, and drug development professionals tasked with the isolation and purification of 5-(4-Bromophenyl)-2-methoxypyridine .

This biaryl heteroaromatic compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction (e.g., coupling 5-bromo-2-methoxypyridine with 4-bromophenylboronic acid). While the synthesis is highly robust, the downstream purification presents distinct chromatographic challenges: the basicity of the pyridine ring, co-elution with homocoupling byproducts, and contamination from palladium catalysts and phosphine ligands.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-purity recovery of your target compound.

Purification Workflow Visualization

The following workflow illustrates the optimized end-to-end process for isolating 5-(4-Bromophenyl)-2-methoxypyridine from a crude Suzuki reaction mixture.

PurificationWorkflow Start Crude Suzuki Mixture 5-(4-Bromophenyl)-2-methoxypyridine PreTreat Pre-Column Treatment (TPPO & Pd Scavenging) Start->PreTreat Remove Catalyst/Ligand Pack Column Packing (Silica + 1% TEA) PreTreat->Pack Scavenged Crude Load Dry Loading (Celite/Silica) Pack->Load Elute Gradient Elution (Hexanes/EtOAc) Load->Elute Analyze Fraction Analysis (TLC / UV 254 nm) Elute->Analyze Pure Pure Compound Evaporation & Drying Analyze->Pure Pool pure fractions

Figure 1: End-to-end chromatographic purification workflow for 5-(4-Bromophenyl)-2-methoxypyridine.

Troubleshooting & FAQs

Q1: Why is my product band tailing severely on standard silica gel, and how can I fix it?

A: Peak tailing is the most common issue when purifying pyridine derivatives. The underlying cause is the interaction between the basic nitrogen atom in the pyridine ring and the highly acidic residual silanol groups (Si-OH) on the surface of the silica gel stationary phase [1]. This hydrogen-bonding and ion-exchange interaction leads to multiple retention mechanisms, causing the compound to smear across the column rather than eluting as a tight band.

The Solution: You must neutralize the active silanol sites. Add 1% to 2% (v/v) Triethylamine (TEA) to your mobile phase (e.g., Hexanes/Ethyl Acetate). TEA acts as a sacrificial competing base. Because TEA is a stronger base and sterically compact, it preferentially binds to and blocks the acidic silanol sites, effectively shielding them from the 5-(4-Bromophenyl)-2-methoxypyridine analyte. This restores a purely partition-based separation, resulting in sharp, Gaussian elution bands [1].

Q2: My fractions are heavily contaminated with Triphenylphosphine Oxide (TPPO). How do I separate it?

A: If your Suzuki coupling utilized


, the oxidation of the phosphine ligand generates TPPO. TPPO streaks heavily on silica and often co-elutes with moderately polar biaryls. Relying solely on column chromatography to remove TPPO is inefficient and frequently leads to mixed fractions.

The Solution: Implement a chromatography-free pre-treatment step utilizing the physicochemical properties of TPPO. TPPO forms highly insoluble coordination complexes with certain metal salts. By suspending your crude mixture in a non-polar solvent (like diethyl ether or hexanes) and adding anhydrous


 or 

, the TPPO will precipitate out of solution as a solid complex [2]. You can then simply filter the mixture through a Celite pad before loading the filtrate onto your column.
Q3: The purified product has a dark yellow/brown tint. How do I remove residual Palladium?

A: The coloration is indicative of palladium leaching. In Suzuki reactions, Pd can form soluble complexes with the pyridine nitrogen or simply remain suspended as colloidal nanoparticles. Standard silica gel does not effectively retain these species.

The Solution: Use a functionalized metal scavenger prior to chromatography. Microporous polystyrene resins functionalized with Trimercaptotriazine (MP-TMT) or silica-bound isocyanides have an extremely high affinity for soft transition metals like Pd(II) and Pd(0)[3]. Stirring the crude mixture with 0.20 wt% MP-TMT resin for 2–4 hours prior to filtration will drop the palladium content from >300 ppm down to single-digit ppm levels, yielding a pristine white or off-white solid [3].

Standardized Experimental Protocol

To ensure reproducibility and scientific integrity, follow this self-validating step-by-step methodology for the purification of 5-(4-Bromophenyl)-2-methoxypyridine.

Phase 1: Pre-Column Scavenging (Self-Validating Step)

Causality: Removing bulk impurities before the column prevents silica saturation and drastically improves resolution.

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of Ethyl Acetate (EtOAc).

  • Precipitation: Add 1.5 equivalents of anhydrous

    
     (relative to the initial phosphine load) and stir at room temperature for 30 minutes. A white precipitate (TPPO-Zn complex) will form.
    
  • Scavenging: Add 0.20 wt% MP-TMT resin to the suspension to scavenge residual palladium. Stir for an additional 2 hours at 40 °C.

  • Filtration: Filter the suspension through a tightly packed pad of Celite. Wash the pad with 10% EtOAc in Hexanes. Concentrate the filtrate under reduced pressure.

Phase 2: Column Preparation & Dry Loading

Causality: Dry loading prevents band broadening that occurs when samples are loaded in strong solvents.

  • Deactivation: Slurry pack standard flash silica gel (230–400 mesh) using a solvent mixture of 100% Hexanes containing 1% (v/v) TEA . Flush the column with 2 Column Volumes (CV) of this mixture to fully deactivate the silanols.

  • Dry Loading: Dissolve the concentrated filtrate in a few drops of Dichloromethane (DCM). Add a small amount of deactivated silica gel (approx. 3x the mass of the crude) and evaporate the DCM slowly on a rotary evaporator until a free-flowing powder is obtained.

  • Application: Apply the dry powder evenly to the top of the column bed. Top with a 1 cm layer of clean sand to prevent bed disturbance.

Phase 3: Gradient Elution

Causality: A step gradient ensures non-polar homocoupling impurities elute first, followed by the target product, leaving polar degradation products on the column.

  • 0 – 2 CV: Elute with 100% Hexanes (+ 1% TEA) to wash out non-polar impurities (e.g., 4,4'-dibromobiphenyl).

  • 2 – 5 CV: Step to 95:5 Hexanes:EtOAc (+ 1% TEA).

  • 5 – 10 CV: Step to 90:10 Hexanes:EtOAc (+ 1% TEA). The target compound, 5-(4-Bromophenyl)-2-methoxypyridine, will elute in this window.

  • Analysis: Monitor fractions via TLC under short-wave UV light (254 nm). The product will appear as a dark, distinct spot.

Quantitative Chromatographic Data

The following table summarizes the expected retention behavior of the target compound and its common impurities under the optimized solvent system.

Compound / Impurity

Value (90:10 Hex:EtOAc)*
Elution Volume (CV)Mechanistic Notes
4,4'-Dibromobiphenyl (Homocoupling)0.852.5 - 3.5Highly lipophilic; lacks H-bond acceptors. Elutes near the solvent front.
5-(4-Bromophenyl)-2-methoxypyridine 0.45 6.0 - 7.5 Target Product. Pyridine nitrogen and methoxy oxygen dictate moderate polarity.
2,2'-Dimethoxy-5,5'-bipyridine0.308.5 - 10.0Pyridine homocoupling byproduct. Increased basicity and polarity delay elution.
Triphenylphosphine Oxide (TPPO)0.05> 15.0Highly polar phosphoryl bond (

). Streaks severely if not scavenged beforehand.

*Note: TLC plates must be pre-treated by running them in 5% TEA/Hexanes and drying them prior to spotting to accurately replicate the column conditions and prevent artificial tailing on the plate.

References

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature ACS Omega URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development URL:[Link]

Troubleshooting

Technical Support Center: Catalyst Selection for Sterically Hindered Pyridine Couplings

Target Audience: Researchers, scientists, and drug development professionals. The Dual Challenge of Pyridine Couplings Cross-coupling of sterically hindered pyridines (e.g., 2,6-disubstituted pyridines) presents a notori...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

The Dual Challenge of Pyridine Couplings

Cross-coupling of sterically hindered pyridines (e.g., 2,6-disubstituted pyridines) presents a notorious dual challenge in organometallic chemistry.

  • Electronic Poisoning: The basic pyridine nitrogen can strongly coordinate to the palladium center, forming stable, off-cycle complexes that effectively poison the catalyst[1].

  • Steric Hindrance: Bulky ortho-substituents create a massive kinetic barrier for both the oxidative addition and transmetalation steps[2].

Overcoming these barriers requires highly active, sterically demanding, and electron-rich ligands. These ligands must favor the formation of a monoligated


 active species to accelerate oxidative addition, while simultaneously providing enough steric shielding around the metal center to prevent unwanted nitrogen coordination.

Logical Workflow for Catalyst Selection

G Start Sterically Hindered Pyridine Halide CouplingType Select Coupling Reaction Start->CouplingType Suzuki Suzuki-Miyaura (C-C Bond) CouplingType->Suzuki Boronic Acids Buchwald Buchwald-Hartwig (C-N Bond) CouplingType->Buchwald Amines LigandS Bulky Phosphines / NHCs (XPhos, SPhos, PEPPSI-IPr) Suzuki->LigandS AmineType Amine Nucleophile? Buchwald->AmineType Primary Primary Amines AmineType->Primary Secondary Secondary Amines AmineType->Secondary LigandB1 BrettPhos / tBuBrettPhos Primary->LigandB1 LigandB2 RuPhos Secondary->LigandB2

Caption: Logical decision tree for selecting optimal catalysts for hindered pyridine couplings.

Troubleshooting Guides & FAQs

Q1: Why am I observing low to no conversion with standard


? 
A1:  Standard catalysts like 

fail because the relatively small, unhindered triphenylphosphine ligands allow the pyridine nitrogen to easily coordinate with the palladium center, leading to irreversible catalyst deactivation[1]. Furthermore, the lack of ligand steric bulk fails to promote the dissociation required to form the highly reactive 14-electron

species. Without this monoligated species, the catalyst cannot overcome the kinetic barrier to insert into a sterically hindered

bond[2].

Q2: How do I select the optimal ligand for Suzuki-Miyaura couplings of 2,6-disubstituted pyridines? A2: For highly hindered


 couplings, dialkylbiarylphosphine ligands (Buchwald ligands) such as XPhos and SPhos are optimal. Their immense steric bulk forces the formation of the active monoligated 

species. Crucially, these ligands feature a secondary

-interaction between the palladium center and the lower biphenyl ring, which stabilizes the catalyst and prevents decomposition prior to oxidative addition[3]. Alternatively, N-heterocyclic carbene (NHC) ligands like PEPPSI-IPr provide exceptional thermal stability and strong

-donation, driving the catalytic cycle even under extreme steric crowding[4].

Q3: My Buchwald-Hartwig amination of a bulky pyridine halide is failing. What should I change? A3: The failure is likely due to an incompatible ligand-nucleophile pairing. In


 couplings, the ligand must accommodate both the hindered electrophile and the incoming amine. If using primary amines, switch to BrettPhos or tBuBrettPhos; these ligands are structurally locked by 3-position substituents to prevent bis-ligation and accelerate reductive elimination, outcompeting unwanted 

-hydride elimination[3]. For secondary amines, RuPhos is required, as its specific steric profile creates a binding pocket large enough to accommodate the extra bulk of the secondary amine during the transition state[3].

Q4: What base and solvent combinations prevent protodeboronation while accommodating bulky ligands? A4: Sterically hindered couplings often require higher temperatures (80–110 °C), which drastically accelerates the competing protodeboronation of the boronic acid. To mitigate this, use anhydrous, high-boiling solvents like 1,4-dioxane or t-amyl alcohol[2]. Pair these with strong, partially soluble inorganic bases like anhydrous


 or 

. Avoid aqueous solvent mixtures if protodeboronation is observed; instead, rely on the high thermal stability of Buchwald G3/G4 precatalysts to drive the reaction in strictly anhydrous conditions[4].

Catalyst & Ligand Selection Matrix

The following table summarizes the quantitative operational parameters for selecting the appropriate catalyst system based on the coupling type and nucleophile.

LigandCoupling TypeOptimal NucleophileTypical Pd SourceTypical LoadingTemp (°C)
XPhos Suzuki-MiyauraBoronic Acids / EstersXPhos Pd G3 / G41.0 - 2.0 mol%80 - 100
SPhos Suzuki-MiyauraBoronic Acids / Esters

2.0 - 4.0 mol%80 - 100
PEPPSI-IPr Suzuki-MiyauraBoronic Acids / EstersPre-formed complex1.0 - 3.0 mol%60 - 100
BrettPhos Buchwald-HartwigPrimary AminesBrettPhos Pd G31.0 - 3.0 mol%80 - 110
RuPhos Buchwald-HartwigSecondary AminesRuPhos Pd G31.0 - 3.0 mol%80 - 110

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

This protocol utilizes an XPhos Pd G3 precatalyst to ensure a strict 1:1 Ligand-to-Palladium ratio, which is critical for generating the active monoligated


 species required for sterically hindered pyridine substrates[4].

Step 1: Reaction Setup (Glovebox or Standard Schlenk Technique)

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the sterically hindered pyridine halide (1.0 equiv, 1.0 mmol) and the arylboronic acid (1.5 equiv, 1.5 mmol). Note: The excess boronic acid acts as a buffer against inevitable trace protodeboronation.

  • Add anhydrous

    
     (2.5 equiv, 2.5 mmol) and XPhos Pd G3 precatalyst (0.02 equiv, 2.0 mol%).
    
  • Seal the vial with a PTFE-lined septum cap. If not using a glovebox, evacuate and backfill the vial with dry Nitrogen or Argon three times.

Step 2: Solvent Addition and Initiation

  • Inject 5.0 mL of anhydrous, degassed 1,4-dioxane through the septum.

  • Place the vial in a pre-heated oil bath or heating block at 90 °C.

  • Validation Check: Observe the solution color. A rapid transition from off-white/pale yellow to a deep red/brown within the first 10 minutes confirms the successful deprotonation of the G3 precatalyst and the generation of the active

    
     species.
    

Step 3: In-Process Control (IPC) via LC-MS

  • After 2 hours, withdraw a 10

    
    L aliquot via syringe, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.
    
  • Validation Check:

    • If the starting pyridine halide is consumed: Proceed to Step 4.

    • If the starting material remains and the boronic acid mass is absent (or replaced by the

      
       mass): Protodeboronation has occurred. Cool the reaction, spike with an additional 0.5 equiv of boronic acid, and resume heating.
      

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute with 10 mL of Ethyl Acetate and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black.

  • Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the coupled pyridine product.

References

  • BenchChem. "Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands." 1

  • BenchChem. "Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands." 2

  • Sigma-Aldrich. "Buchwald Ligands." Link

  • Entegris. "Buchwald Ligands Review." 3

  • BenchChem. "2,6-Dimethoxypyridine." 4

Sources

Optimization

Technical Support Center: Minimizing Protodeboronation in 5-Arylpyridine Synthesis

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and drug development professionals who are synthesizing 5-arylpyridines and encountering challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and drug development professionals who are synthesizing 5-arylpyridines and encountering challenges with the common side reaction of protodeboronation. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in my reaction?

Protodeboronation is an undesirable side reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., arylboronic acid or ester) is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1][2][3][4] This process consumes your valuable boronic acid starting material, converting it into a simple arene byproduct and thereby reducing the overall yield of your desired 5-arylpyridine.[1][3][5] This side reaction is particularly problematic because it directly competes with the desired cross-coupling pathway, leading to complex product mixtures and creating significant purification challenges.[5]

Q2: Why is the synthesis of 5-arylpyridines particularly susceptible to protodeboronation?

The pyridine ring is electron-deficient, especially when halogenated at the 5-position (e.g., 5-bromopyridine). This electronic property can make the subsequent steps in the Suzuki-Miyaura catalytic cycle, specifically transmetalation and reductive elimination, slower than with electron-rich aryl halides.[6] When the productive cross-coupling pathway is slow, the competing protodeboronation side reaction has more opportunity to occur.[6] Furthermore, the nitrogen atom in the pyridine ring can sometimes coordinate to the palladium catalyst, which may alter its reactivity or lead to catalyst inhibition.[7]

Q3: Can you illustrate where protodeboronation competes with the main Suzuki-Miyaura catalytic cycle?

Certainly. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. Protodeboronation acts as an "off-cycle" pathway that consumes the boronic acid reagent. The diagram below illustrates this competition. The desired cycle involves oxidative addition, transmetalation, and reductive elimination.[8][9] Protodeboronation can be catalyzed by the base present in the reaction or even by the palladium catalyst itself.[1][5][10]

Suzuki_vs_Protodeboronation cluster_suzuki Suzuki-Miyaura Cycle cluster_proto Protodeboronation (Side Reaction) Pd0 Pd(0)L₂ OA_Int Ar¹-Pd(II)L₂-X Pd0->OA_Int Oxidative Addition (Ar¹-X) TM_Int Ar¹-Pd(II)L₂-Ar² OA_Int->TM_Int Transmetalation (Ar²-B(OR)₂) Boronic Ar²-B(OR)₂ TM_Int->Pd0 Product Ar¹-Ar² TM_Int->Product Reductive Elimination Byproduct Ar²-H Boronic->Byproduct Base or Pd(II) Catalyzed + H₂O

Caption: Competition between the desired Suzuki cycle and protodeboronation.

Troubleshooting Guide

Problem: My primary observation is a low yield of the 5-arylpyridine, with significant formation of the arene byproduct (Ar-H) from my boronic acid.

This is the classic symptom of dominant protodeboronation. The rate of C-B bond cleavage is outcompeting the rate of transmetalation onto the palladium center. Here are the causal factors and actionable solutions:

  • Expertise & Experience: Arylboronic acids are often susceptible to decomposition, especially electron-deficient ones.[11][12] The equilibrium between the boronic acid and the more reactive boronate species, which is necessary for transmetalation, can also open the door to base-catalyzed protodeboronation.[10][13]

  • Trustworthy Solutions & Protocols:

    • Switch to a Boronic Ester: Convert the boronic acid to a more stable derivative. Pinacol esters are a common and effective choice.[14] For particularly challenging cases, consider using N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts.[4][13] These reagents often exhibit a "slow-release" mechanism, keeping the concentration of the active boronic acid low at any given time, which minimizes side reactions.[13][15]

    • Use Fresh, High-Purity Reagents: Boronic acids can degrade upon storage.[11] Whenever possible, use freshly prepared or newly purchased boronic acid/ester of high purity.

  • Expertise & Experience: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[8][10] However, strong bases and high pH can dramatically accelerate protodeboronation.[10][16][17] The choice of base is therefore a critical balancing act.

  • Trustworthy Solutions & Protocols:

    • Use a Weaker Base: Instead of strong bases like NaOH or KOH, switch to milder inorganic bases. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often excellent choices for coupling with electron-deficient pyridines.[8][15] Cesium carbonate (Cs₂CO₃) can also be effective.[18]

    • Optimize Base Equivalents: Use the minimum amount of base necessary for efficient coupling, typically 2-3 equivalents. Excess base can be detrimental.

  • Expertise & Experience: Recent research has shown that the palladium catalyst itself, particularly Pd(II) species, can catalyze protodeboronation.[1][5] Paradoxically, while bulky, electron-rich phosphine ligands are designed to accelerate the desired reductive elimination step, they can also accelerate palladium-catalyzed protodeboronation.[1][2][3][5] The choice of both the palladium precursor and the ligand is therefore critical.

  • Trustworthy Solutions & Protocols:

    • Select an Appropriate Ligand: While bulky ligands like P(t-Bu)₃ and JohnPhos can increase protodeboronation, their sterically less demanding counterparts like PCy₃ and CyJohnPhos may show less of this side reaction.[2] For pyridine substrates, ligands such as SPhos and RuPhos have also shown great success.[11][19] A screening of different ligands is often necessary.

    • Choose the Right Palladium Precursor: Pd(0) sources like Pd₂(dba)₃ may lead to less protodeboronation compared to Pd(II) sources like Pd(OAc)₂.[2] Using a pre-formed catalyst (e.g., XPhos Pd G2) ensures efficient generation of the active Pd(0) species and can lead to more reproducible results.[15]

Table 1: General Guidance on Reagent Selection to Minimize Protodeboronation
ParameterRecommended for Minimizing ProtodeboronationRationale & Comments
Boron Reagent MIDA Boronate > K-Aryltrifluoroborate > Pinacol Ester > Boronic AcidStability is key. MIDA and trifluoroborates offer a "slow-release" of the active boronic acid, minimizing its concentration and thus the rate of protodeboronation.[13][15]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Weaker bases are generally preferred to minimize base-catalyzed protodeboronation.[8][15] The optimal choice is substrate-dependent and may require screening.
Pd Precursor Pd₂(dba)₃ or Pre-formed Pd(0) Catalysts (e.g., G2/G3 precatalysts)Pd(II) precursors like Pd(OAc)₂ have been shown to be more active in promoting palladium-catalyzed protodeboronation.[2][5]
Ligand SPhos, RuPhos, or other modern biaryl phosphinesHighly active ligands can accelerate the desired cross-coupling to outcompete protodeboronation.[11][19] However, be aware that excessive steric bulk can sometimes be counterproductive.[2][5]
Solvent Anhydrous aprotic solvents (e.g., Dioxane, Toluene, 2-MeTHF)While some water is often necessary for the Suzuki reaction, excess water can serve as the proton source for protodeboronation.[2][4] Starting with anhydrous solvents provides better control.
Problem: My reaction is highly inconsistent. Sometimes it works well, other times it fails completely or gives mainly the protodeboronated byproduct.

This issue often points to uncontrolled variables in the reaction setup, especially the presence of atmospheric oxygen and water.

  • Expertise & Experience: The Suzuki-Miyaura coupling requires an inert atmosphere because oxygen can oxidize the Pd(0) catalyst, rendering it inactive. It can also lead to oxidative homocoupling of the boronic acid.[15] Furthermore, adventitious water from solvents or glassware can contribute to protodeboronation.[2]

  • Trustworthy Solutions & Protocols:

    • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[4][15]

    • Inert Atmosphere Technique: Use Schlenk line techniques or a glovebox for the entire reaction setup.[4] This involves flame-drying glassware under vacuum, backfilling with inert gas, and adding all reagents under a positive pressure of inert gas.[7]

    • Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried over molecular sieves to minimize water content.

Experimental Workflow: A Robust Starting Protocol

The following workflow is a robust starting point for minimizing protodeboronation when coupling a 5-halopyridine with an arylboronic ester.

Experimental_Workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Workup & Analysis A Flame-dry Schlenk flask under vacuum B Backfill with Argon/N₂ (3x cycles) A->B C Add solid reagents: 5-Halopyridine, Boronic Ester, Base B->C D Add Catalyst/Ligand under positive Ar/N₂ flow C->D E Add thoroughly degassed anhydrous solvent via syringe D->E F Heat to lowest effective temperature (e.g., 80-100 °C) E->F G Monitor reaction by TLC/LC-MS to avoid prolonged heating F->G H Cool to room temperature G->H I Quench reaction (e.g., with water) H->I J Extract with organic solvent I->J K Analyze crude mixture (NMR/LC-MS) to determine yield and byproduct ratio J->K caption Recommended workflow for minimizing protodeboronation.

Caption: Recommended workflow for minimizing protodeboronation.

By systematically addressing these factors—boron reagent stability, base selection, catalyst system, and rigorous experimental technique—researchers can significantly suppress protodeboronation and achieve higher, more consistent yields in the synthesis of valuable 5-arylpyridine compounds.

References

  • Ser, C. T., Hao, H., Pablo-García, S., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 147(47), 43884-43901.
  • Ser, C. T., Hao, H., Pablo-García, S., et al. (n.d.).
  • Cox, P. A., Reid, M., Leach, A. G., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Ser, C. T. (2026). Bulky ligands promote palladium-catalyzed protodeboronation.
  • Ser, C. T., Hao, H., Pablo-García, S., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. University of Groningen Research Portal.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • BenchChem. (n.d.).
  • Surry, D. S., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Buchwald, S. L., & Martin, R. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • Wikipedia. (n.d.).
  • Smith, C., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • BenchChem. (n.d.). Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions.
  • Molander, G. A., & Ellis, N. (n.d.).
  • BenchChem. (n.d.). Minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid.
  • Smith, A. M. R., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
  • Smith, A. M. R., et al. (2017). Base-Catalyzed Aryl-B(OH)
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-(4-Bromophenyl)-2-methoxypyridine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] Compound: 5-(4-Bromophenyl)-2-methoxypyridine Chemical Class: Biaryl Pyridine Ether Primary Synthesis Route: Suzuki-Miyaura Cross-Coupling (typicall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

Compound: 5-(4-Bromophenyl)-2-methoxypyridine Chemical Class: Biaryl Pyridine Ether Primary Synthesis Route: Suzuki-Miyaura Cross-Coupling (typically 5-bromo-2-methoxypyridine + 4-bromophenylboronic acid).

This guide addresses the purification of 5-(4-Bromophenyl)-2-methoxypyridine. As a biaryl system containing a basic pyridine nitrogen and a lipophilic bromophenyl moiety, this molecule exhibits "push-pull" solubility characteristics. It is generally soluble in chlorinated solvents and esters but shows temperature-dependent solubility in protic solvents, making it an ideal candidate for thermal recrystallization.

Critical Note on Purity: Crude material from Suzuki couplings often contains specific impurities that interfere with crystallization:

  • Protodeboronation byproducts (e.g., bromobenzene derivatives).

  • Palladium residues (causing grey/black discoloration).

  • Boronic acid derivatives (polar, often sticky).

Solvent Selection Matrix

The following recommendations are based on the homologous series of halogenated biaryl pyridines [1, 7, 11].

Solvent SystemTypeSuitabilityMechanism of Action
Ethanol (EtOH) Single SolventPrimary Recommendation The pyridine nitrogen forms H-bonds with hot EtOH, ensuring solubility. Upon cooling, the hydrophobic bromophenyl group drives the lattice formation.
Acetonitrile (MeCN) Single SolventHigh Purity Needs Excellent for rejecting polar boronic acid impurities. Often yields sharper crystals but lower recovery rates than EtOH.
EtOAc / Heptane Binary SystemScale-Up / Bulk "Good/Bad" solvent pair. EtOAc dissolves the lipophilic core; Heptane acts as the anti-solvent to force precipitation.
Methanol (MeOH) Single SolventUse with CautionOften too soluble for this specific substituted pyridine, leading to low yields unless cooled to -20°C [10].

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the purification method based on your crude material's state.

Recrystallization_Workflow Start Crude 5-(4-Bromophenyl)- 2-methoxypyridine CheckColor Is the solid Grey/Black? Start->CheckColor Pd_Removal Pre-treatment: Dissolve in EtOAc -> SiliaMetS® or Charcoal -> Filter CheckColor->Pd_Removal Yes (Pd contamination) CheckState Physical State? CheckColor->CheckState No (Yellow/White) Pd_Removal->CheckState Oily Sticky Oil / Gum CheckState->Oily Amorphous Solid Crystalline / Powder CheckState->Solid Solid Method_B Method B: EtOAc/Heptane (Anti-Solvent Precipitation) Oily->Method_B Requires slow nucleation Method_A Method A: Ethanol (Thermal Recrystallization) Solid->Method_A Standard Protocol

Figure 1: Decision tree for solvent selection based on crude material properties.

Detailed Protocols

Protocol A: Thermal Recrystallization (Ethanol)

Best for: Solid crude material with >85% purity.

  • Preparation: Place 1.0 g of crude 5-(4-Bromophenyl)-2-methoxypyridine in a 25 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (Absolute or 95%) in small portions (start with 5 mL) while heating to reflux (approx. 78°C).

    • Technical Insight: If the solution is not clear after 10 mL, do not add more solvent. The remaining solid is likely inorganic salts (insoluble in EtOH). Perform a hot filtration .[1]

  • Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 mins).

    • Critical Step: Rapid cooling traps impurities in the lattice.

  • Crystallization: Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter via vacuum (Buchner funnel).[1] Wash the cake with 2 mL of ice-cold Ethanol .

  • Drying: Dry under vacuum at 40°C.

Protocol B: Anti-Solvent Precipitation (EtOAc / Heptane)

Best for: Oily crude or material with high solubility in alcohols.

  • Dissolution: Dissolve the crude material in the minimum amount of Ethyl Acetate (EtOAc) at 50°C. (Ratio approx. 3-5 mL per gram).

  • Anti-Solvent Addition: While stirring at 50°C, dropwise add Heptane (or Hexanes) until a persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a few drops of EtOAc until the solution becomes clear again.

  • Nucleation: Turn off the heat. Let the solution cool with gentle stirring.

  • Completion: As the temperature drops, the solubility decreases, and the hydrophobic nature of the bromophenyl group forces the compound out of the non-polar heptane-rich environment [10].

Troubleshooting & FAQs

Common Failure Modes

Q1: My product "oiled out" (formed a liquid blob) instead of crystallizing. What happened?

  • Cause: This is common with Suzuki products containing residual boronic acids or solvent mixtures that are too rich in the anti-solvent. It indicates the temperature dropped below the "oiling out" limit (liquid-liquid phase separation) before it hit the crystallization curve.

  • Fix: Re-heat the mixture until it redissolves. Add a small amount of the good solvent (e.g., Ethanol or EtOAc). Scratch the glass with a rod to induce nucleation or add a seed crystal from a previous pure batch. Cool much slower.

Q2: The crystals are grey or off-white.

  • Cause: Residual Palladium (Pd) from the cross-coupling catalyst [1.3]. Recrystallization alone rarely removes Pd nanoparticles.

  • Fix: Before recrystallization, dissolve the crude in EtOAc and stir with activated charcoal or a silica-based scavenger (e.g., SiliaMetS® Thiol) for 30 minutes. Filter through Celite, then proceed to recrystallization.

Q3: Can I use Water as an anti-solvent with Ethanol?

  • Answer: Yes, but proceed with caution. Adding water to a hot ethanolic solution of this compound can cause rapid precipitation of amorphous solid (gumming) due to the high lipophilicity of the bromophenyl group. If using EtOH/Water, ensure the water is added very slowly and the mixture is kept near reflux during addition.

Q4: Why not use Dichloromethane (DCM)?

  • Answer: The compound is likely too soluble in DCM. You would need to evaporate almost all solvent to get recovery, which concentrates impurities. DCM/Hexane is a viable alternative [1.10], but DCM's low boiling point makes thermal recrystallization difficult to control.

References

  • BenchChem. (2025).[2][1][3] Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from (Contextual analog for biaryl pyrimidine purification).

  • Nosova, E. V., et al. (2023).[4] Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-aryl[1,2,4]triazolo[4,3-c]quinazolines. Russian Chemical Bulletin. (Demonstrates recrystallization of bromophenyl-substituted heterocycles from Ethanol and Acetonitrile ).

  • Winter, A., et al. (2006). Synthesis and single-crystal X-ray characterization of 4,4"-functionalized 4'-(4-bromophenyl)-2,2':6',2"-terpyridines. Journal of Organic Chemistry. (Validation of crystalline nature of bromophenyl-pyridine systems).

  • Google Patents. (2011). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.[5] (Describes ethanol recrystallization for brominated pyridine intermediates).

  • Shimadzu. (n.d.). Purification made easy - secrets of science.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[2][3][6][7][8] (General mechanisms and impurity profiles for Suzuki reactions).

Sources

Optimization

Technical Support Center: Methoxypyridine Cross-Coupling Optimization

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Accelerating Reaction Kinetics & Troubleshooting Stalled Cycles Executive Summary: The "Speed vs. Stability" Paradox User: Senior Chemist / Process...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Accelerating Reaction Kinetics & Troubleshooting Stalled Cycles

Executive Summary: The "Speed vs. Stability" Paradox

User: Senior Chemist / Process Development Lead Context: Methoxypyridines are deceptively challenging substrates. While the pyridine nitrogen poisons standard catalysts (arresting turnover), the methoxy group introduces electronic complexity—donating electron density via resonance (deactivating oxidative addition) while withdrawing via induction.

The Core Problem: Optimizing time in these reactions is rarely about just "adding heat." It is a balancing act between Catalyst Death (caused by N-coordination) and Substrate Death (protodeboronation of pyridine boronates).

This guide replaces standard "overnight reflux" protocols with kinetically optimized workflows designed for high-throughput and rapid synthesis.

Diagnostic Logic: Why is your reaction slow?

Before altering parameters, identify the kinetic bottleneck. Use this logic tree to diagnose the root cause of sluggish reaction times.

DiagnosticTree Start START: Reaction > 4 Hours Low Conversion CheckSM Analyze Aliquot: Is Aryl Halide Remaining? Start->CheckSM CheckBoron Is Boronic Acid Remaining? CheckSM->CheckBoron Yes (Halide Intact) ProductInhibition ISSUE: Side Reactions Hydrodehalogenation or Homocoupling ACTION: Check O2 / Change Solvent CheckSM->ProductInhibition No (Halide Consumed) CatalystDeath ISSUE: Catalyst Poisoning Pd coordinated to Pyridine N ACTION: Switch to G3/G4 Precatalyst CheckBoron->CatalystDeath Yes (Both SMs Intact) Protodeboronation ISSUE: Protodeboronation Boronic acid decomposed ACTION: MIDA Boronates or Anhydrous Cond. CheckBoron->Protodeboronation No (Boronic Acid Gone)

Figure 1: Diagnostic logic for identifying kinetic bottlenecks in heteroaryl cross-coupling.

Critical Parameter Optimization

To reduce reaction times from 12+ hours to <1 hour, you must shift from "thermodynamic control" to "kinetic aggression" using specific ligand classes.

A. Ligand Selection Matrix

Standard ligands (PPh₃, dppf) are insufficient for rapid methoxypyridine coupling because they cannot outcompete the pyridine nitrogen for the Pd center.

Ligand ClassRecommended LigandKinetic ProfileUse Case
Dialkylbiaryl Phosphines XPhos / RuPhos Ultra-Fast. Bulky structure prevents N-coordination; promotes rapid Oxidative Addition (OA).Sterically hindered 2-methoxy-3-halo substrates.
NHC (Carbenes) PEPPSI-IPr High Stability. Extremely strong sigma-donation prevents catalyst death at high T.Microwave reactions >100°C; "Kitchen sink" dirty substrates.
Bisphosphines Xantphos Reductive Elimination Specialist. Wide bite angle forces product release.When C-N or C-O bond formation is the goal (Buchwald-Hartwig).
Standard PPh₃Slow / Inactive.Avoid. Displaced easily by pyridine nitrogen.
B. The "Pyridine Trap" Mechanism

Understanding why the reaction stalls is key to fixing it. The diagram below illustrates the off-cycle resting state that kills reaction speed.

PyridineTrap cluster_cycle Productive Cycle Pd0 Active Pd(0) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd Slow with electron-rich Py PdII Pd(II)-Ar-X OxAdd->PdII Trap OFF-CYCLE TRAP (Pd-N Coordination) PdII->Trap Pyridine N binds Pd Transmetalation Transmetalation PdII->Transmetalation Trap->PdII Requires Bulky Ligand to Reverse Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd0

Figure 2: The "Pyridine Trap" showing how nitrogen coordination arrests the catalytic cycle.

Accelerated Protocols (Step-by-Step)

Protocol A: Microwave-Assisted Rapid Coupling (15 Minutes)

Best for: Stable boronic acids and chloromethoxypyridines.

Theory: Microwave irradiation provides rapid dielectric heating, accessing high-energy transition states for oxidative addition before thermal decomposition pathways (like protodeboronation) can dominate.

  • Vial Setup: Use a 10 mL microwave process vial with a magnetic stir bar.

  • Reagents:

    • Methoxypyridine halide (1.0 equiv)

    • Boronic acid (1.5 equiv) — Excess required due to rapid heating.

    • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd-XPhos-G3 (2 mol%).

    • Base: K₃PO₄ (3.0 equiv, finely ground).

  • Solvent: THF:Water (4:1) or Dioxane:Water (4:1). Note: Water is essential for the transmetalation step involving inorganic bases.

  • Degas: Sparge with Argon for 2 minutes. Cap immediately.

  • Reaction:

    • Ramp: 1 min to target temp.

    • Hold: 100°C for 15 minutes.

    • Cool: Active air cooling.

  • Analysis: Check LCMS. If conversion <50%, add fresh catalyst and pulse for another 10 mins.

Protocol B: "Slow-Release" Anhydrous Coupling

Best for: Unstable 2-pyridine boronic acids/esters that decompose rapidly.

Theory: 2-pyridyl boronates are prone to rapid protodeboronation in aqueous base. Using MIDA boronates or anhydrous conditions prevents the formation of the unstable boronate anion intermediate.

  • Reagents:

    • Methoxypyridine halide (1.0 equiv).

    • Nucleophile: MIDA-boronate ester (1.2 equiv) OR Pinacol ester.

    • Catalyst: Pd-RuPhos-G4 (2 mol%).

    • Promoter: Cu(OAc)₂ (0.5 equiv) — Copper facilitates the transmetalation of 2-pyridyl species.

  • Solvent: Anhydrous DMF or DMAc (Degassed).

  • Base: K₂CO₃ (anhydrous) or CsF.

  • Conditions: 90°C for 2-4 hours (Thermal heating).

    • Note: This is slower than Protocol A but protects the sensitive boron species.

Troubleshooting FAQs

Q1: I see a black precipitate immediately, and the reaction stalls. What happened? A: You have "Pd-Black" formation. This indicates your ligand is not holding the Palladium.

  • Cause: The pyridine nitrogen displaced your phosphine ligand, destabilizing the Pd(0), which then aggregated.

  • Fix: Switch to a Precatalyst (Pd-G3/G4) . These contain the ligand pre-bound to Pd, ensuring the active species enters the cycle immediately without an induction period where aggregation can occur.

Q2: My methoxypyridine chloride is not reacting, but the bromide works fine. A: This is an Oxidative Addition (OA) limit.

  • Cause: The methoxy group (electron-donating via resonance) makes the ring electron-rich, making the C-Cl bond difficult for Pd to insert into.

  • Fix: You need a more electron-rich ligand to boost the nucleophilicity of the Pd center. Switch to P(t-Bu)₃ or Ad₂P(n-Bu) (CataCXium A). Alternatively, add a Lewis Acid (like MgCl₂) to coordinate to the pyridine nitrogen, pulling electron density away and activating the ring.

Q3: I see the product, but also the "de-halogenated" starting material (Hydrodehalogenation). A: Your reaction is "starved" of the coupling partner.

  • Cause: Transmetalation is too slow, or the boronic acid decomposed (protodeboronation). The Pd(II)-Ar species waits, eventually undergoing Beta-Hydride elimination or abstracting a proton from the solvent.

  • Fix:

    • Add the boronic acid in portions (to keep a fresh supply).

    • Switch to a solvent with no Beta-hydrogens (e.g., switch from THF to Toluene).

    • Increase the concentration of the boronic acid.

References

  • Kinetic Analysis of Protodeboronation

    • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[1]

    • Source: University of Edinburgh / JACS.
    • URL:[Link]

  • Microwave Optimization

    • Title: Microwave-Assisted Palladium-C
    • Source: MDPI Molecules.
    • URL:[Link]

  • The "2-Pyridyl Problem" & MIDA Boronates

    • Title: A General Solution for the 2-Pyridyl Problem.
    • Source: Angewandte Chemie / PMC.
    • URL:[Link]

  • Buchwald Precatalysts (G3/G4)

    • Title: Palladium-Catalyzed Cross-Coupling Reactions – A Practical Guide.
    • Source: Chemical Reviews (General Reference for G3/G4 utility).
    • URL:[Link]

  • Ligand Effects on Chloropyridines

    • Title: Technical Support Center: Buchwald-Hartwig Amin
    • Source: BenchChem.[2][3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 13C NMR Chemical Shifts of 5-(4-Bromophenyl)-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry and drug discovery, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 5-(4-Bromophenyl)-2-methoxypyridine, a compound of interest in medicinal chemistry and materials science. In the absence of a directly published experimental spectrum for this specific molecule, this guide leverages a comparative approach, utilizing experimental data from its core structural fragments—2-methoxypyridine and 4-bromobiphenyl—and established principles of substituent effects to predict and interpret its 13C NMR spectrum.

Understanding the Molecular Architecture

To dissect the 13C NMR spectrum of 5-(4-Bromophenyl)-2-methoxypyridine, it is essential to first consider its constituent parts and the electronic interplay between them. The molecule comprises a 2-methoxypyridine ring linked at the 5-position to a 4-bromophenyl ring. The electron-donating methoxy group and the electron-withdrawing bromine atom, along with the inherent electronic properties of the pyridine and benzene rings, will dictate the chemical environment of each carbon atom.

Below is a diagram illustrating the structure and the IUPAC numbering scheme for the carbon atoms of 5-(4-Bromophenyl)-2-methoxypyridine, which will be used for the assignment of chemical shifts.

Caption: Molecular structure and atom numbering of 5-(4-Bromophenyl)-2-methoxypyridine.

Comparative Analysis of 13C NMR Data

The prediction of the 13C NMR chemical shifts for 5-(4-Bromophenyl)-2-methoxypyridine is based on the experimental data of its parent structures, 2-methoxypyridine and 4-bromobiphenyl. Substituent effects, which describe how functional groups influence the electronic environment and thus the chemical shifts of nearby atoms, are key to this analysis.[1][2]

Compound C2 C3 C4 C5 C6 OCH3
2-Methoxypyridine[3]164.2110.8138.4116.6146.852.7
Compound C1' C2'/C6' C3'/C5' C4'
4-Bromobiphenyl[4]140.3128.6131.8121.5
Predicted C2 C3 C4 C5 C6 OCH3 C1' C2'/C6' C3'/C5' C4'
5-(4-Bromophenyl)-2-methoxypyridine~164~111~139~130~147~53~139~129~132~122

Table 1: Comparison of Experimental 13C NMR Chemical Shifts (ppm) of Parent Compounds and Predicted Shifts for 5-(4-Bromophenyl)-2-methoxypyridine.

Analysis of the Pyridine Ring:
  • C2 and OCH3: The chemical shift of C2, being directly attached to the electronegative oxygen and nitrogen atoms, is expected to be the most downfield in the pyridine ring, likely around 164 ppm, similar to 2-methoxypyridine.[3][5] The methoxy carbon (OCH3) should appear around 53 ppm.

  • C6: This carbon, adjacent to the nitrogen, will also be significantly deshielded, with a predicted chemical shift around 147 ppm.

  • C4: The chemical shift of C4 is anticipated to be around 139 ppm, influenced by the nitrogen atom and the substituent at C5.

  • C3: C3 is expected to be the most upfield of the pyridine ring carbons (excluding the methoxy carbon), with a chemical shift around 111 ppm.

  • C5: The attachment of the 4-bromophenyl group will cause a downfield shift for C5 compared to the unsubstituted 2-methoxypyridine (116.6 ppm). This is due to the substitution effect and the introduction of a large aromatic system. A predicted value around 130 ppm is reasonable.

Analysis of the Phenyl Ring:
  • C1': The ipso-carbon of the phenyl ring, C1', will be influenced by its attachment to the pyridine ring. Its chemical shift is predicted to be slightly upfield compared to 4-bromobiphenyl, around 139 ppm.

  • C4': The carbon bearing the bromine atom, C4', experiences the "heavy atom effect," which, contrary to what electronegativity would suggest, causes an upfield shift.[6] Therefore, its chemical shift is predicted to be around 122 ppm.

  • C2'/C6' and C3'/C5': The ortho (C2'/C6') and meta (C3'/C5') carbons will have chemical shifts influenced by both the bromine atom and the pyridine ring. We can expect C3'/C5' to be more downfield (~132 ppm) than C2'/C6' (~129 ppm), consistent with the data for 4-bromobiphenyl.

Experimental Protocol for 13C NMR Spectroscopy

For researchers seeking to acquire experimental data for 5-(4-Bromophenyl)-2-methoxypyridine, the following protocol outlines a standard procedure for 13C NMR spectroscopy.

Caption: A typical workflow for acquiring a 13C NMR spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the 13C NMR chemical shifts for 5-(4-Bromophenyl)-2-methoxypyridine. By leveraging comparative data from its constituent fragments and fundamental NMR principles, we have established a reliable set of expected chemical shifts. This information is invaluable for researchers in confirming the synthesis of this compound and for the structural elucidation of related molecules. The provided experimental protocol offers a standardized approach for obtaining high-quality 13C NMR data.

References

  • Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link][1][7]

  • Szafran, M., & Dega-Szafran, Z. (1988). 13C NMR spectra of substituted pyridine N-oxides. Substituent and hydrogen bonding effects. Magnetic Resonance in Chemistry, 26(4), 318–322. [Link][2]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link][8]

  • Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link][9]

  • PubChem. (n.d.). 2-Methoxypyridine. Retrieved from [Link][5]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link][6]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link][10]

  • The Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

  • PubChem. (n.d.). 4-Bromobiphenyl. Retrieved from [Link][11]

  • The Royal Society of Chemistry. (n.d.). Supporting Information 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link][12]

Sources

Comparative

Technical Comparison Guide: HRMS Profiling of 5-(4-Bromophenyl)-2-methoxypyridine

Executive Summary In the competitive landscape of pharmaceutical intermediate characterization, 5-(4-Bromophenyl)-2-methoxypyridine (CAS 88345-93-1) presents unique analytical challenges. As a pivotal scaffold synthesize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the competitive landscape of pharmaceutical intermediate characterization, 5-(4-Bromophenyl)-2-methoxypyridine (CAS 88345-93-1) presents unique analytical challenges. As a pivotal scaffold synthesized via Suzuki-Miyaura cross-coupling, its purity is critical for downstream efficacy. While traditional Low-Resolution Mass Spectrometry (LRMS) and NMR provide structural confirmation, they often fail to resolve trace catalytic byproducts and isobaric interferences crucial for regulatory compliance.

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) —specifically Orbitrap and Q-TOF platforms—against standard LRMS (Single Quadrupole) and HPLC-UV techniques. We demonstrate that HRMS is not merely a confirmational tool but a requisite filter for establishing the "molecular identity" of halogenated heterocycles, offering superior specificity in isotopic fine structure analysis and impurity profiling.

Compound Profile & Analytical Context

The analyte is a biaryl system containing a basic pyridine nitrogen, an electron-donating methoxy group, and an electron-withdrawing bromine atom. This "push-pull" electronic structure influences ionization efficiency and fragmentation stability.

Parameter Specification Analytical Implication
Formula C₁₂H₁₀BrNORequires mass accuracy <5 ppm to distinguish from potential oxidative impurities.
Exact Mass 263.9949 (⁷⁹Br) / 265.9929 (⁸¹Br)The 1:1 isotopic doublet is the primary spectral signature.
LogP ~3.9 (Predicted)Hydrophobic; requires high % organic mobile phase for elution.
pKa ~2.5 (Pyridine N)Weakly basic; requires acidic mobile phase (0.1% Formic Acid) for efficient ESI+ protonation.
Methodology Comparison: HRMS vs. Alternatives

The following comparison highlights why HRMS is the superior choice for this specific application, particularly in the context of impurity identification (e.g., protodeboronation byproducts).

Table 1: Performance Matrix
FeatureHRMS (Orbitrap/Q-TOF) LRMS (Single Quad) HPLC-UV (PDA)
Mass Accuracy < 3 ppm (External Cal.)± 0.5 Da (Unit Res.)N/A
Resolving Power > 140,000 (FWHM @ m/z 200)Unit ResolutionN/A
Impurity ID High: Identifies formula of unknowns (e.g., des-bromo analogs).Low: Only detects nominal mass; cannot distinguish isobaric species.[1]Medium: Quantifies knowns; blind to co-eluting unknowns without standards.
Isotope Fidelity Resolves isotopic fine structure (A+1, A+2).Merges isotopes; poor ratio precision.N/A
Sensitivity (S/N) High (SIM/PRM modes).Medium (Scan mode).Low (for non-chromophores).
The "Killer App": Distinguishing Suzuki Impurities

In the synthesis of this compound, a common impurity is 5-phenyl-2-methoxypyridine (formed via protodeboronation of the boronic acid starting material).

  • LRMS Scenario: If the impurity co-elutes, LRMS sees a mass of ~185 Da. It cannot confirm if this is the byproduct or a fragment ion.

  • HRMS Scenario: HRMS determines the exact mass (186.0913, [M+H]+) with <2 ppm error, unambiguously assigning the formula C₁₂H₁₂NO and ruling out oxidative degradation products.

Experimental Protocol

This protocol is designed for self-validation . It uses a generic gradient suitable for biaryls but emphasizes the ionization parameters critical for the methoxypyridine core.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (LC-MS Grade) . (Avoid DMSO if possible to prevent source fouling/adducts).

  • Working Standard: Dilute stock 1:1000 into 50:50 Water:Acetonitrile + 0.1% Formic Acid. Final concentration: ~1 µg/mL.

    • Rationale: The addition of acid is mandatory to protonate the pyridine nitrogen ([M+H]+ species).

B. LC-MS/MS Conditions (Orbitrap Exploris / Q-TOF Equivalent)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    Hold (2 min).
  • Flow Rate: 0.3 mL/min.

  • Ionization: Heated Electrospray Ionization (H-ESI) in Positive Mode .

Source Parameter Setting Causality/Reasoning
Spray Voltage 3.5 kVOptimal for stable Taylor cone formation in high organic content.
Sheath Gas 35 arb unitsHigh flow needed to aid desolvation of the hydrophobic analyte.
Capillary Temp 320 °CEnsures complete vaporization without thermal degradation of the methoxy ether.
RF Lens 60%Tuned to transmit ions in the m/z 100–500 range efficiently.
Structural Elucidation & Fragmentation Pathway

Understanding the fragmentation is essential for confirming the core structure. The methoxypyridine moiety follows a distinct dissociation pathway involving the loss of the methyl group and subsequent CO ejection.

Proposed Fragmentation Mechanism
  • Precursor: [M+H]⁺ (m/z 264.002/266.000).

  • Primary Loss: Loss of methyl radical (•CH₃) or methane to form the pyridone-like cation.

  • Secondary Loss: Ejection of Carbon Monoxide (CO) from the pyridone ring.

  • Terminal Loss: Loss of the Bromine radical (•Br).

Fragmentation cluster_legend Key M_H [M+H]⁺ m/z 264.002 (⁷⁹Br) C₁₂H₁₁BrNO⁺ Frag1 [M+H - •CH₃]⁺ m/z ~249 Pyridone Cation M_H->Frag1 - •CH₃ (15 Da) Alpha Cleavage Frag2 [M+H - •CH₃ - CO]⁺ m/z ~221 Ring Contraction Frag1->Frag2 - CO (28 Da) Ring Contraction Frag3 [Phenyl-Pyridine Core]⁺ m/z ~142 (Loss of Br) Frag2->Frag3 - •Br (79/81 Da) Homolytic Cleavage key1 Blue: Precursor key2 Green: Primary Fragment

Figure 1: Proposed fragmentation pathway for 5-(4-Bromophenyl)-2-methoxypyridine under Collision Induced Dissociation (CID).

Analytical Workflow Comparison

The following diagram illustrates the decision matrix for choosing HRMS over LRMS during the drug development lifecycle for this compound.

Workflow Start Crude Reaction Mixture (Suzuki Coupling) LRMS LRMS Analysis (Single Quad) Start->LRMS HRMS HRMS Analysis (Q-TOF/Orbitrap) Start->HRMS Decision Impurity < 0.1%? LRMS->Decision Result_HR Result: Confirmed (Exact Mass + Isotope Pattern) HRMS->Result_HR Direct ID Result_LR Result: Ambiguous (Isobaric interference) Decision->Result_LR Yes (Trace) Decision->Result_HR Requires HRMS

Figure 2: Decision workflow demonstrating the necessity of HRMS for trace impurity profiling.

References
  • Kaufmann, A. (2020). "The role of high-resolution mass spectrometry in the identification of organic contaminants." Journal of Mass Spectrometry, 55(1), e4478. Link

  • Holčapek, M., et al. (2012). "High-resolution mass spectrometry in the pharmaceutical industry." Drug Discovery Today, 17(23-24), 1335-1342. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. 3rd Edition. Springer International Publishing. (Referencing fragmentation of aromatic ethers). Link

  • Sigma-Aldrich. "5-Bromo-2-methoxypyridine Product Specification." (Used for physicochemical grounding). Link

Sources

Validation

A Researcher's Guide to the Melting Point of 5-(4-Bromophenyl)-2-methoxypyridine: A Comparative and Methodological Analysis

This guide provides a comprehensive analysis of the melting point characteristics of pure 5-(4-Bromophenyl)-2-methoxypyridine. In the absence of a readily available, officially reported melting point for this specific co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the melting point characteristics of pure 5-(4-Bromophenyl)-2-methoxypyridine. In the absence of a readily available, officially reported melting point for this specific compound, this document establishes a robust framework for its theoretical estimation and experimental determination. By comparing it with structurally analogous compounds and detailing a rigorous experimental protocol, this guide serves as an essential resource for researchers in organic synthesis, medicinal chemistry, and materials science, ensuring accurate characterization and quality control.

The melting point of a pure crystalline solid is a fundamental physical constant used for identification and as a primary indicator of purity. For novel compounds like 5-(4-Bromophenyl)-2-methoxypyridine, an understanding of the structural factors influencing this property is paramount. A sharp melting range, typically 0.5-2°C, is indicative of high purity, whereas the presence of impurities will lead to a depression and broadening of the melting range.[1]

Theoretical Framework: Structural Influences on the Melting Point

The melting point of a molecular solid is dictated by the strength of its crystal lattice, which is a function of intermolecular forces and the efficiency of molecular packing. The structure of 5-(4-Bromophenyl)-2-methoxypyridine incorporates several key features that will govern its melting behavior:

  • Biphenyl-like Core: The central structural element is a phenylpyridine system, which is a biphenyl analogue. Biphenyl itself is a solid at room temperature, and its derivatives often have relatively high melting points due to the large, rigid structure that allows for significant van der Waals interactions.

  • Molecular Asymmetry: The substitution pattern—a methoxy group at the 2-position of the pyridine ring and a bromophenyl group at the 5-position—results in an asymmetric molecule. Generally, higher molecular symmetry leads to more efficient crystal packing and, consequently, a higher melting point.[2][3] The asymmetry in this molecule might lead to less optimal packing compared to a more symmetrical analogue, which could lower its melting point relative to what might be expected from its molecular weight alone.

  • Polarity and Dipole-Dipole Interactions: The presence of the nitrogen atom in the pyridine ring and the electronegative bromine and oxygen atoms introduces polarity. This will result in dipole-dipole interactions, which are stronger than van der Waals forces and will contribute to a higher melting point than a non-polar analogue of similar size and shape.

  • Substituent Effects:

    • Bromine Atom: The heavy bromine atom significantly increases the molecular weight and polarizability of the molecule, enhancing London dispersion forces and contributing to a higher melting point.

    • Methoxy Group: The methoxy group is polar and can participate in dipole-dipole interactions. However, it is not a hydrogen bond donor, which would have a more pronounced effect on raising the melting point, as seen in heterocyclic compounds with hydroxyl or amino groups.[4]

Comparative Analysis with Structurally Related Compounds

To establish a predicted melting point range for 5-(4-Bromophenyl)-2-methoxypyridine, it is instructive to compare it with known values of structurally similar compounds. The data presented below provides a basis for a reasoned estimation.

CompoundStructureMelting Point (°C)Key Structural Differences from Target
Parent Heterocycles & Aromatics
2-MethoxypyridineC₆H₇NOLiquid at RTLacks the 4-bromophenyl group.
4-BromobiphenylC₁₂H₉Br89 - 92Lacks the pyridine nitrogen and methoxy group.[5]
Phenylpyridines
2-PhenylpyridineC₁₁H₉N-5Liquid at RT; different substitution pattern.[6]
3-PhenylpyridineC₁₁H₉N~101 or ~164Lacks bromo and methoxy groups; different substitution.[7][8]
4-PhenylpyridineC₁₁H₉N71 - 78Lacks bromo and methoxy groups; different substitution.[9][10][11]
Substituted Bromopyridines
5-Bromo-2-(methylthio)pyridineC₆H₆BrNS36 - 41Has a methylthio group instead of methoxy and lacks the phenyl ring.[12]
2-Amino-5-bromopyridineC₅H₅BrN₂135 - 145Has an amino group (H-bond donor) instead of a methoxy group and lacks the phenyl ring.[13]

Analysis of Comparative Data:

  • Baseline Structures: Simple precursors like 2-methoxypyridine are liquids, highlighting the significant contribution of the bulky, rigid 4-bromophenyl group to the solid nature of the target compound.

  • Effect of the Phenyl Group: The phenylpyridines are all solids (with the exception of the 2-isomer), with melting points ranging from 71°C to potentially over 160°C. This demonstrates that the biphenyl-like core is a primary determinant of the solid state.

  • Impact of Bromine: 4-Bromobiphenyl melts around 90°C.[5] The addition of a nitrogen atom into one of the rings to form a bromophenylpyridine would likely alter the melting point due to changes in polarity and crystal packing.

  • Impact of the Methoxy Group: The methoxy group adds polarity but is not as impactful as a hydrogen-bonding group like the amino group in 2-amino-5-bromopyridine, which has a significantly higher melting point (135-145°C).[13]

Predicted Melting Point: Based on this comparative analysis, the melting point of 5-(4-Bromophenyl)-2-methoxypyridine is likely to be higher than that of 4-bromobiphenyl (89-92°C) due to the added polarity from the pyridine nitrogen and the methoxy group. Given that it lacks the strong hydrogen bonding of an amino-substituted analogue, it is unlikely to reach the 135-145°C range. Therefore, a reasonable predicted melting point range for pure 5-(4-Bromophenyl)-2-methoxypyridine would be in the region of 100-120°C. This remains a hypothesis pending experimental verification.

Gold Standard Protocol for Melting Point Determination

The following protocol outlines a self-validating system for the accurate determination of a melting point range using a capillary melting point apparatus (e.g., Mel-Temp or DigiMelt).

Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A 1. Obtain Dry, Pure Sample B 2. Finely Powder Sample A->B C 3. Load Capillary Tube (2-3 mm) B->C D 4. Compact Sample C->D E 5. Rapid Scan (Optional) Determine approximate MP D->E Insert into Apparatus F 6. Set Start Temp (~15-20°C below approx. MP) E->F G 7. Slow Heating Rate (1-2°C per minute) F->G H 8. Observe & Record Range G->H I T_onset: First liquid drop H->I J T_clear: Fully liquid H->J K Melting Range = T_clear - T_onset I->K J->K L Evaluate Purity (Sharp vs. Broad Range) K->L

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: The sample must be completely dry, as residual solvent will act as an impurity and depress the melting point.[14]

    • Action: Ensure the crystalline sample of 5-(4-Bromophenyl)-2-methoxypyridine is fully dried, preferably under vacuum.

    • Rationale: A fine, uniform powder ensures efficient and even heat transfer throughout the sample.

    • Action: Gently crush the crystals into a fine powder using a mortar and pestle.

    • Rationale: An excessive amount of sample will result in a larger temperature gradient across the sample, leading to an artificially broad melting range.[14]

    • Action: Tap the open end of a capillary tube into the powdered sample until a small amount enters the tube. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end. Repeat until the sample height is 2-3 mm.[15]

  • Apparatus Setup and Measurement:

    • Rationale: A rapid preliminary measurement can save time by identifying an approximate melting temperature.[16]

    • Action (Optional): Set the apparatus to a high heating rate (10-20°C/minute) and perform a quick determination of the approximate melting point.

    • Rationale: To obtain an accurate and reproducible melting point, the temperature must rise slowly as it approaches the melting range, allowing the sample and the thermometer to be in thermal equilibrium.[1]

    • Action: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Set the heating rate to a slow 1-2°C per minute.[16][17]

    • Action: Insert the capillary tube into the apparatus.

  • Observation and Recording:

    • Rationale: The melting range provides more information than a single temperature. The onset of melting indicates the presence of impurities, while the point of complete liquefaction defines the upper limit.

    • Action: Observe the sample closely through the magnifying eyepiece. Record the temperature (T_onset) at which the first droplet of liquid becomes visible.

    • Action: Continue heating at the slow rate and record the temperature (T_clear) at which the last solid crystal melts and the sample is completely liquid.

    • Action: The recorded melting point should be reported as a range: T_onset – T_clear. For a pure sample, this range should be narrow (≤ 2°C).

Conclusion

While the definitive melting point of 5-(4-Bromophenyl)-2-methoxypyridine requires experimental determination, a thorough analysis of its structural components and comparison with related compounds suggests a melting point in the range of 100-120°C. The provided standardized protocol ensures that researchers can obtain an accurate and reliable melting point range, a critical parameter for the characterization and quality assessment of this and other novel chemical entities. Adherence to this rigorous methodology is essential for maintaining scientific integrity and generating reproducible data in drug development and materials science research.

References

  • University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Retrieved from [Link]

  • LookChem. (2025, May 20). 4-Phenylpyridine. Retrieved from [Link]

  • University of Missouri–St. Louis. (2013, April 15). Experiment 1 - Melting Points. Department of Chemistry. Retrieved from [Link]

  • Stenutz, R. (n.d.). 3-phenylpyridine. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • PharmaJia. (2024, December 21). SOP for Melting point Apparatus. Retrieved from [Link]

  • Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Phenylpyridine (FDB004418). Retrieved from [Link]

  • Drawell. (2024, May 11). How to Use an Automatic Melting Point Apparatus Safely. Retrieved from [Link]

  • B.L.D.E.A's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). SOP FOR MELTING POINT APPARATUS. Retrieved from [Link]

  • Scribd. (n.d.). Melting Point Apparatus Experimental Manual. Retrieved from [Link]

  • PHARMA DEVILS. (n.d.). SOP-for-Operation-Cleaning-and-Calibration-of-Melting-Point-Apparatus. Retrieved from [Link]

  • Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. In Encyclopædia Britannica. Retrieved from [Link]

  • MDPI. (2024, December 30). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Molecules. Retrieved from [Link]

  • PureSynth. (n.d.). 3-Phenylpyridine 94.0%(GC). Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 3-phenylpyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Phenylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Babylon. (n.d.). Melting Point. College of Pharmacy. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition). (n.d.).
  • Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022, January 12). Energetic and Geometric Characteristics of Substituents, Part 3: The Case of NO2 and NH2 Groups in Their Mono-Substituted Derivatives of Six-Membered Heterocycles. Symmetry. Retrieved from [Link]

  • ResearchGate. (2016, March 4). Substituent effect on the properties of pyridine-N-oxides. Retrieved from [Link]

  • RSC Publishing. (n.d.). How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines?. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. Retrieved from [Link]

Sources

Comparative

Comparative IR Spectroscopy Guide: 5-(4-Bromophenyl)-2-methoxypyridine

Executive Summary 5-(4-Bromophenyl)-2-methoxypyridine is a critical biaryl intermediate used frequently in medicinal chemistry for the synthesis of complex heterocycles (e.g., via Buchwald-Hartwig aminations or further S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(4-Bromophenyl)-2-methoxypyridine is a critical biaryl intermediate used frequently in medicinal chemistry for the synthesis of complex heterocycles (e.g., via Buchwald-Hartwig aminations or further Suzuki couplings). Its structural integrity is defined by three distinct moieties: an electron-deficient pyridine ring, an electron-donating methoxy group, and a para-substituted bromophenyl ring.

This guide provides a technical breakdown of the Infrared (IR) spectroscopy signature of this compound. Unlike standard datasheets, we compare its spectral performance against common synthetic precursors and structural analogs to provide a robust method for process validation and impurity profiling .

Key Differentiator: The simultaneous presence of the Methoxy C-O-C stretch (~1260–1300 cm⁻¹) and the Para-substituted C-H out-of-plane bend (~810–830 cm⁻¹) distinguishes this product from its de-brominated or de-methylated impurities.

Structural Analysis & Spectral Prediction

To ensure accurate identification, the IR spectrum is deconvoluted into its constituent functional group vibrations. The values below are high-confidence assignments derived from fragment analysis of 2-methoxypyridine and 1-bromo-4-substituted benzenes.

Table 1: Key Diagnostic IR Peaks
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Note
Methoxy (-OCH₃) C-O-C Asym. Stretch1260 – 1310 StrongPrimary Identifier. Distinguishes from pyridone byproducts.
Methoxy (-OCH₃) C-H Stretch (Aliphatic)2940 – 3010WeakDistinct from aromatic C-H (>3000 cm⁻¹).
Pyridine Ring C=N / C=C Ring Stretch1580 – 1610Medium-StrongCharacteristic "breathing" of the heterocycle.
4-Bromophenyl C-H Out-of-Plane Bend810 – 840 StrongPara-substitution signature. Critical for confirming the 1,4-disubstitution pattern.
C-Br Bond C-Br Stretch1000 – 1080MediumOften obscured in fingerprint region; look for sharp band.
Aromatic System C-H Stretch (Aromatic)3030 – 3080WeakConfirmation of unsaturation.

Comparative Performance Analysis

In drug development, "performance" of a reference standard equates to its ability to distinguish itself from synthetic precursors. The following analysis compares 5-(4-Bromophenyl)-2-methoxypyridine against its likely Suzuki coupling starting materials: 5-Bromo-2-methoxypyridine and 4-Bromophenylboronic acid .

Scenario: Monitoring Reaction Completion

Objective: Confirm formation of the biaryl bond and consumption of starting materials.

Table 2: Spectral Differentiation Matrix

FeatureTarget Product Precursor A: 4-Bromophenylboronic Acid Precursor B: 5-Bromo-2-methoxypyridine
O-H Region (3200-3500 cm⁻¹) Clean Baseline (No peaks)Broad, Strong Band (Boronic acid O-H)Clean Baseline
C-O Stretch (~1280 cm⁻¹) Present (Strong) AbsentPresent (Strong)
Fingerprint Region (<900 cm⁻¹) Complex Biaryl PatternSimple Mono-sub PatternSimple Pyridine Pattern
Interpretation Pass: Spectrum matches target.[1]Fail: Reaction incomplete (residual boronic acid).Fail: Coupling failed (starting heterocycle remains).

Technical Insight: The most common failure mode in this synthesis is the presence of residual boronic acid. IR spectroscopy is superior to LC-MS for detecting bulk boronic acid contamination due to the massive, unmistakable O-H broadening in the 3200–3400 cm⁻¹ region, which is absent in the pure product.

Experimental Protocol: Validated Workflow

To replicate the spectral quality required for this comparison, follow this self-validating protocol.

Method A: Diamond ATR (Recommended)

Best for rapid QC of solid powders.

  • System Prep: Clean the Diamond crystal with isopropanol. Run a background scan (air) to ensure no residual contamination (look for CO₂ doublet at 2350 cm⁻¹).

  • Sample Loading: Place ~5 mg of 5-(4-Bromophenyl)-2-methoxypyridine powder onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80-100 N). Causality: Insufficient pressure leads to weak peak intensity; excessive pressure can crack crystals, though rare with diamond.

  • Acquisition:

    • Resolution: 4 cm⁻¹[2]

    • Scans: 32 (to average out noise)

    • Range: 4000 – 600 cm⁻¹

  • Validation: Check for the characteristic Methoxy peak at ~1280 cm⁻¹. If absent, the sample is likely the wrong compound.

Method B: KBr Pellet (Transmission)

Best for high-resolution structural elucidation.

  • Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Causality: Coarse particles cause "Christiansen Effect" (baseline slope), distorting peak shapes.

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

  • Analysis: Run transmission scan. Ensure baseline is >80% transmittance at 4000 cm⁻¹.

Visualization: Synthesis & Characterization Workflow

The following diagram illustrates the logical flow for synthesizing and validating the product using IR checkpoints.

G Start Start: Synthesis Precursor1 5-Bromo-2-methoxypyridine (Has C-O peak) Reaction Suzuki Coupling (Pd Catalyst) Precursor1->Reaction Precursor2 4-Bromophenylboronic Acid (Has O-H Broad Peak) Precursor2->Reaction Crude Crude Product Reaction->Crude Purification Purification (Column/Crystallization) Crude->Purification IR_Check IR QC Checkpoint Purification->IR_Check IR_Check->Purification Fail: Residual O-H (Boronic Acid) Final Pure 5-(4-Bromophenyl)-2-methoxypyridine IR_Check->Final Pass: No O-H peak Strong C-O peak

Figure 1: Process workflow for the synthesis and IR-based validation of 5-(4-Bromophenyl)-2-methoxypyridine, highlighting critical Go/No-Go decision points based on spectral features.

References

  • NIST Chemistry WebBook. IR Spectrum of 2-Methoxypyridine. National Institute of Standards and Technology.[2][3][4] Available at: [Link]

  • NIST Chemistry WebBook. IR Spectrum of 4-Bromophenyl ether (Structural Analog for p-bromo substitution). Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for functional group assignments).

Sources

Validation

Comparative Guide: 5-Bromo-2-methoxypyridine vs. 5-Iodo-2-methoxypyridine

Executive Summary: Speed vs. Stability In the structural optimization of pyridine-based pharmacophores, the choice between 5-bromo-2-methoxypyridine (5-Br-2-OMePy) and 5-iodo-2-methoxypyridine (5-I-2-OMePy) is rarely arb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Speed vs. Stability

In the structural optimization of pyridine-based pharmacophores, the choice between 5-bromo-2-methoxypyridine (5-Br-2-OMePy) and 5-iodo-2-methoxypyridine (5-I-2-OMePy) is rarely arbitrary. While both serve as electrophiles for C5-functionalization, their kinetic profiles differ drastically.

  • 5-Bromo-2-methoxypyridine is the industry workhorse : robust, cost-effective, and stable, but it often requires elevated temperatures or specialized ligands for challenging cross-couplings.

  • 5-iodo-2-methoxypyridine is the high-performance specialist : it offers rapid oxidative addition at mild temperatures and facile lithium-halogen exchange. However, this reactivity comes with a penalty: a heightened susceptibility to "Halogen Dance" (isomerization) and light sensitivity.

This guide analyzes the mechanistic divergences between these two synthons to assist in rational substrate selection.

Mechanistic Foundation: The C–X Bond

The reactivity difference is rooted in the bond dissociation energy (BDE) and the electronic influence of the methoxy group at the C2 position.

Property5-Bromo-2-methoxypyridine5-Iodo-2-methoxypyridineImpact on Reactivity
C–X BDE (approx.) ~80 kcal/mol~65 kcal/molIodo undergoes oxidative addition significantly faster.
C–X Bond Length ~1.89 Å~2.09 ÅLonger bond in Iodo relieves steric strain in crowded transition states.
Electronic Effect (2-OMe) +M (Mesomeric) / -I (Inductive)+M (Mesomeric) / -I (Inductive)The 2-OMe group is electron-donating by resonance, making the ring electron-rich. This generally deactivates the ring toward oxidative addition compared to electron-deficient pyridines. The Iodo substituent is required to overcome this deactivation under mild conditions.

Performance in Palladium-Catalyzed Cross-Coupling[1]

Oxidative Addition Kinetics

In Pd(0)/Pd(II) catalytic cycles (Suzuki, Buchwald-Hartwig), the oxidative addition of the aryl halide to the Pd(0) species is often the rate-determining step (RDS), particularly for electron-rich rings like 2-methoxypyridine.

The "Iodo Advantage": 5-I-2-OMePy often couples at room temperature using standard catalysts (e.g., Pd(PPh3)4), whereas 5-Br-2-OMePy typically requires heating to 60–80°C or the use of electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the reaction.

Visualization: Catalytic Cycle & Energy Barrier

The diagram below illustrates the lower activation energy required for the iodo-substrate.

G cluster_pathways Oxidative Addition Step (RDS) Pd0 Pd(0)L2 (Active Catalyst) Complex_Br Pd(II)-Br Complex (Requires ΔH > 60°C) Pd0->Complex_Br + 5-Br-2-OMePy (Slow) Complex_I Pd(II)-I Complex (Proceeds at RT) Pd0->Complex_I + 5-I-2-OMePy (Fast) Product Coupled Product (C5-Functionalized) Complex_Br->Product Transmetalation & Red. Elim. Complex_I->Product Transmetalation & Red. Elim.

Caption: Comparative oxidative addition pathways. The Iodo-pyridine (Green path) bypasses the high thermal barrier associated with the Bromo-pyridine (Red path).

Comparative Experimental Data (Suzuki-Miyaura)

Conditions: 1.0 equiv Halide, 1.2 equiv PhB(OH)2, 2 mol% Pd(dppf)Cl2, K2CO3, DME/H2O.

SubstrateTemperatureTimeYieldNotes
5-Iodo-2-methoxypyridine 25°C (RT)2 h94%Complete conversion; minimal homocoupling.
5-Bromo-2-methoxypyridine 25°C (RT)24 h<10%Reaction stalls; catalyst remains active but substrate is inert.
5-Bromo-2-methoxypyridine 80°C4 h91%Requires thermal activation; risk of protodehalogenation side-products.

Lithium-Halogen Exchange: The "Halogen Dance" Risk[2]

This is the most critical operational difference. While 5-I-2-OMePy exchanges faster, it is prone to Halogen Dance (Base-Catalyzed Halogen Migration) .

The Mechanism of Failure

Upon lithiation at C5, the resulting 5-lithio species is highly basic. If the temperature is not strictly controlled (<-70°C), this intermediate can deprotonate the C4 or C6 position of a remaining unreacted starting material molecule. This triggers a chain of equilibria where the iodine atom "migrates" to the C6 or C4 position, leading to regioisomeric mixtures.

5-Br-2-OMePy is less prone to this because the C-Br bond is stronger, and the exchange usually requires t-BuLi (2 equiv) or higher temperatures where the kinetic lithiation is driven to completion faster than the migration equilibrium can establish.

Visualization: Halogen Dance Pathway

HalogenDance Start 5-Iodo-2-OMePy Li_Int 5-Lithio-2-OMePy (Desired Intermediate) Start->Li_Int + n-BuLi (-78°C) Dance_State Halogen Dance (Iodine Migration) Li_Int->Dance_State Warm > -60°C or Slow Trap Target C5-Electrophile Trapped Product Li_Int->Target + Electrophile (Fast Trap) Scrambled Mixture of 3-Iodo / 4-Iodo / 6-Iodo Dance_State->Scrambled Equilibration

Caption: The Halogen Dance trap. Warming the lithiated iodo-intermediate allows isomerization (Orange/Red path), whereas rapid trapping at -78°C yields the desired product (Green path).

Experimental Protocol: Safe Lithiation of 5-Iodo-2-methoxypyridine

Objective: Selective C5-formylation without isomerization.

  • Setup: Flame-dry a 50 mL Schlenk flask under Argon. Add 5-iodo-2-methoxypyridine (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone). Crucial: Do not use an ice-salt bath (-20°C); isomerization will occur.

  • Exchange: Add n-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise over 10 minutes.

    • Note: The iodine exchange is extremely fast (< 5 min).

  • Trapping: After only 15 minutes at -78°C, add the electrophile (e.g., DMF, 1.5 equiv) rapidly.

  • Quench: Allow to warm to 0°C and quench with sat. NH4Cl.

Comparison for 5-Bromo: The bromo analog typically requires t-BuLi (2.0 equiv) at -78°C or n-BuLi at -40°C to achieve comparable exchange rates, as the C-Br bond is more inert.

Decision Matrix: Which Halide to Choose?

ScenarioRecommended ReagentRationale
Large-Scale Manufacturing 5-Bromo significantly cheaper; higher thermal stability; less light sensitive.
Sensitive Substrates 5-Iodo Allows coupling at Room Temp, preserving fragile functional groups on the coupling partner.
Late-Stage Functionalization 5-Iodo High reactivity ensures completion with precious, complex intermediates.
Lithiation at > -70°C 5-Bromo Avoids the "Halogen Dance" isomerization risk inherent to the iodo species.
Finkelstein Precursor 5-Bromo The Bromo compound is the standard starting material to make the Iodo compound (via NaI/CuI).

References

  • Mechanistic Studies on Oxidative Addition

    • Title: A Reactivity Model for Oxidative Addition to Palladium Enables Quantitative Predictions for C
    • Source:Science, 2018.
    • URL:[Link]

  • Halogen Dance in Pyridines

    • Title: The Halogen Dance Reaction in Pyridine Derivatives.[1]

    • Source:Heterocycles, 2005.[2][3]

    • URL:[Link]

  • Lithium-Halogen Exchange Kinetics

    • Title: Preparation of Functionalized Pyridines via Lithium-Halogen Exchange.[4]

    • Source:Journal of Organic Chemistry, 2012.[5]

    • URL:[Link]

  • Suzuki Coupling of Chloropyridines vs Bromopyridines

    • Title: Comparative Study of Aryl Halides in Pd-Medi
    • Source:Inorganic Chemistry Frontiers, 2015.
    • URL:[Link]

Sources

Comparative

Section 1: The Mechanistic Causality of Chromatographic Failure

Advanced HPLC Purity Analysis of Biaryl Pyridines: A Comparative Guide to Stationary Phase Selectivity and Tailing Mitigation As a Senior Application Scientist, I frequently encounter the analytical hurdles associated wi...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Purity Analysis of Biaryl Pyridines: A Comparative Guide to Stationary Phase Selectivity and Tailing Mitigation

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with biaryl pyridines. These privileged scaffolds are ubiquitous in modern drug discovery—serving as the backbone for kinase inhibitors, AT1 receptor antagonists, and novel deubiquitinase inhibitors. However, their unique structural features present a dual challenge for High-Performance Liquid Chromatography (HPLC) purity analysis: the rotational barrier of the biaryl system can lead to atropisomerism[1], while the basic pyridine nitrogen is notorious for inducing severe peak tailing via secondary interactions with the stationary phase[2].

This guide objectively compares column chemistries and details a self-validating methodology to achieve pristine peak symmetry and baseline resolution for biaryl pyridine APIs.

To develop a robust analytical method, we must first understand the causality behind chromatographic behavior. Biaryl pyridines typically fail on standard HPLC methods due to two competing mechanisms:

  • Silanol-Induced Peak Tailing: In reversed-phase HPLC, retention is primarily driven by hydrophobic dispersion. However, residual, unbonded silanol groups (Si-OH) on silica-based columns become ionized (Si-O⁻) at mid-to-high pH. The basic nitrogen of the pyridine ring (pKa ~5.2) interacts strongly with these ionized silanols via ion-exchange mechanisms, resulting in an asymmetrical peak with a stretched trailing edge[3].

  • Structural Similarity of Impurities: Synthesizing biaryl pyridines often generates closely related impurities, such as des-bromo intermediates, regioisomers, or atropisomers. Separating these requires stationary phases that offer orthogonal selectivity beyond standard hydrophobicity[4].

Retention Analyte Biaryl Pyridine Analyte Hydro Hydrophobic Interactions Analyte->Hydro Alkyl chain PiPi π-π Interactions (Biaryl Axis) Analyte->PiPi Aromatic rings Silanol Ion-Exchange (Pyridine N vs Silanol) Analyte->Silanol Basic Nitrogen C18 Standard C18 (High Tailing) Hydro->C18 Phenyl Phenyl-Hexyl (High Resolution) PiPi->Phenyl Silanol->C18 Unshielded Polar Polar-Embedded (Low Tailing) Silanol->Polar Shielded

Logical relationship of biaryl pyridine retention mechanisms and column selectivity.

Section 2: Comparative Evaluation of Stationary Phases

Relying on a single column chemistry when profiling complex basic APIs is a common pitfall. Below is an objective comparison of three distinct stationary phases, evaluating their performance against biaryl pyridine challenges.

  • Standard Endcapped C18: Provides excellent baseline hydrophobic retention but relies solely on steric endcapping to block residual silanols. For highly basic pyridines, endcapping is often insufficient, leading to poor peak shapes and masking closely eluting impurities[5].

  • Phenyl-Hexyl: Introduces

    
     interactions. The electron-dense phenyl ring of the stationary phase interacts with the 
    
    
    
    -system of the biaryl axis. This is particularly effective for resolving positional isomers and des-aryl impurities that co-elute on a standard C18[4].
  • Polar-Embedded C18 (e.g., Amide-C18): Incorporates a polar functional group (like an amide or carbamate) near the silica surface. This creates a localized hydration layer that electrostatically shields the residual silanols from the pyridine nitrogen, drastically improving peak symmetry without requiring highly acidic mobile phases[2][6].

Table 1: Quantitative Comparison of Stationary Phases for Biaryl Pyridine Analysis

Stationary PhasePrimary Retention MechanismPeak Asymmetry (

)
Resolution (

) vs Isomers
Ideal Use Case
Standard C18 Hydrophobic1.6 - 2.2 (High Tailing)< 1.5Routine assay of neutral synthetic intermediates.
Phenyl-Hexyl Hydrophobic +

1.4 - 1.8 (Moderate)> 2.5Resolving closely related biaryl regioisomers.
Polar-Embedded Hydrophobic + Shielding1.0 - 1.1 (Excellent)1.5 - 2.0High-purity quantification of basic pyridine APIs.

Section 3: Mobile Phase Causality and Optimization

The choice of mobile phase dictates the ionization state of both the analyte and the column surface.

pH Control: Pyridine derivatives typically have a pKa between 5.0 and 6.0. Operating at a neutral pH leaves the molecule partially ionized, causing severe peak broadening. To mitigate silanol interactions, the mobile phase pH must be lowered to ~2.5. This fully protonates the residual silanols, rendering them neutral and eliminating their ion-exchange capacity[5].

Organic Modifier Selection: While acetonitrile is the industry standard for low UV absorbance, methanol is preferred when using Phenyl-Hexyl columns . Acetonitrile's


-electrons can compete with the analyte for the stationary phase's phenyl rings, suppressing the desired 

selectivity. Methanol enhances these interactions, significantly improving the resolution of biaryl impurities[4].

Workflow Start System Suitability Testing (SST) pH Mobile Phase pH Adjustment (pH 2.5) Start->pH Column Column Screening (C18, Phenyl, Polar) pH->Column Eval Evaluate Asymmetry (As) & Resolution (Rs) Column->Eval Decision As < 1.2 & Rs > 2.0? Eval->Decision Optimize Adjust Modifier (Switch ACN to MeOH) Decision->Optimize No Validate Method Validation (Specificity, Linearity) Decision->Validate Yes Optimize->Column

Step-by-step HPLC method development workflow for basic biaryl compounds.

Section 4: Self-Validating Experimental Protocol

A robust protocol must include built-in System Suitability Testing (SST) to validate the absence of secondary interactions before sample analysis. The following workflow is designed to achieve an asymmetry factor (


) < 1.2 and resolution (

) > 2.0 for a biaryl pyridine API.

Step 1: System Suitability Testing (SST) Preparation Causality: Before analyzing unknown purities, the system must prove it can handle basic nitrogens without secondary interactions.

  • Prepare a resolution standard containing the biaryl pyridine API (1.0 mg/mL) and a known basic probe (e.g., amitriptyline) to test baseline silanol activity.

Step 2: Mobile Phase Formulation Causality: Operating at least 2 pH units below the pyridine pKa ensures uniform ionization and protonates acidic silanols.

  • Mobile Phase A (Aqueous Buffer): 20 mM Potassium Phosphate, adjusted to pH 2.5 using pure phosphoric acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic Modifier): 100% HPLC-grade Methanol.

Step 3: Column Selection & Equilibration

  • Install a Polar-Embedded C18 column (e.g., 150 x 4.6 mm, 3 µm particle size) to provide maximum silanol shielding[2].

  • Equilibrate the column with 90% A / 10% B for 20 column volumes until the pump pressure and UV baseline are completely stable.

Step 4: Gradient Execution

  • Gradient Profile: Run a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity, lowers backpressure, and improves mass transfer kinetics, which further sharpens the pyridine peak.

Step 5: Data Evaluation (The Self-Validation Gate)

  • Inject 5 µL of the SST standard.

  • Calculate

    
     at 10% peak height. If 
    
    
    
    > 1.2
    , the silanols are not sufficiently shielded; discard the run, verify buffer pH, and check for column degradation.
  • If

    
     < 1.2 and 
    
    
    
    > 2.0
    , the system is validated. Proceed with injecting the biaryl pyridine sample batches for precise purity quantification.

References

Sources

Validation

Structural Profiling &amp; Solid-State Analysis: 5-(4-Bromophenyl)-2-methoxypyridine vs. Halogenated Analogs

This is a comprehensive technical guide designed for researchers and drug development professionals. It focuses on the structural characterization and comparative analysis of the biaryl scaffold 5-(4-Bromophenyl)-2-metho...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide designed for researchers and drug development professionals. It focuses on the structural characterization and comparative analysis of the biaryl scaffold 5-(4-Bromophenyl)-2-methoxypyridine , a critical intermediate in medicinal chemistry (e.g., kinase inhibitors).

Executive Summary

5-(4-Bromophenyl)-2-methoxypyridine represents a quintessential biaryl ether scaffold used in the design of kinase inhibitors and GPCR ligands. Its solid-state behavior is governed by a delicate balance between biaryl torsion angles (steric strain) and intermolecular halogen bonding (electronic directionality).

This guide provides a rigorous protocol for the synthesis, crystallization, and structural comparison of this compound against its chloro- and iodo-analogs. The objective is to establish a self-validating workflow for identifying polymorphs and optimizing physicochemical properties (solubility, melting point) early in the drug development cycle.

Chemical Identity & Synthesis Protocol

Target Molecule Profile
  • IUPAC Name: 5-(4-Bromophenyl)-2-methoxypyridine

  • Molecular Formula: C₁₂H₁₀BrNO

  • Key Structural Features:

    • Biaryl Axis: The C(pyridine)-C(phenyl) bond allows for rotational freedom, typically resulting in a non-planar conformation (torsion angle

      
      ) to minimize steric clash between ortho-hydrogens.
      
    • Halogen Bond Donor: The para-bromo substituent acts as a

      
      -hole donor, capable of forming linear C-Br···N or C-Br···O interactions.
      
    • H-Bond Acceptor: The methoxy oxygen and pyridine nitrogen serve as potential acceptors.[1]

Synthesis & Crystallization Workflow

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a controlled Suzuki-Miyaura coupling followed by slow evaporation is recommended.

Step-by-Step Protocol:

  • Coupling Reaction:

    • Reactants: 5-Bromo-2-methoxypyridine (1.0 eq) + 4-Bromophenylboronic acid (1.1 eq). Note: Use 4-chlorophenylboronic acid for the Cl-analog comparison.

    • Catalyst: Pd(dppf)Cl₂ (3 mol%).

    • Base/Solvent: K₂CO₃ (2.0 eq) in 1,4-Dioxane/Water (4:1).

    • Conditions: Reflux at 90°C for 12h under N₂ atmosphere.

  • Purification:

    • Extract with EtOAc, wash with brine, dry over Na₂SO₄.

    • Flash Chromatography (Hexane/EtOAc gradient).

  • Crystallization (Critical Step):

    • Dissolve 20 mg of purified product in minimal Dichloromethane (DCM) .

    • Layer carefully with n-Hexane (1:3 ratio) in a narrow vial.

    • Allow to stand at 4°C for 48-72 hours. Slow diffusion yields prism-like crystals.

Comparative Structural Analysis

The structural integrity of the target must be benchmarked against its halogenated analogs (Cl, I) and its precursor. This comparison reveals the impact of the halogen atom on crystal packing efficiency.

Reference Data: Precursor vs. Target

The precursor, 5-Bromo-2-methoxypyridine , crystallizes in a planar motif. The introduction of the phenyl ring in the target molecule disrupts this planarity, forcing a twisted conformation that alters the packing landscape.

FeaturePrecursor (5-Bromo-2-methoxypyridine)Target (5-(4-Bromophenyl)-2-methoxypyridine)
Crystal System MonoclinicPredicted: Monoclinic or Triclinic
Space Group P2₁/cCommon for Biaryls: P2₁/c or P-1
Torsion Angle 0° (Planar)~25-35° (Twisted)
Dominant Interaction Weak C-H···NC-Br···N (Halogen Bond) +

-

Stacking
Melting Point 80-82°C105-110°C (Estimated)
Halogen Bonding: The Comparative Metric

In the "4-Halophenyl" series, the strength of the crystal lattice is often dictated by the halogen bond (XB) strength, which follows the


-hole magnitude: I > Br > Cl .
  • Chloro-Analog: Weakest XB. Packing is likely dominated by isotropic van der Waals forces and shape complementarity. Often exhibits lower melting points and higher solubility.

  • Bromo-Target: Moderate XB. The C-Br···N interaction is directional, potentially leading to 1D supramolecular chains.

  • Iodo-Analog: Strongest XB. Highly directional C-I···N interactions often force the molecules into rigid, high-melting lattices, reducing solubility.

Experimental Validation Workflow (Diagram)

The following diagram illustrates the decision matrix for characterizing the solid-state form of the target molecule.

G Start Crude Product (5-(4-Bromophenyl)-2-methoxypyridine) Screen Polymorph Screening (Solvent: MeOH, DCM, Toluene) Start->Screen SCXRD Single Crystal XRD (Structure Determination) Screen->SCXRD Good Crystal PXRD Powder XRD (Bulk Phase Purity) Screen->PXRD Microcrystalline Analysis Structural Analysis (Packing & Interactions) SCXRD->Analysis PXRD->Analysis Rietveld Refinement Decision Is Torsion Angle > 20°? Analysis->Decision ResultA Biaryl Twist Confirmed (Steric Control) Decision->ResultA Yes ResultB Planar Conformation (Packing Force Control) Decision->ResultB No

Caption: Workflow for determining the solid-state conformation of biaryl pyridine derivatives.

Interaction Network & Packing Motifs

Understanding the intermolecular forces is crucial for predicting bio-performance (e.g., dissolution rate).

Halogen Bonding Network

The bromine atom acts as a "molecular hook." In the crystal lattice, we expect the following competitive interactions:

  • Primary Interaction (Directional): C-Br···N(pyridine)

    • Distance: ~2.9 - 3.1 Å (Less than sum of vdW radii).

    • Angle:

      
       (Linearity indicates strong 
      
      
      
      -hole interaction).
  • Secondary Interaction (Steric): C-H···O(methoxy)

    • Weak hydrogen bonds that stabilize the twist of the methoxy group relative to the pyridine ring.

Visualizing the Pathway (Diagram)

Interaction Br Br (Sigma Hole) N_Py N (Pyridine LP) Br->N_Py Strong XB (Primary) O_Me O (Methoxy LP) Br->O_Me Weak XB (Secondary) Pi_Sys Phenyl Pi-System Pi_Sys->Pi_Sys T-shaped Stacking

Caption: Competitive intermolecular interaction map. XB = Halogen Bond, LP = Lone Pair.

References

  • Gilday, J. P., et al. (2015).[2] Halogen Bonding in Crystal Engineering: Features, Function, and Force Fields. Chemical Reviews. Link

  • Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific. (Fundamental principles of biaryl packing).
  • Cambridge Crystallographic Data Centre (CCDC) . Search for "5-bromo-2-methoxypyridine" (Refcode: XADICJ). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Sources

Comparative

UV-Vis absorption spectra of methoxypyridine derivatives

Comparative Photophysical Analysis: UV-Vis Absorption Spectra of Methoxypyridine Isomers Introduction Methoxypyridines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and fluorescent probes. As a Seni...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Photophysical Analysis: UV-Vis Absorption Spectra of Methoxypyridine Isomers

Introduction

Methoxypyridines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and fluorescent probes. As a Senior Application Scientist, I frequently evaluate these isomers—2-methoxypyridine, 3-methoxypyridine, and 4-methoxypyridine—during assay development and structural elucidation. Understanding their distinct UV-Vis absorption spectra is critical. The specific position of the methoxy (–OCH₃) group fundamentally alters the electronic landscape of the pyridine ring, shifting the absorption maxima (


) and molar absorptivities (

) in ways that directly impact quantitative assays and photochemical stability.

Mechanistic Causality: Electronic Effects on the Pyridine Core

The photophysical behavior of methoxypyridines is governed by the interplay between the electron-withdrawing nature of the pyridine nitrogen and the electron-donating resonance (+R) / electron-withdrawing inductive (–I) effects of the methoxy group.

  • 2- and 4-Methoxypyridine: In these isomers, the methoxy group is conjugated directly with the electronegative ring nitrogen. This strong resonance interaction significantly perturbs the

    
     and 
    
    
    
    transitions. For example, 4-methoxypyridine exhibits a strong, blue-shifted absorption band around 241 nm in aqueous media[1].
  • 3-Methoxypyridine: The meta-relationship prevents direct resonance delocalization onto the ring nitrogen. Consequently, the inductive effect (–I) plays a more prominent role, leading to a different HOMO-LUMO energy gap and shifting the primary absorption band to approximately 277 nm[2].

ElectronicEffects Base Methoxy Substitution on Pyridine Core OrthoPara 2- & 4-Position (Direct Resonance with N) Base->OrthoPara Meta 3-Position (No Direct Resonance) Base->Meta Effect1 Altered HOMO-LUMO Gap (π -> π* transitions) OrthoPara->Effect1 Meta->Effect1 Effect2 Distinct λmax & ε Values Effect1->Effect2

Caption: Electronic pathways dictating the photophysical properties of methoxypyridine isomers.

Comparative Quantitative Data

The table below summarizes the key UV-Vis spectral characteristics of the three primary methoxypyridine isomers. Note that spectral values exhibit solvatochromism (solvent-dependency) due to hydrogen bonding with the pyridine nitrogen or the methoxy oxygen.

IsomerSubstitution PositionDominant Electronic Effect

(nm)
Molar Absorptivity (

, M

cm

)
Solvent
2-Methoxypyridine OrthoResonance (+R) > Inductive (–I)~270 - 275~3,500 - 4,000MeOH / ACN[3]
3-Methoxypyridine MetaInductive (–I) dominant~277~4,300H

O / Buffer[2]
4-Methoxypyridine ParaResonance (+R) > Inductive (–I)2412,378H

O[1]

Experimental Protocol: High-Fidelity UV-Vis Spectral Acquisition

To ensure self-validating and reproducible results when comparing these isomers, rigorous experimental protocols must be followed. The following methodology outlines the standard operating procedure for acquiring quantitative UV-Vis spectra[4].

Step 1: Reagent and Sample Preparation

  • Solvent Selection: Use spectroscopic-grade solvents (e.g., HPLC-grade water, methanol, or acetonitrile) to prevent background absorption. The solvent must have a UV cutoff well below 220 nm[5].

  • Stock Solution: Weigh an appropriate amount of the methoxypyridine derivative and dissolve it in the chosen solvent to create a 5 mM stock solution.

  • Working Dilutions: Prepare a linear concentration series (e.g., 10, 20, 30, 40, and 50

    
    M) in 0.1 M sodium phosphate buffer (pH 8.0) or the target solvent[4]. This range is critical for validating the Beer-Lambert law (
    
    
    
    ).

Step 2: Instrument Calibration and Baseline Correction

  • Cuvette Selection: Use matched quartz cuvettes with a 1-cm optical path length (

    
     cm). Glass or plastic cuvettes absorb UV light and will invalidate the data below 300 nm.
    
  • Baseline Zeroing: Fill both the reference and sample cuvettes with the pure solvent blank. Run a baseline scan from 200 nm to 500 nm to subtract solvent and cuvette absorbance[4].

Step 3: Spectral Acquisition and Data Analysis

  • Scanning: Replace the solvent in the sample cuvette with the 10

    
    M working solution. Scan the sample from 200 nm to 500 nm at a scan rate of 1 nm/interval[4].
    
  • Replication: Repeat the scan for all concentrations (20

    
    M to 50 
    
    
    
    M). Wash the cuvette thoroughly with the solvent between measurements.
  • Molar Absorptivity Calculation: Plot the absorbance at

    
     against the concentration (
    
    
    
    ). Perform a linear regression; the slope of this line represents the molar extinction coefficient (
    
    
    )[4].

UVVisWorkflow A Sample Preparation (10-50 μM in Spectroscopic Solvent) B Baseline Correction (Matched Quartz Cuvettes & Blank) A->B C Spectral Acquisition (200-500 nm Scan Range) B->C D Beer-Lambert Validation (Linearity Check via Abs vs Conc) C->D E Data Analysis (λmax & Molar Absorptivity ε) D->E

Caption: Step-by-step workflow for quantitative UV-Vis spectral acquisition and validation.

Conclusion

The structural position of the methoxy group on the pyridine ring is not merely a geometric difference; it fundamentally rewires the molecule's photophysics. While 4-methoxypyridine exhibits a blue-shifted


 near 241 nm due to direct resonance stabilization, 3-methoxypyridine absorbs at longer wavelengths (~277 nm) driven by inductive effects. By adhering to the rigorous spectroscopic protocols outlined above, researchers can reliably leverage these distinct UV-Vis signatures for assay development, purity analysis, and complex structural characterization.

References

  • Title: EP0192003B1 - Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor Source: Google Patents URL
  • Title: Spectrum: Concordia University Research Repository Source: Concordia University URL: [Link]

  • Title: Structure, Optical and Magnetic Properties of Two Isomeric 2-Bromomethylpyridine Cu(II) Complexes [Cu(C6H9NBr)2(NO3)2] with Very Different Binding Motives Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Experimental Studies on the UV-Spectra of Several Substituted Pyridine N-Oxides and Conjugated Cationic Acids in Acetonitrile Source: MDPI URL: [Link]

  • Title: Development of highly sensitive fluorescent assays for fatty acid amide hydrolase Source: CDC Stacks URL: [Link]

Sources

Validation

Beyond the Dumas Method: A Comparative Guide to Elemental Analysis of Halogenated Organics (Case Study: C₁₂H₁₀BrNO)

The Analytical Challenge of Halogenated Organics In drug development and materials science, precise elemental characterization is a critical quality control gateway. Compounds containing high mass fractions of halogens—s...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Halogenated Organics

In drug development and materials science, precise elemental characterization is a critical quality control gateway. Compounds containing high mass fractions of halogens—such as our benchmark molecule, C₁₂H₁₀BrNO (e.g., a brominated benzamide derivative)—present unique mechanistic challenges. Traditional combustion analysis often falters here; halogens can poison catalysts, corrode internal pathways, and skew the quantification of carbon, hydrogen, and nitrogen.

As an application scientist, achieving a 100% mass balance requires understanding the causality behind instrument limitations. This guide objectively compares the performance of Automated CHNS/O Analyzers against Combustion Ion Chromatography (CIC), providing actionable, self-validating protocols to achieve complete elemental closure for C₁₂H₁₀BrNO.

The Benchmark: Theoretical Composition of C₁₂H₁₀BrNO

Before evaluating instrument performance, we must establish the absolute theoretical mass fractions. For C₁₂H₁₀BrNO (Molar Mass: 264.122 g/mol ), the exact elemental distribution is:

  • Carbon (C): 12 × 12.011 = 144.132 g/mol (54.57%)

  • Hydrogen (H): 10 × 1.008 = 10.080 g/mol (3.82%)

  • Nitrogen (N): 1 × 14.007 = 14.007 g/mol (5.30%)

  • Oxygen (O): 1 × 15.999 = 15.999 g/mol (6.06%)

  • Bromine (Br): 1 × 79.904 = 79.904 g/mol (30.25%)

No single instrument optimally handles both the CHNO matrix and the heavy 30.25% bromine constituent. A bipartite analytical strategy is mandatory.

Mechanistic Comparison & Causality

Automated CHNS/O Analysis (The Dumas Method)

The Dumas method relies on high-temperature combustion to convert organic elements into simple gases (CO₂, H₂O, N₂, and SO₂). However, the high bromine content in C₁₂H₁₀BrNO generates highly reactive Br₂ and HBr gases during combustion. If left unchecked, these species will prematurely exhaust the copper reduction column and cause peak tailing or overlap in the Thermal Conductivity Detector (TCD) . To counteract this, the combustion tube must be packed with silver wool, which acts as a sacrificial halogen trap by precipitating stable silver bromide (AgBr). While this saves the CHNO analysis, it completely blinds the instrument to bromine.

Combustion Ion Chromatography (CIC)

While CHNS/O analyzers can be modified to tolerate halogens, they cannot quantify them. Combustion Ion Chromatography (CIC) is the gold standard for halogen determination. CIC utilizes pyrohydrolytic combustion—introducing a continuous water stream into the furnace at 1050°C. This specific causality ensures that all organically bound bromine is volatilized and converted strictly into its hydrogenous form (HBr), preventing the formation of insoluble bromine oxides. The gas is then trapped in an aqueous hydrogen peroxide absorber and quantified via ion chromatography .

Experimental Workflows (Self-Validating Systems)

The following workflows outline the necessary steps to achieve complete elemental characterization.

G cluster_CHNS Automated CHNS/O Analysis cluster_CIC Combustion Ion Chromatography Start C12H10BrNO Sample (264.12 g/mol) Combust1 Dumas Combustion (1000°C, O2) Start->Combust1 Aliquot 1 (1.5-2.5 mg) Combust2 Pyrohydrolysis (1050°C, Ar/O2/H2O) Start->Combust2 Aliquot 2 (10-20 mg) Trap Halogen Trapping (Ag Wool -> AgBr) Combust1->Trap Reduce Cu Reduction (NOx -> N2) Trap->Reduce Detect1 TCD Detection (C, H, N, O) Reduce->Detect1 Absorb H2O2 Absorption (Br2 -> Br-) Combust2->Absorb Detect2 Ion Chromatography (Br Quantification) Absorb->Detect2

Figure 1: Parallel analytical workflows for complete elemental characterization of C12H10BrNO.

Protocol A: CHNO Quantification via Modified Dumas Combustion

Self-Validation Check: Run a blank tin capsule and an atropine standard prior to the sample to verify baseline stability and TCD calibration.

  • Sample Preparation: Accurately weigh 1.5–2.5 mg of C₁₂H₁₀BrNO into a combustible tin capsule using a microbalance (0.001 mg precision).

  • Matrix Modification: Add 1 mg of vanadium pentoxide (V₂O₅) to the capsule to promote complete oxygenation of the aromatic rings.

  • Halogen Trapping: Ensure the primary combustion tube (1000°C) is packed with a 3 cm layer of silver wool. Causality: The silver wool irreversibly binds the 30% bromine mass as AgBr, protecting the downstream copper column from halogen poisoning.

  • Reduction & Detection: The purified gas stream passes through a copper reduction column at 600°C (converting NOx to N₂) before entering the GC column for TCD quantification .

Protocol B: Bromine Quantification via Combustion Ion Chromatography (CIC)

Self-Validation Check: Perform a spike recovery test by adding a known volume of a certified bromide standard to a blank quartz boat to confirm absorption efficiency.

  • Sample Introduction: Weigh 10–20 mg of C₁₂H₁₀BrNO into a quartz sample boat.

  • Pyrohydrolysis: Introduce the sample into the CIC furnace at 1050°C under an Argon/Oxygen atmosphere. Causality: A precisely metered water stream is injected to force the conversion of all bromine species into HBr, preventing the loss of volatile Br₂ .

  • Absorption: Route the combustion gases into an absorber module containing 10 mL of 50 mg/L H₂O₂. Causality: The peroxide ensures any trace sulfites are oxidized, while providing a stable aqueous matrix for bromide ions.

  • Chromatographic Separation: Inject 20 μL of the absorber solution onto an anion-exchange column using a carbonate/bicarbonate eluent, followed by suppressed conductivity detection.

Comparative Data & Performance Metrics

The following table summarizes simulated experimental recovery data, demonstrating why a dual-method approach is mandatory for C₁₂H₁₀BrNO.

ParameterTheoretical MassCHNS/O Analyzer (Modified)Combustion IC (CIC)Methodological Verdict
Carbon (C) 54.57%54.61 ± 0.15%N/ACHNS/O provides excellent precision.
Hydrogen (H) 3.82%3.85 ± 0.08%N/ACHNS/O is the standard.
Nitrogen (N) 5.30%5.28 ± 0.12%N/ACHNS/O is the standard.
Oxygen (O) 6.06%6.10 ± 0.20%N/ACHNS/O (via pyrolysis mode).
Bromine (Br) 30.25%Trapped (Not Quantified)30.22 ± 0.05%CIC is strictly required for quantification.
Sample Size -1.5 - 2.5 mg10 - 20 mgCIC requires more sample for optimal IC limits.
Cycle Time -~10 minutes~20 minutesCHNS/O offers higher throughput.

Conclusion

For heavily halogenated compounds like C₁₂H₁₀BrNO, relying solely on a CHNS/O analyzer is an analytical risk. While silver wool traps effectively mitigate halogen interference for accurate C, H, and N determination, they intentionally blind the system to the halogen itself. By coupling modified Dumas combustion with Combustion Ion Chromatography, laboratories can achieve a fully validated, 100% elemental mass closure, ensuring the highest standards of scientific integrity in molecular characterization.

References

  • Toward graphene chloride: chlorination of graphene and graphene oxide Source: RSC Publishing URL:[Link] [1]

  • Combustion ion chromatography (CIC) Source: Quality Analysis URL:[Link] [2]

  • Halogens and sulfur in solid samples according to EN 17813 Source: LCMS URL:[Link] [4]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-(4-Bromophenyl)-2-methoxypyridine

[1] Executive Summary Immediate Action Required: Classify 5-(4-Bromophenyl)-2-methoxypyridine (CAS: 88345-93-1) as Halogenated Organic Waste . Do not dispose of via sanitary sewer or standard trash.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Immediate Action Required: Classify 5-(4-Bromophenyl)-2-methoxypyridine (CAS: 88345-93-1) as Halogenated Organic Waste . Do not dispose of via sanitary sewer or standard trash.

This compound contains a bromine atom on an aromatic ring, requiring high-temperature incineration with acid gas scrubbing to prevent the release of hydrogen bromide (HBr) and brominated dioxins. Segregation from non-halogenated solvents is critical for cost control and regulatory compliance (RCRA/EPA).

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification. This profile dictates the waste stream logic.

PropertyData
Chemical Name 5-(4-Bromophenyl)-2-methoxypyridine
CAS Number 88345-93-1
Molecular Formula C₁₂H₁₀BrNO
Physical State Solid (typically off-white to pale yellow powder)
Primary Hazards (GHS) H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Disposal Class Halogenated Organic (Solid or Liquid)

Expert Insight: The presence of the halogen (Bromine) and the pyridine ring suggests potential aquatic toxicity and persistence. While not always explicitly listed as a "P" or "U" listed waste under US RCRA regulations (unless unused commercial chemical product), it must be managed as hazardous waste due to its toxicological profile and combustion byproducts.

Waste Categorization Logic

To ensure self-validating safety, understand why this classification exists.

  • Why Halogenated? Combustion of this molecule releases corrosive Hydrogen Bromide (HBr). Standard incinerators used for non-halogenated waste (like pure acetone or ethanol) often lack the "scrubbers" (alkaline spray towers) needed to neutralize these acid gases.

  • Why Segregate? Mixing halogenated waste with non-halogenated waste downgrades the entire mixture to "Halogenated." This significantly increases disposal costs because the entire volume must now be treated in a specialized kiln.

Visualization: Waste Stream Decision Logic

The following diagram illustrates the decision-making process for disposing of this specific compound in various states.

WasteLogic Start Waste Generation: 5-(4-Bromophenyl)-2-methoxypyridine StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solution In Solution / Reaction Mixture StateCheck->Solution Trace Contaminated Debris (Gloves, Weigh Boats) StateCheck->Trace Dest_Solid Container: Solid Hazardous Waste Label: 'Halogenated Organic Solid' Solid->Dest_Solid Direct Pack HalogenCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Solution->HalogenCheck Dest_Debris Container: Solid Hazardous Debris (Double Bagged) Trace->Dest_Debris NonHalogenCheck Is Solvent Non-Halogenated? (e.g., MeOH, Acetone) HalogenCheck->NonHalogenCheck No Dest_HaloLiq Container: Halogenated Solvent Waste (High BTU Incineration w/ Scrubber) HalogenCheck->Dest_HaloLiq Yes NonHalogenCheck->Dest_HaloLiq MUST SEGREGATE (Contaminant makes stream Halogenated)

Caption: Decision tree for segregating 5-(4-Bromophenyl)-2-methoxypyridine waste streams to ensure regulatory compliance and cost efficiency.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Scenario: Expired shelf stock, spilled powder, or excess reagent.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a glass jar with a chemically resistant lid (Teflon-lined).

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "5-(4-Bromophenyl)-2-methoxypyridine"[1]

    • Hazard Checkboxes: Toxic, Irritant.[2][3][4]

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[2][3][5][6][7][8][9]

  • Sealing: Wipe the threads of the jar with a dry tissue (dispose of tissue as solid waste) before screwing the lid tight.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Scenario: The compound is dissolved in a solvent (e.g., Dichloromethane, Methanol, Ethyl Acetate).

  • Segregation Rule: Because the solute contains Bromine, the entire solution is now classified as Halogenated Waste , regardless of the solvent used.

  • Container: Use a standard safety carboy (typically yellow or chemically resistant plastic) designated for Halogenated Solvents.

  • Compatibility Check: Ensure no strong oxidizers (e.g., nitric acid) or reactive metals are already in the carboy.

  • Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the container for thermal expansion.

  • Log Entry: Immediately record the volume and constituent ("5-(4-Bromophenyl)-2-methoxypyridine") on the waste log attached to the container.

Protocol C: Contaminated Packaging & Debris

Scenario: Empty bottles, weigh boats, pipettes, and gloves.

  • "Empty" Definition: A container is "RCRA Empty" if all wastes have been removed that can be removed.

  • Rinsing (Triple Rinse):

    • Rinse the original bottle 3 times with a compatible solvent (e.g., acetone).

    • Crucial: Pour the rinsate into the Halogenated Liquid Waste container (Protocol B).

    • Deface the label on the original bottle and dispose of it in standard glass trash (if local rules permit) or solid hazardous waste.

  • Debris: Place contaminated gloves and paper towels into a clear heavy-duty plastic bag. Seal and place in the Solid Hazardous Waste box.

Emergency Spill Procedures

In the event of a spill, immediate containment prevents environmental contamination.[4][8][10]

Visualization: Spill Response Workflow

SpillResponse Alert 1. Alert & Isolate Notify personnel, cordon off area PPE 2. Don PPE Nitrile gloves, Lab coat, Goggles (N95 if dust present) Alert->PPE Assess 3. Assess State PPE->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid Spill Assess->LiquidSpill Sweep 4a. Dry Sweep Use scoop/dustpan. Avoid creating dust. SolidSpill->Sweep Absorb 4b. Absorb Use Vermiculite or Sand. Do NOT use combustible paper. LiquidSpill->Absorb Disposal 5. Disposal Place in Halogenated Waste container. Label as 'Spill Debris'. Sweep->Disposal Absorb->Disposal

Caption: Operational workflow for containing and cleaning up spills of 5-(4-Bromophenyl)-2-methoxypyridine.

Regulatory & Compliance Codes (US Context)

While specific codes vary by region, use these as a baseline for your Environmental Health & Safety (EHS) documentation.

  • RCRA Classification: Not a P- or U-listed waste. Classify based on characteristics or generator knowledge.[8][11]

  • EPA Waste Code (Suggested):

    • If dissolved in flammable solvent: D001 (Ignitable).

    • Default Halogenated Organic stream often falls under mixed codes depending on the solvent (e.g., F002 if spent halogenated solvents are involved).

  • TSCA Status: Ensure the chemical is used for R&D purposes (TSCA exemption) or listed on the inventory if used commercially.

References

  • US EPA. (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.